Product packaging for 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene(Cat. No.:CAS No. 1227210-35-6)

1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

Cat. No.: B567051
CAS No.: 1227210-35-6
M. Wt: 234.024
InChI Key: AIBRJIYOSLKVFL-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-methyl-3-nitrobenzene (CAS RN: 1227210-35-6) is a high-purity organic compound supplied with a typical purity of >98.0% (GC) . It is characterized as a white to yellow powder or crystal with a melting point range of 69.0 to 73.0 °C . This multisubstituted benzene derivative is solid at room temperature and is recommended to be stored in a cool, dark place, under inert gas due to its air-sensitive nature . With the molecular formula C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol, this compound serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery . Its molecular structure features three distinct reactive sites: a bromine atom, a fluorine atom, and a nitro group, all positioned around a central benzene ring that also bears a methyl group. This unique arrangement allows for sequential and selective chemical transformations, including nucleophilic aromatic substitutions and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) . The nitro group can be readily reduced to a corresponding aniline, which is a crucial precursor for synthesizing a wide range of pharmaceuticals, agrochemicals, and dyes . Researchers value this compound for its role in constructing complex molecular architectures, particularly in the synthesis of specialized anilines and other fine chemicals where the specific regiochemistry of substituents is critical for function . Please handle with care and refer to the Safety Data Sheet. This product is for research and further manufacturing applications only, not for direct human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrFNO2 B567051 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene CAS No. 1227210-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-fluoro-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBRJIYOSLKVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729372
Record name 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227210-35-6
Record name 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-fluoro-2-methyl-3-nitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the niche chemical compound, 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene. Due to the limited availability of published experimental data for this specific molecule, this guide outlines a plausible synthetic route based on established chemical principles and provides characterization data from available public sources and supplier specifications.

Physicochemical Properties

This compound is a halogenated and nitrated aromatic compound. A summary of its key physical and chemical properties is presented below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 1227210-35-6PubChem[1]
Molecular Formula C₇H₅BrFNO₂PubChem[1]
Molecular Weight 234.02 g/mol PubChem[1]
Appearance White to Yellow powder to crystalTCI Chemicals[2]
Melting Point 69.0 to 73.0 °CTCI Chemicals[2]
Boiling Point (Predicted)-
Density (Predicted)-

Proposed Synthesis Pathway

A direct, single-step synthesis for this compound is not prominently documented. A logical and efficient synthetic approach involves a two-step process: the synthesis of the precursor 1-Bromo-4-fluoro-2-methylbenzene, followed by its nitration.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Nitration 4-Fluoro-2-methylaniline 4-Fluoro-2-methylaniline Diazonium_Salt Arenediazonium Salt 4-Fluoro-2-methylaniline->Diazonium_Salt NaNO₂, HBr 1-Bromo-4-fluoro-2-methylbenzene 1-Bromo-4-fluoro-2-methylbenzene (Precursor) Diazonium_Salt->1-Bromo-4-fluoro-2-methylbenzene CuBr (Sandmeyer Reaction) Final_Product This compound 1-Bromo-4-fluoro-2-methylbenzene->Final_Product HNO₃, H₂SO₄

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-Bromo-4-fluoro-2-methylbenzene (Precursor)

The precursor can be synthesized from 4-fluoro-2-methylaniline via a Sandmeyer reaction. This classic transformation in organic chemistry allows for the conversion of an aryl amine to an aryl halide through a diazonium salt intermediate.

Step 2: Nitration of 1-Bromo-4-fluoro-2-methylbenzene

The final product is obtained by the electrophilic aromatic substitution (nitration) of the precursor. The regioselectivity of this reaction is directed by the existing substituents on the benzene ring (bromo, fluoro, and methyl groups). All three are ortho-, para-directors. The nitro group is expected to be introduced at the position most activated and sterically accessible, which is ortho to the methyl group and meta to the bromine and fluorine atoms.

Characterization Data

As of the latest information, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely available in peer-reviewed literature. The following sections provide predicted data based on the chemical structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The spectrum is expected to show a singlet for the methyl protons and two doublets in the aromatic region for the two aromatic protons. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro, bromo, and fluoro groups.

  • ¹³C NMR: The spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the typical downfield region, with the carbon attached to the nitro group being the most deshielded.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • C-H stretching (methyl): ~2950-2850 cm⁻¹

  • Asymmetric and symmetric NO₂ stretching: ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹ respectively.

  • C=C stretching (aromatic): ~1600-1450 cm⁻¹

  • C-F stretching: ~1250-1000 cm⁻¹

  • C-Br stretching: ~700-500 cm⁻¹

Mass Spectrometry (MS) (Predicted)

The mass spectrum should show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the aromatic ring.

Experimental Protocols

The following are detailed, generalized experimental protocols for the proposed synthesis. These should be adapted and optimized based on laboratory conditions and safety assessments.

Experimental Workflow

Experimental_Workflow Start Start Step1 Step 1: Diazotization of 4-Fluoro-2-methylaniline Start->Step1 Step2 Step 2: Sandmeyer Reaction with CuBr Step1->Step2 Purification1 Work-up and Purification of 1-Bromo-4-fluoro-2-methylbenzene Step2->Purification1 Step3 Step 3: Nitration of Precursor Purification1->Step3 Purification2 Work-up and Purification of Final Product Step3->Purification2 Characterization Characterization (NMR, IR, MS, MP) Purification2->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis and characterization.

Protocol 1: Synthesis of 1-Bromo-4-fluoro-2-methylbenzene
  • Diazotization: Dissolve 4-fluoro-2-methylaniline in an aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas evolution should be observed.

  • Work-up and Purification: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases. Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water, then with a dilute sodium hydroxide solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound
  • Nitration: To a flask containing concentrated sulfuric acid, cooled in an ice-salt bath, slowly add 1-Bromo-4-fluoro-2-methylbenzene with stirring, keeping the temperature below 10 °C. In a separate container, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, also in an ice bath.

  • Reaction: Slowly add the cold nitrating mixture to the solution of the substrate, ensuring the temperature does not exceed 10 °C. After the addition is complete, continue stirring at a low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The solid product should precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Safety Information

  • This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • The nitration reaction is highly exothermic and requires careful temperature control to avoid runaway reactions and the formation of dinitrated byproducts.

  • Handle concentrated acids (sulfuric and nitric acid) with extreme care.

This technical guide provides a framework for the synthesis and characterization of this compound. Researchers should consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work. The lack of extensive published data underscores the need for careful analysis and characterization of the synthesized material to confirm its identity and purity.

References

Spectroscopic Profiling of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene, a substituted aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the absence of publicly available experimental spectra for this specific molecule, this report presents predicted data based on the analysis of structurally similar compounds. This guide also includes detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which can be applied to the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of related substituted nitrobenzenes.

Table 1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.6 - 7.8Doublet of doubletsJ(H,F) ≈ 8-10, J(H,H) ≈ 2-3Aromatic H (ortho to Bromine)
~ 7.2 - 7.4Triplet of doubletsJ(H,F) ≈ 8-10, J(H,H) ≈ 8-10Aromatic H (ortho to Fluorine)
~ 2.5Singlet-Methyl (CH₃)
Table 2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
Chemical Shift (δ, ppm)Assignment
~ 160 - 165 (d, ¹J(C,F))C-F
~ 150 - 155C-NO₂
~ 135 - 140C-CH₃
~ 130 - 135Aromatic CH
~ 120 - 125 (d, ²J(C,F))Aromatic CH
~ 115 - 120C-Br
~ 15 - 20CH₃
Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~ 3100 - 3000MediumAromatic C-H Stretch
~ 1550 - 1510StrongAsymmetric NO₂ Stretch
~ 1360 - 1330StrongSymmetric NO₂ Stretch
~ 1250 - 1150StrongC-F Stretch
~ 850 - 750StrongC-H Out-of-plane Bending
~ 700 - 600MediumC-Br Stretch
Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data
m/zRelative IntensityAssignment
233/235High[M]⁺˙ (Molecular ion peak with bromine isotopes)
216/218Medium[M - OH]⁺
187/189Medium[M - NO₂]⁺
108Medium[M - Br - NO₂]⁺
77Low[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 500 MHz NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 125 MHz NMR spectrometer.

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, depending on the sample concentration.

  • Spectral Width: 0 to 200 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Film Method):

  • Dissolve a small amount (1-2 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

  • Drop the solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

  • Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.

Data Acquisition:

  • Spectrometer: FT-IR spectrometer.

  • Mode: Transmission.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Introduce a small amount of the sample (typically < 1 mg) into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

  • Utilize Electron Ionization (EI) at 70 eV.

Data Acquisition:

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: m/z 40-400.

  • Scan Speed: 1-2 scans per second.

  • The instrument should be calibrated using a known standard (e.g., perfluorotributylamine - PFTBA).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of a Novel Compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Spectral Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of a novel compound.

physical and chemical properties of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the aromatic compound 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene. Due to the limited availability of experimentally determined data in public databases and scientific literature, this document focuses on consolidating computed properties and general safety information. It also outlines standard experimental protocols that would be employed for the determination of its physical and spectral characteristics. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a substituted aromatic compound with potential applications as an intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical products. Its structure, featuring a bromine atom, a fluorine atom, a methyl group, and a nitro group on a benzene ring, offers multiple reaction sites for further chemical modifications. Understanding its physical and chemical properties is crucial for its effective utilization and for ensuring safe handling and storage.

Chemical and Physical Properties

Table 1: General and Computed Properties
PropertyValueSource
Molecular Formula C₇H₅BrFNO₂PubChem[1]
Molecular Weight 234.02 g/mol PubChem[1]
CAS Number 1227210-35-6PubChem[1]
IUPAC Name This compoundPubChem[1]
InChI InChI=1S/C7H5BrFNO2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,1H3PubChem[1]
InChIKey AIBRJIYOSLKVFL-UHFFFAOYSA-NPubChem[1]
SMILES CC1=C(C=CC(=C1--INVALID-LINK--[O-])F)BrPubChem[1]
XLogP3 2.9PubChem[1]
Table 2: Experimentally Undetermined Physical Properties
PropertyValue
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Not available

Synthesis

A specific, validated experimental protocol for the synthesis of this compound is not available in the public domain. However, the synthesis of structurally related compounds often involves electrophilic aromatic substitution reactions. A plausible synthetic route could involve the nitration of a substituted bromofluorotoluene or the bromination of a substituted fluoronitrotoluene.

Experimental Protocols

While specific experimental data for this compound is lacking, the following sections detail standard methodologies for the determination of its key physical and spectral properties.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically suggests a high-purity substance.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which is heated slowly and at a controlled rate.

  • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.

Determination of Boiling Point

The boiling point is a key physical constant for a liquid and is dependent on atmospheric pressure.

Methodology:

  • A small volume of the liquid is placed in a test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The apparatus is heated gently.

  • The temperature at which a steady stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR would be essential for structural confirmation.

¹H NMR Spectroscopy Protocol:

  • A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • The solution is transferred to an NMR tube.

  • The NMR spectrum is acquired using a spectrometer.

  • The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the proton signals are analyzed to elucidate the structure.

¹³C NMR Spectroscopy Protocol:

  • A more concentrated solution of the sample in a deuterated solvent is prepared.

  • The ¹³C NMR spectrum is acquired.

  • The chemical shifts of the carbon signals are analyzed to identify the different carbon environments in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

  • A small amount of the solid sample is placed directly on the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The IR spectrum is recorded.

  • The absorption bands are analyzed to identify characteristic functional groups such as C-NO₂ (nitro), C-Br, C-F, and aromatic C-H bonds.

Reactivity and Chemical Properties

The reactivity of this compound is dictated by its functional groups. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. The bromine and fluorine atoms are potential leaving groups in nucleophilic substitution reactions. The methyl group is a weak electron-donating group. The interplay of these substituents will influence the regioselectivity and rate of chemical reactions.

Safety and Handling

Based on the available GHS hazard classifications, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

Table 3: GHS Hazard Information
Hazard StatementCodeDescription
Harmful if swallowedH302May cause harm if ingested.[1]
Causes skin irritationH315Can cause redness and irritation upon skin contact.[1]
Causes serious eye irritationH319Can cause significant eye irritation.[1]
May cause respiratory irritationH335Inhalation may lead to respiratory tract irritation.[1]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Visualization

As no specific signaling pathways or complex experimental workflows involving this compound are documented, a logical diagram illustrating the general workflow for its characterization is provided below.

G General Workflow for Characterization of a Novel Compound cluster_0 Synthesis and Purification cluster_1 Structural Elucidation cluster_2 Physical Property Determination cluster_3 Safety and Reactivity Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS MeltingPoint Melting Point Determination Purification->MeltingPoint BoilingPoint Boiling Point Determination Purification->BoilingPoint Solubility Solubility Studies Purification->Solubility Reactivity Reactivity Studies NMR->Reactivity IR->Reactivity MS->Reactivity Toxicity Toxicological Screening Reactivity->Toxicity

Workflow for Characterization

Conclusion

This compound is a chemical compound with potential utility in synthetic organic chemistry. While its basic identifiers and computed properties are known, a significant gap exists in the publicly available, experimentally determined data for its physical and spectral properties. This guide has compiled the available information and outlined standard methodologies that can be applied to fully characterize this compound. Further experimental investigation is necessary to provide the detailed data required for its widespread and safe use in research and development.

References

Technical Guide: Properties and Synthesis of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene (CAS 1227210-35-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene (CAS Number: 1227210-35-6), a key building block in organic synthesis. This document also outlines a detailed experimental protocol for its synthesis via electrophilic aromatic substitution and includes a list of known suppliers.

Core Chemical and Physical Properties

This compound is a substituted aromatic compound containing bromo, fluoro, methyl, and nitro functional groups. These groups make it a versatile intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

PropertyValueSource
CAS Number 1227210-35-6
Molecular Formula C₇H₅BrFNO₂[1][2][3][4]
Molecular Weight 234.02 g/mol [1][2][3][5]
IUPAC Name This compound[1]
Synonyms 1-Bromo-4-fluoro-2-methyl-3-nitro-benzene, Benzene, 1-bromo-4-fluoro-2-methyl-3-nitro-[1][6]
Appearance White to Yellow powder to crystal[7]
Purity >98.0% (GC)[7][8]
Melting Point 69.0 to 73.0 °C[7]
Storage Temperature Sealed in dry, 2-8°C or Ambient Storage[2][8]
InChI InChI=1S/C7H5BrFNO2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,1H3[1][8]
InChIKey AIBRJIYOSLKVFL-UHFFFAOYSA-N[1][8]
SMILES CC1=C(C=C(F)C=C1Br)--INVALID-LINK--[O-][2]

Synthesis Protocol: Electrophilic Nitration

The following protocol describes a representative synthesis of this compound via the nitration of 1-bromo-4-fluoro-2-methylbenzene. This procedure is adapted from established methods for the nitration of substituted aromatic compounds.[1]

Materials:

  • 1-Bromo-4-fluoro-2-methylbenzene

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate (KNO₃)

  • Ice

  • Deionized Water

  • Ethyl Acetate

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Petroleum Ether

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, add 1.0 equivalent of 1-bromo-4-fluoro-2-methylbenzene and 10 volumes of concentrated sulfuric acid (98%).

  • Cooling: Cool the mixture to 0-5 °C using an ice-water bath with continuous stirring.

  • Nitration: Slowly add 1.3 equivalents of potassium nitrate in portions to the cooled solution, ensuring the temperature remains between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to 25 °C and stir for 2 hours under an inert atmosphere (e.g., nitrogen).

  • Quenching: After 2 hours, carefully pour the reaction mixture into a beaker containing a large amount of ice water with stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the organic layer with a saturated brine solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to obtain this compound.

Synthesis Workflow

Synthesis_Workflow Start Start: 1-Bromo-4-fluoro-2-methylbenzene + Concentrated H₂SO₄ Cooling Cool to 0-5°C Start->Cooling Nitration Add KNO₃ (1.3 equiv) Maintain 0-5°C Cooling->Nitration Reaction React at 25°C for 2h (Inert Atmosphere) Nitration->Reaction Quenching Pour into Ice Water Reaction->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with Saturated Brine Extraction->Washing Drying Dry with Na₂SO₄ Washing->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Silica Gel Chromatography (Petroleum Ether) Concentration->Purification Product Product: This compound Purification->Product

Caption: Synthesis workflow for this compound.

Safety Information

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Commercial Suppliers

This compound is available from various chemical suppliers. It is important to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound. Some of the known suppliers include:

  • BLDpharm[2][9]

  • TCI Chemicals[7][10]

  • Sigma-Aldrich[4][8]

  • Fluorochem[10]

  • Ambeed

  • Biosynth[11]

  • ChemScene[10]

  • Purest Chemical Company Limited[3]

  • Sunway Pharm Ltd[5]

  • Hangzhou Keying Chem Co., Ltd.[12]

  • AbacipharmTech[13]

  • Capot Chemical Company Limited[4]

  • Jizhi Biochemical[14]

  • FB Pharmtech[9]

References

electrophilic aromatic substitution of halogenated nitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Halogenated Nitrobenzenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and practices governing electrophilic aromatic substitution (EAS) reactions on halogenated nitrobenzene substrates. It delineates the mechanistic pathways, explores the interplay of substituent directing effects, and presents quantitative data on product distributions. Detailed experimental protocols for key transformations are provided to aid in practical application. Visual diagrams created using Graphviz are employed to illustrate reaction mechanisms, logical workflows, and the directing influence of substituents, offering a clear and concise reference for professionals in organic synthesis and drug development.

Core Concepts in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings.[1] The reaction preserves the stability of the aromatic system by replacing a hydrogen atom with an electrophile.[2] The generally accepted mechanism proceeds through a two-step process:

  • Attack by the Aromatic Ring: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. This initial step is typically the rate-determining step of the reaction.[3][4]

  • Re-aromatization: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, collapsing the intermediate and restoring the aromaticity of the ring.[5]

The presence of substituents on the benzene ring significantly influences both the rate of reaction (reactivity) and the position of the incoming electrophile (regioselectivity).[1][2] These effects are governed by the interplay of inductive and resonance effects.

Substituent Effects: Halogens

Halogen substituents (F, Cl, Br, I) exhibit a dual nature. They are deactivating groups, meaning they slow the rate of EAS compared to benzene.[6] This is due to their strong electron-withdrawing inductive effect (-I), which decreases the nucleophilicity of the aromatic ring.[6][7]

However, halogens are ortho-, para-directors.[6][8] This directing ability stems from their capacity to donate electron density to the ring through resonance (+M effect) via their lone pairs.[9] When the electrophile attacks at the ortho or para positions, a key resonance structure can be drawn where the positive charge of the arenium ion is stabilized by the adjacent halogen's lone pair.[7][9] This stabilization is not possible for meta-attack, making the ortho and para pathways more favorable.[7]

Substituent Effects: The Nitro Group

The nitro group (-NO₂) is a powerful deactivating group.[10] It strongly withdraws electron density from the aromatic ring through both a potent inductive effect (-I) and a strong resonance effect (-M).[2] This severe deactivation means that EAS reactions on nitrobenzene, such as halogenation or further nitration, require harsh conditions like elevated temperatures.[10][11][12] Friedel-Crafts alkylation and acylation reactions typically fail on strongly deactivated rings like nitrobenzene.[13][14]

The nitro group is a meta-director.[10][15] During ortho or para attack, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly attached to the electron-withdrawing nitro group, a highly destabilizing arrangement.[16] In contrast, meta attack avoids this unfavorable configuration, making it the least energetic and therefore preferred pathway.[16]

Regioselectivity in Halogenated Nitrobenzenes

When both a halogen and a nitro group are present on a benzene ring, the regioselectivity of an incoming electrophile is determined by the combined influence of these two substituents. The outcome depends on their relative positions.

  • Synergistic Effects: When the directing preferences of both groups reinforce each other, the substitution occurs at the commonly favored position.

  • Competing Effects: When the directing preferences are opposed, the outcome is generally controlled by the most powerfully activating group. However, since both halogens and nitro groups are deactivating, the substitution will occur at the least deactivated position. Steric hindrance can also play a significant role in the product distribution.

A logical workflow for predicting the major product is outlined below.

G cluster_input Analysis Start cluster_analysis Predictive Logic cluster_output Outcome Start Halogenated Nitrobenzene Substrate Position Identify relative positions of -X and -NO2 Start->Position Ortho Case 1: Ortho-Substituted (e.g., 1-chloro-2-nitrobenzene) Position->Ortho 1,2 Meta Case 2: Meta-Substituted (e.g., 1-chloro-3-nitrobenzene) Position->Meta 1,3 Para Case 3: Para-Substituted (e.g., 1-chloro-4-nitrobenzene) Position->Para 1,4 Ortho_Effect Synergistic Directing Effects: -X directs to C4, C6 (o,p) -NO2 directs to C4, C6 (m) Major products at C4 and C6. Ortho->Ortho_Effect Meta_Effect Competing Directing Effects: -X directs to C2, C4, C6 (o,p) -NO2 directs to C5 (m) Major products at C4, C6 (least deactivated). Meta->Meta_Effect Para_Effect Synergistic Directing Effects: -X directs to C2 (o) -NO2 directs to C2 (m) Major product at C2 (and C6). Para->Para_Effect Product Predicted Major Substitution Product(s) Ortho_Effect->Product Meta_Effect->Product Para_Effect->Product

Caption: Logical workflow for predicting EAS regioselectivity.

Case 1: 1-Halogeno-4-nitrobenzene (Para)

In this arrangement, the ortho-directing effect of the halogen (to positions 2 and 6) and the meta-directing effect of the nitro group (also to positions 2 and 6) are synergistic. The incoming electrophile will substitute at the positions ortho to the halogen.

Case 2: 1-Halogeno-2-nitrobenzene (Ortho)

Here, the directing effects are also synergistic. The halogen directs para to itself (position 4) and ortho (position 6). The nitro group directs meta to itself (positions 4 and 6). Therefore, substitution is strongly favored at the C4 and C6 positions.

Case 3: 1-Halogeno-3-nitrobenzene (Meta)

This case involves competing directing effects. The halogen directs ortho and para to positions 2, 4, and 6. The nitro group directs meta to position 5. The positions ortho and para to the halogen (C2, C4, C6) are activated by its +M effect, while the position meta to the nitro group (C5) is one of the least deactivated positions by the -M effect. Generally, the ortho-, para-directing effect of the halogen dominates, and substitution occurs primarily at positions 4 and 6, which are ortho/para to the halogen and not sterically hindered.

Quantitative Data on Product Distribution

The following tables summarize quantitative data from various electrophilic aromatic substitution reactions on relevant substrates.

Table 1: Nitration of Monosubstituted Benzenes

Starting Material Reagents Product Distribution Total Yield Reference(s)
Chlorobenzene HNO₃, H₂SO₄, 60°C 34% o-chloronitrobenzene, 1% m-chloronitrobenzene, 65% p-chloronitrobenzene ~98% [17][18]

| Nitrobenzene | HNO₃, H₂SO₄, 95°C | 6% o-dinitrobenzene, 93% m-dinitrobenzene, 1% p-dinitrobenzene | High |[6][19] |

Table 2: Halogenation of Monosubstituted Benzenes

Starting Material Reagents Product Distribution Total Yield Reference(s)
Nitrobenzene Cl₂, FeCl₃, 35-45°C 10% o-chloronitrobenzene, 86% m-chloronitrobenzene, 4% p-chloronitrobenzene N/A [18]

| Nitrobenzene | Br₂, Fe, heat | Predominantly m-bromonitrobenzene | N/A |[20] |

Table 3: Nitration of Disubstituted Halogenated Nitrobenzenes

Starting Material Reagents Product(s) Total Yield Reference(s)
1,2-Dichloro-4-nitrobenzene N₂O₅, HNO₃ 1,2-Dichloro-4,5-dinitrobenzene N/A [21]
1,4-Dichloro-2-nitrobenzene N₂O₅, HNO₃ 1,4-Dichloro-2,3-dinitrobenzene N/A [21]

| 1,3,5-Trichloro-2-nitrobenzene| N₂O₅, HNO₃ | 1,3,5-Trichloro-2,4-dinitrobenzene | N/A |[21] |

Experimental Protocols

Detailed methodologies for representative EAS reactions are provided below. These protocols are intended for use by trained professionals in a controlled laboratory setting.

Protocol: Nitration of Chlorobenzene

This protocol is adapted from the nitration of chlorobenzene to yield a mixture of chloronitrobenzene isomers, from which the para isomer is isolated.[17]

Materials:

  • Chlorobenzene

  • Concentrated Nitric Acid (60%)

  • Concentrated Sulfuric Acid

  • Ethanol (for washing and recrystallization)

  • Ice-water bath

Equipment:

  • 100 mL Erlenmeyer flask

  • Thermometer

  • Magnetic stirrer

  • Buchner funnel and filter flask

  • Beakers

Procedure:

  • In a 100 mL Erlenmeyer flask, carefully prepare a nitrating mixture by adding 20 mL of concentrated sulfuric acid to 20 mL of 60% nitric acid. The temperature will rise to 50-60°C.

  • Cool the mixture to room temperature in an ice-water bath.

  • Slowly add 10 mL of chlorobenzene to the stirred nitrating mixture while maintaining the temperature below 50°C using the ice bath.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Carefully pour the reaction mixture over 100 g of crushed ice in a beaker. The chloronitrobenzene isomers will precipitate as an oily solid.

  • Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product several times with cold water, followed by a wash with a small amount of cold ethanol to remove the ortho isomer.[17]

  • The remaining solid is primarily p-chloronitrobenzene. Purify the product by recrystallization from ethanol. The expected melting point of the para isomer is 82-84°C.[17]

A diagram of the general experimental workflow is shown below.

G A 1. Prepare Nitrating Mixture (H2SO4 + HNO3) B 2. Cool Mixture in Ice Bath A->B C 3. Add Halogenated Nitrobenzene (Maintain Temp < 50°C) B->C D 4. React at Room Temp (e.g., 30 min) C->D E 5. Quench Reaction (Pour onto ice) D->E F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Wash Product (Water, then cold Ethanol) F->G H 8. Purify Product (Recrystallization) G->H I 9. Dry and Characterize (Yield, MP, TLC, NMR) H->I

Caption: General workflow for a nitration experiment.

Protocol: Bromination of Nitrobenzene

This procedure is adapted from the synthesis of m-bromonitrobenzene and serves as a template for halogenating a deactivated aromatic ring.[20]

Materials:

  • Nitrobenzene (dried)

  • Bromine (dried)

  • Iron powder ("ferrum reductum")

  • Saturated sodium bisulfite solution

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Steam distillation apparatus

Procedure:

  • To a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 180 g (1.46 moles) of dry nitrobenzene and 8 g of iron powder.[20]

  • Heat the mixture to 135-145°C in a sand bath.

  • From the dropping funnel, add 60 cc of dry bromine slowly over one hour. The evolution of hydrogen bromide should be steady.

  • After the first addition, continue stirring and heating for another hour.

  • Repeat the process with two more portions of 8 g of iron and 60 cc of bromine each, with one hour of heating between additions.

  • After the final addition and heating period, add a final 2 g of iron powder and heat for one more hour.

  • Cool the reaction mixture and pour it into 1.5 L of water containing 50 cc of saturated sodium bisulfite solution to quench any unreacted bromine.[20]

  • Purify the product by steam distillation. Collect the distillate until no more oily product comes over.

  • The yellow crystalline solid (m-bromonitrobenzene) is collected by filtration and dried. The expected melting point is 56°C.[20]

Mechanistic Visualizations

The directing effects of substituents are best understood by examining the stability of the arenium ion intermediates.

Caption: Resonance stabilization for EAS on chlorobenzene.

As shown, the intermediate for ortho and para attack on a halobenzene is stabilized by a resonance contributor involving a lone pair from the halogen, making these pathways more favorable than meta attack.[9] Conversely, for nitrobenzene, ortho/para attack leads to a highly destabilized intermediate, favoring the meta pathway.

Conclusion

The is a predictable process governed by the fundamental principles of substituent effects. The halogen's ortho-, para-directing nature and the nitro group's meta-directing nature can be either synergistic or competing, depending on their relative positions. While both groups deactivate the ring, substitution is generally feasible under appropriate conditions, proceeding at the least deactivated positions. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to design and execute synthetic strategies involving these important substrates.

References

The Strategic Utility of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene has emerged as a highly versatile and valuable scaffold, particularly in the realm of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive bromine atom, an activating nitro group, and a sterically influencing methyl group on a fluorinated benzene ring, provides a rich platform for a diverse array of chemical transformations. This technical guide delves into the synthesis, key reactions, and applications of this compound, offering detailed experimental protocols and insights for its effective utilization in the laboratory.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of a building block is fundamental to its successful application. The key data for this compound is summarized in the tables below.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol
CAS Number 1227210-35-6
Appearance Pale yellow solid (predicted)
Melting Point Not reported
Boiling Point Not reported
InChI InChI=1S/C7H5BrFNO2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,1H3
SMILES CC1=C(C=CC(=C1--INVALID-LINK--[O-])F)Br

Table 2: Spectroscopic Data of this compound

Spectroscopy Data
¹H NMR Data not available in searched literature.
¹³C NMR Data not available in searched literature.
Mass Spectrometry Data not available in searched literature.
Infrared (IR) Data not available in searched literature.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, typically starting from a commercially available substituted aniline or toluene derivative. A plausible and efficient synthetic route involves the nitration of a suitable precursor followed by a Sandmeyer reaction to introduce the bromine atom.

Proposed Synthetic Pathway

A logical synthetic pathway commences with the nitration of 4-fluoro-2-methylaniline. The resulting amino-nitro compound can then be converted to the target molecule via diazotization and subsequent bromination.

Synthesis_Pathway start 4-Fluoro-2-methylaniline intermediate1 4-Fluoro-2-methyl-3-nitroaniline start->intermediate1 HNO₃, H₂SO₄ intermediate2 Diazonium Salt Intermediate intermediate1->intermediate2 NaNO₂, HBr product This compound intermediate2->product CuBr

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-methyl-3-nitroaniline (Intermediate 1)

This protocol is adapted from the nitration of similar aniline derivatives.

Materials:

  • 4-Fluoro-2-methylaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Ammonium Hydroxide (aq.)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 4-fluoro-2-methylaniline to the cold sulfuric acid while maintaining the temperature below 10°C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the aniline solution, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with aqueous ammonium hydroxide until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-fluoro-2-methyl-3-nitroaniline.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

This is a general procedure for the Sandmeyer reaction.

Materials:

  • 4-Fluoro-2-methyl-3-nitroaniline

  • Hydrobromic Acid (HBr, 48%)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Ice

Procedure:

  • Dissolve 4-fluoro-2-methyl-3-nitroaniline in a mixture of hydrobromic acid and water.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (nitrogen gas evolution) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

  • The reaction mixture can then be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Key Reactions and Applications in Organic Synthesis

The strategic placement of functional groups on the this compound ring allows for a variety of subsequent transformations, making it a powerful building block for the synthesis of complex molecules.

Nucleophilic Aromatic Substitution (SNA r)

The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. The fluorine atom, being a good leaving group in SNAr reactions, can be readily displaced by a variety of nucleophiles.

SNAr_Reaction start This compound product Substituted Product start->product Base nucleophile Nu-H nucleophile->product

Caption: General scheme for Nucleophilic Aromatic Substitution.

Suzuki-Miyaura Cross-Coupling

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl or vinyl substituents.

Suzuki_Coupling start This compound product Coupled Product start->product Pd catalyst, Base boronic_acid R-B(OH)₂ boronic_acid->product

Caption: General scheme for Suzuki-Miyaura Cross-Coupling.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation is crucial for introducing a key functional group that can be further derivatized, for instance, through amide bond formation or diazotization.

Nitro_Reduction start This compound product 1-Bromo-4-fluoro-2-methyl-3-aminobenzene start->product [H] (e.g., SnCl₂, H₂/Pd-C)

Caption: Reduction of the nitro group to an amine.

Application in the Synthesis of a Kinase Inhibitor Intermediate

This compound is a key starting material in the synthesis of intermediates for potent kinase inhibitors, such as those targeting MEK (Mitogen-activated protein kinase kinase). The following workflow illustrates its use in the synthesis of a key thiazole intermediate.

Drug_Synthesis_Workflow cluster_0 Synthesis of Thiazole Intermediate cluster_1 Further Functionalization start This compound step1 Nucleophilic Aromatic Substitution with Thioacetamide start->step1 intermediate1 Thioamide Intermediate step1->intermediate1 step2 Hantzsch Thiazole Synthesis with α-haloketone intermediate1->step2 product Substituted Thiazole Intermediate step2->product step3 Reduction of Nitro Group product->step3 intermediate2 Amino-thiazole Intermediate step3->intermediate2 step4 Coupling with Side Chain intermediate2->step4 final_product Kinase Inhibitor Analog step4->final_product

Caption: Workflow for the synthesis of a kinase inhibitor intermediate.

Detailed Experimental Protocol: Synthesis of a Thiazole Intermediate

The following is a representative protocol for the synthesis of a 2-aminothiazole derivative, a common core in many kinase inhibitors.

Step 1: Nucleophilic Aromatic Substitution with a Thiol Source

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium Hydroxide

Procedure:

  • In a round-bottom flask, dissolve this compound and thiourea in ethanol.

  • Add a solution of sodium hydroxide in ethanol and heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into water.

  • The precipitated product can be filtered, washed with water, and dried.

Step 2: Hantzsch Thiazole Synthesis

Materials:

  • The product from Step 1

  • An appropriate α-haloketone (e.g., 2-chloro-N-(2-iodophenyl)acetamide)

  • Ethanol

Procedure:

  • Dissolve the product from Step 1 and the α-haloketone in ethanol.

  • Heat the mixture to reflux for several hours.

  • After cooling, the thiazole product may precipitate. If not, the solvent can be removed under reduced pressure, and the residue purified by crystallization or column chromatography.

This thiazole intermediate can then be further elaborated, for example, by reducing the nitro group to an amine, which can then be coupled with other fragments to build the final kinase inhibitor.

Conclusion

This compound is a strategically important building block in organic synthesis, offering multiple points for functionalization. Its utility is particularly evident in the construction of complex heterocyclic systems found in many pharmaceutically active compounds. The combination of a displaceable fluorine atom for SNAr reactions, a bromine atom for cross-coupling reactions, and a reducible nitro group provides chemists with a versatile tool for the efficient synthesis of novel molecular entities. The detailed protocols and reaction schemes provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage the synthetic potential of this powerful intermediate.

References

solubility of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Solubility Profile of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the solubility characteristics of this compound. While comprehensive quantitative solubility data for this specific compound across a wide range of organic solvents is not extensively documented in publicly available literature, this guide outlines the expected solubility trends based on its chemical structure. Furthermore, it details a standard experimental protocol for the precise determination of its solubility. The provided methodologies and frameworks are intended to support research and development activities involving this compound.

Introduction

This compound (PubChem CID: 58540400) is an aromatic organic compound featuring bromo, fluoro, methyl, and nitro functional groups.[1] These substitutions create a complex electronic and steric environment, influencing its physicochemical properties, including solubility. Understanding the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, purification, formulation, and analytical method development. The polarity imparted by the nitro and fluoro groups, combined with the hydrophobicity of the bromomethylbenzene core, suggests a nuanced solubility profile.

Estimated Solubility in Common Organic Solvents

Table 1: Estimated Solubility of this compound

Solvent ClassSolvent ExampleExpected Qualitative SolubilityRationale for Estimation
Polar Protic MethanolSolubleCapable of hydrogen bonding and dipole-dipole interactions.
EthanolSolubleSimilar to methanol, provides favorable polar interactions.
IsopropanolModerately SolubleIncreased hydrocarbon character may slightly reduce solubility.
Polar Aprotic AcetoneSolubleStrong dipole moment effectively solvates the polar nitro group.
AcetonitrileSolubleHigh polarity is suitable for dissolving polar aromatic compounds.
Dimethyl Sulfoxide (DMSO)Very SolubleHighly polar aprotic solvent, effective for a wide range of organic molecules.
Tetrahydrofuran (THF)SolubleEther functionality and moderate polarity can solvate the molecule.
Non-Polar HexaneSparingly Soluble / InsolubleLacks the polarity to effectively solvate the nitro and fluoro groups.
TolueneModerately SolubleAromatic nature allows for π-π stacking interactions with the benzene ring.
Halogenated Dichloromethane (DCM)SolubleGood general-purpose solvent for many organic compounds.
ChloroformSolubleSimilar to DCM, provides favorable interactions.

Note: This table is for estimation purposes. Experimental verification is required for quantitative assessment.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[4][5] It involves equilibrating an excess amount of the solid compound with the solvent over a defined period and then measuring the concentration of the dissolved solute in the resulting saturated solution.[5][6]

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps or glass-stoppered flasks[7]

  • Orbital shaker or thermomixer with temperature control[7][8]

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

3.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Accurately dispense a known volume of the chosen solvent into each vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[4][5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let undissolved solids settle. To ensure complete removal of solid particles, the supernatant can be centrifuged or filtered through a solvent-compatible filter (e.g., PTFE).[4][8]

  • Sample Preparation: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute this aliquot gravimetrically or volumetrically with the same solvent to a concentration that falls within the analytical instrument's linear range.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in units of g/L, mg/mL, or mol/L.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps of the shake-flask method for determining solubility.

G A 1. Preparation Add excess solute to vial B 2. Solvent Addition Add known volume of solvent A->B C 3. Equilibration Shake at constant temperature (e.g., 24-72 hours) B->C D 4. Phase Separation Centrifuge or filter to remove undissolved solid C->D E 5. Sample Preparation Dilute clear supernatant D->E F 6. Quantification Analyze via HPLC or UV-Vis E->F G 7. Calculation Determine solubility from concentration and dilution factor F->G

Workflow for the Shake-Flask Solubility Determination Method.

4.2. Factors Influencing Solubility

The solubility of a compound is governed by a complex interplay of intermolecular forces and thermodynamic principles. The diagram below outlines the logical relationships between the key factors influencing the solubility of an organic solute like this compound.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions polarity_solute Polarity (Dipole Moment) solubility Overall Solubility polarity_solute->solubility h_bond_solute H-Bonding Capacity h_bond_solute->solubility size_solute Molecular Size/Shape size_solute->solubility polarity_solvent Polarity (Dielectric Const.) polarity_solvent->solubility h_bond_solvent H-Bonding Capacity h_bond_solvent->solubility temp Temperature temp->solubility pressure Pressure (for gases) pressure->solubility

Key Factors Governing the Solubility of an Organic Compound.

References

Navigating the Unseen: A Technical Guide to the Hazards and Safety Precautions for 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a crucial resource for handling 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene (CAS No. 1227210-35-6), a substituted nitroaromatic compound increasingly utilized in organic synthesis and drug discovery. Due to its reactive functional groups, a thorough understanding of its potential hazards and the implementation of stringent safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This document provides a comprehensive overview of the known hazards, recommended safety precautions, and generalized experimental protocols for toxicological assessment.

Physicochemical and Hazard Identification

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1227210-35-6
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol
Appearance Solid (form may vary)

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Hazard Analysis and Safety Precautions

The primary hazards associated with this compound are acute toxicity upon ingestion, skin and eye irritation, and respiratory irritation. Nitroaromatic compounds, as a class, are known to be biologically active and can pose significant health risks.

Key Safety Precautions:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene) are essential. Contaminated clothing should be removed and laundered before reuse.

    • Respiratory Protection: For operations with a potential for generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

  • Handling: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. The storage area should be locked.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is limited, the following generalized protocols, based on established methodologies, can be employed to assess its toxicological properties.

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

This protocol provides a stepwise procedure to estimate the acute oral toxicity of a substance.

Methodology:

  • Animal Model: Healthy, young adult female rats are typically used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize for at least 5 days before the study.

  • Dosing: The test substance is administered orally by gavage in a suitable vehicle. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

  • Stepwise Procedure:

    • A single animal is dosed at the starting dose.

    • If the animal survives, two additional animals are dosed at the same level.

    • If mortality is observed, the next lower fixed dose level is used for the next group of animals.

    • This process is repeated until a dose that causes no mortality or a dose that causes mortality is identified.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

In Vitro Cytotoxicity Assay (General Protocol)

This protocol outlines a common method to assess the cytotoxicity of a compound on cultured cells.

Methodology:

  • Cell Culture: A suitable human cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity) is cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations.

  • Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT or XTT. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.

  • Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing Safety and Toxicological Workflows

To facilitate a clearer understanding of the logical flow of safety procedures and experimental designs, the following diagrams are provided.

G cluster_0 Hazard Assessment Workflow A Identify Chemical: This compound B Review Existing Data (SDS, GHS Classification) A->B C Perform Risk Assessment B->C D Define Safe Handling Procedures C->D E Implement Engineering Controls (Fume Hood) D->E F Mandate Personal Protective Equipment (Gloves, Goggles, Lab Coat) D->F G Establish Emergency Procedures D->G

Figure 1. Workflow for Hazard Assessment and Control.

G cluster_1 Generalized Acute Oral Toxicity Testing (OECD 423) Start Start Dose Administer Starting Dose (e.g., 300 mg/kg) to 1 Rat Start->Dose Observe Observe for 48 hours Dose->Observe Mortality Mortality? Observe->Mortality NoMortality No Mortality: Dose 2 More Rats at Same Level Mortality->NoMortality No LowerDose Yes: Select Lower Dose Level Mortality->LowerDose Yes Observe2 Observe for 14 Days NoMortality->Observe2 HigherDose No: Consider Higher Dose Level Observe2->HigherDose LowerDose->Dose End End: Determine GHS Category LowerDose->End HigherDose->End

Figure 2. Stepwise Procedure for Acute Oral Toxicity Testing.

G cluster_2 Potential Toxicity Pathway for Nitroaromatic Compounds Compound This compound Metabolic Metabolic Activation (e.g., Nitroreduction) Compound->Metabolic Reactive Formation of Reactive Intermediates Metabolic->Reactive Oxidative Generation of Reactive Oxygen Species (ROS) Metabolic->Oxidative Damage Cellular Damage (DNA, Proteins, Lipids) Reactive->Damage Oxidative->Damage Toxicity Observed Toxicity (Cytotoxicity, Organ Damage) Damage->Toxicity

Figure 3. Generalized Toxicity Pathway for Nitroaromatic Compounds.

Conclusion

While this compound is a valuable reagent in modern chemical synthesis, its potential for harm necessitates a cautious and informed approach. The information and protocols outlined in this guide are intended to provide a robust framework for its safe handling and for the preliminary assessment of its toxicological profile. It is incumbent upon all researchers and laboratory managers to ensure that these safety measures are rigorously implemented and that any new toxicological findings are promptly disseminated to the scientific community. Continuous vigilance and adherence to best practices are the cornerstones of a safe and productive research environment.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene. This versatile reaction is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds to produce complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[1] The reaction typically proceeds under mild conditions, tolerates a wide variety of functional groups, and the boronic acid starting materials are generally stable and have low toxicity.[2]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[3]

The presence of both electron-withdrawing (nitro and fluoro) and electron-donating (methyl) groups on the aryl bromide can influence its reactivity. The electron-withdrawing groups are expected to facilitate the oxidative addition step.

Experimental Protocols

Below are two representative protocols for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. These protocols are based on established procedures for structurally similar substrates and provide a solid starting point for optimization.

Protocol 1: Standard Conditions with Pd(PPh₃)₄

This protocol utilizes the commonly employed tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the flask.

  • Under the inert atmosphere, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Attach a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol 2: Conditions with a Buchwald Precatalyst

This protocol employs a more modern and often more efficient Buchwald precatalyst, which can lead to shorter reaction times and lower catalyst loadings.

Materials:

  • This compound

  • Arylboronic acid pinacol ester

  • XPhos Pd G3 (or a similar Buchwald precatalyst)

  • Potassium Phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid pinacol ester (1.5 mmol, 1.5 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.) to a Schlenk tube equipped with a magnetic stir bar.

  • Add the Buchwald precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Add anhydrous, degassed toluene (10 mL) to the tube.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Reactions with Buchwald catalysts are often complete within 2-8 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite, washing the pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the pure biaryl product.

Data Presentation

The following table summarizes expected reaction parameters and outcomes for the Suzuki-Miyaura coupling of this compound based on reactions with structurally similar aryl bromides. Actual yields may vary depending on the specific boronic acid partner and optimization of the reaction conditions.

ParameterProtocol 1Protocol 2
Aryl Halide This compoundThis compound
Boronic Acid Partner Arylboronic AcidArylboronic Acid Pinacol Ester
Catalyst Pd(PPh₃)₄XPhos Pd G3
Catalyst Loading 3 mol%2 mol%
Base K₂CO₃K₃PO₄
Solvent System 1,4-Dioxane / Water (4:1)Toluene
Temperature 90 °C100 °C
Reaction Time 8 - 16 hours2 - 8 hours
Expected Yield 70 - 90%80 - 95%

Visualizations

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_inputs Reactants Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Product Ar-Ar' Ar-Pd(II)(Ar')L2->Product Reductive Elimination ArX Ar-X (Aryl Halide) Ar'B(OR)2 Ar'B(OR)₂ (Boronic Acid/Ester) Base Base caption Catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Workflow Diagram

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid Derivative, and Base start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert catalyst_solvent Add Catalyst and Degassed Solvent(s) inert->catalyst_solvent reaction Heat Reaction Mixture (90-100 °C) catalyst_solvent->reaction monitoring Monitor Progress (TLC / GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification by Column Chromatography workup->purification product Isolated Biaryl Product purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful transformation is widely employed in the pharmaceutical and materials science industries due to its broad substrate scope and tolerance of various functional groups.[4][5]

This document provides detailed application notes and a comprehensive protocol for the Buchwald-Hartwig amination of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene. This substrate is an electron-deficient aryl halide due to the presence of both a nitro group and a fluorine atom, which can influence reactivity. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Reaction Principle

The Buchwald-Hartwig amination reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][6] The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.[7][8]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then facilitates the deprotonation of the amine, leading to the formation of a palladium-amido complex.[8]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex. This step regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue, and releases the desired N-aryl amine product.[1][8]

Data Presentation: Reaction Conditions for Analogous Substrates

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of structurally related electron-deficient aryl bromides. This data serves as a valuable starting point for the optimization of the reaction with this compound.

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromonitrobenzeneAqueous NH₃Pd(OAc)₂ (2)KPhos (4)K₃PO₄Toluene/H₂O1001885
2-BromonitrobenzeneAnilinePd(OAc)₂ (10)X-Phos (10)KOt-BuToluene100 (MW)0.17>95
1-Bromo-3-butoxy-5-nitrobenzeneAqueous NH₃Pd(OAc)₂ (2)KPhos (4)K₃PO₄Toluene/H₂O1001885[9]
4-BromobenzotrifluorideAryl AminePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene10012-24High
4-BromobenzotrifluorideAliphatic AminePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane10018-24High

Experimental Protocol

This protocol details a general method for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine (Aryl or Aliphatic)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine Ligand (e.g., XPhos, RuPhos, or SPhos)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃))

  • Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or reaction vial with a septum cap

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Addition of Base: Add the appropriate base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv for aryl amines, or K₃PO₄, 2.0 mmol, 2.0 equiv for aliphatic amines).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reactants: Add the amine (1.2 - 1.5 equiv) followed by the anhydrous solvent (5 mL) via syringe.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired N-substituted-4-fluoro-2-methyl-3-nitroaniline.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII Oxidative Addition Product Ar-NR₂ ArX Ar-X PdAmido [Ar-Pd(II)-NR₂(L_n)] PdII->PdAmido + Amine - HX Amine R₂NH Base Base PdAmido->Pd0 Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Aryl Bromide - Catalyst - Ligand - Base start->setup inert Establish Inert Atmosphere setup->inert add_reagents Add Amine and Solvent inert->add_reagents reaction Heat and Stir (80-110 °C, 12-24h) add_reagents->reaction monitor Monitor Reaction (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool - Dilute & Filter - Wash - Dry & Concentrate monitor->workup Complete purify Purification: Column Chromatography workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This process is particularly crucial in medicinal chemistry and materials science for the construction of complex molecular architectures. The substrate, 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene, presents an interesting case for SNAr reactions due to the presence of two different halogen leaving groups (Br and F) and the activating influence of a nitro group.

The reactivity of an aromatic ring towards nucleophilic attack is significantly enhanced by the presence of strong electron-withdrawing groups, such as a nitro group (-NO2), positioned ortho or para to a potential leaving group.[1][2] In the case of this compound, the nitro group is ortho to the bromine atom and meta to the fluorine atom. This electronic arrangement, along with the steric effect of the methyl group, dictates the regioselectivity of the substitution.

These application notes provide a detailed overview of the anticipated reactivity, regioselectivity, and general experimental protocols for conducting SNAr reactions on this compound with various nucleophiles.

Reaction Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4] In the first, typically rate-determining step, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The negative charge of this complex is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Regioselectivity:

In this compound, the nitro group is positioned ortho to the bromine and meta to the fluorine. The activating effect of an electron-withdrawing group in SNAr is most pronounced when it is in the ortho or para position to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer intermediate.[5][6] Therefore, the bromine atom is significantly more activated towards nucleophilic attack than the fluorine atom. Consequently, nucleophilic substitution is expected to occur selectively at the C1 position, displacing the bromide ion. The methyl group at the C2 position may exert a minor steric hindrance to the incoming nucleophile.

SNAr_Mechanism sub This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + Nu⁻ nu Nucleophile (Nu⁻) product Substituted Product meisenheimer->product - Br⁻ lg Leaving Group (Br⁻)

Figure 1: General mechanism of the SNAr reaction on this compound.

Experimental Protocols

The following are generalized protocols for the reaction of this compound with common classes of nucleophiles. Researchers should note that optimization of reaction conditions (temperature, reaction time, solvent, and base) may be necessary to achieve optimal yields for specific substrates and nucleophiles.

Protocol 1: Reaction with Amine Nucleophiles (Amination)

This protocol describes a general procedure for the synthesis of N-substituted 4-fluoro-2-methyl-3-nitroaniline derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Base (e.g., K2CO3, Et3N, or DIPEA, 2.0 equivalents)

  • Solvent (e.g., DMF, DMSO, or NMP)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the amine nucleophile, followed by the base.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amination_Workflow start Start dissolve Dissolve Substrate in Solvent start->dissolve add_reagents Add Amine and Base dissolve->add_reagents react Stir at RT or Heat (Monitor by TLC/LC-MS) add_reagents->react workup Aqueous Workup (Water, EtOAc Extraction) react->workup purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Figure 2: Experimental workflow for the amination reaction.
Protocol 2: Reaction with Thiol Nucleophiles (Thiolation)

This protocol outlines a general method for the synthesis of thioether derivatives.

Materials:

  • This compound

  • Thiol (1.1 equivalents)

  • Base (e.g., NaH or K2CO3, 1.2 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base in the anhydrous solvent.

  • Slowly add the thiol to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with DCM or EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: Reaction with Alcohol/Phenol Nucleophiles (Etherification)

This protocol describes the synthesis of ether derivatives.

Materials:

  • This compound

  • Alcohol or phenol (1.5 equivalents)

  • Base (e.g., NaH or potassium tert-butoxide (t-BuOK), 1.2 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.

  • Add the base portion-wise at 0 °C.

  • Stir the mixture at 0 °C or room temperature for 30 minutes to form the alkoxide or phenoxide.

  • Add a solution of this compound to the reaction mixture.

  • Heat the reaction to 60-100 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the SNAr of this compound. Please note that the yields are representative and will vary depending on the specific nucleophile and reaction conditions.

Table 1: Reaction with Various Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK2CO3DMF804>90
PiperidineEt3NDMSO606>85
AnilineDIPEANMP1001270-80
BenzylamineK2CO3DMF805>90

Table 2: Reaction with Thiol and Alcohol/Phenol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaHTHFrt3>95
Benzyl mercaptanK2CO3DMF504>90
MethanolNaHTHF60860-70
Phenolt-BuOKDMF1001275-85

Conclusion

The SNAr reactions of this compound are expected to proceed with high regioselectivity, favoring the displacement of the bromide over the fluoride due to the ortho-activating effect of the nitro group. The provided protocols offer a robust starting point for the synthesis of a diverse range of substituted 4-fluoro-2-methyl-3-nitrobenzene derivatives. These products are valuable intermediates for the development of novel pharmaceuticals and functional materials. The relatively mild reaction conditions and anticipated high yields make this substrate an attractive building block for parallel synthesis and library generation in drug discovery programs.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene as a key starting material. The methodologies described are based on established principles of organic synthesis, particularly nucleophilic aromatic substitution and subsequent cyclization reactions, offering pathways to novel substituted benzimidazoles, quinolines, and indoles.

Synthesis of Substituted Benzimidazoles

The synthesis of a benzimidazole scaffold from this compound is proposed via a three-step sequence involving nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and subsequent cyclization. The high electrophilicity of the carbon bearing the fluorine atom, activated by the ortho-nitro group, makes it susceptible to nucleophilic attack.

Synthetic Pathway Overview

The proposed pathway commences with the substitution of the fluorine atom by an amino group, followed by the reduction of the nitro functionality to yield a substituted o-phenylenediamine. This intermediate then undergoes condensation and cyclization with an appropriate aldehyde to furnish the benzimidazole ring system.

G A This compound B Nucleophilic Aromatic Substitution (Ammonia) A->B Step 1 C 4-Amino-1-bromo-2-methyl-3-nitrobenzene B->C D Reduction (e.g., Fe/HCl) C->D Step 2 E 1-Bromo-4,5-diamino-2-methylbenzene D->E F Cyclization (with Aldehyde R-CHO) E->F Step 3 G Substituted Benzimidazole F->G

Caption: Synthetic workflow for benzimidazole synthesis.

Experimental Protocols

Step 1: Synthesis of 4-Amino-1-bromo-2-methyl-3-nitrobenzene

This protocol describes the nucleophilic aromatic substitution of the fluorine atom in this compound with ammonia.

  • Materials:

    • This compound

    • Aqueous Ammonia (28-30%)

    • Ethanol

    • Deionized water

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • In a sealed pressure vessel, dissolve this compound (1.0 eq) in ethanol.

    • Add aqueous ammonia (10-20 eq) to the solution.

    • Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Synthesis of 1-Bromo-4,5-diamino-2-methylbenzene

This protocol details the reduction of the nitro group of 4-Amino-1-bromo-2-methyl-3-nitrobenzene to an amine using iron powder in an acidic medium.

  • Materials:

    • 4-Amino-1-bromo-2-methyl-3-nitrobenzene

    • Iron powder

    • Concentrated Hydrochloric acid (HCl)

    • Ethanol

    • Deionized water

    • Sodium bicarbonate solution (saturated)

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 4-Amino-1-bromo-2-methyl-3-nitrobenzene (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq).

    • Heat the mixture to reflux and add concentrated HCl (catalytic amount) dropwise.

    • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter through a pad of celite to remove the iron residues.

    • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the desired o-phenylenediamine derivative.

Step 3: Synthesis of a Substituted Benzimidazole

This protocol describes the final cyclization step to form the benzimidazole ring.

  • Materials:

    • 1-Bromo-4,5-diamino-2-methylbenzene

    • An appropriate aldehyde (R-CHO) (1.1 eq)

    • Ethanol

    • p-Toluenesulfonic acid (catalytic amount)

  • Procedure:

    • Dissolve 1-Bromo-4,5-diamino-2-methylbenzene (1.0 eq) and the aldehyde (1.1 eq) in ethanol.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the formation of the benzimidazole by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

    • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Quantitative Data Summary
StepStarting MaterialReagentsProductMolar Mass ( g/mol )Theoretical Yield
1This compoundNH₃ (aq), Ethanol4-Amino-1-bromo-2-methyl-3-nitrobenzene232.0385-95%
24-Amino-1-bromo-2-methyl-3-nitrobenzeneFe, HCl, Ethanol/H₂O1-Bromo-4,5-diamino-2-methylbenzene202.0680-90%
31-Bromo-4,5-diamino-2-methylbenzeneR-CHO, p-TsOH, EthanolSubstituted BenzimidazoleVaries70-85%

Synthesis of Substituted Quinolines

A plausible route to a substituted quinoline from this compound involves a multi-step sequence to construct an ortho-aminoaryl ketone or aldehyde, which can then undergo a Friedländer annulation.

Synthetic Pathway Overview

This proposed synthesis begins with a nucleophilic substitution of the fluorine atom, followed by functionalization of the methyl group, reduction of the nitro group, and finally, cyclization to form the quinoline core.

G A This compound B SNAr with Alkoxide A->B Step 1 C 1-Bromo-4-alkoxy-2-methyl-3-nitrobenzene B->C D Side-chain Oxidation C->D Step 2 E 1-Bromo-4-alkoxy-3-nitrobenzaldehyde D->E F Nitro Group Reduction E->F Step 3 G 3-Amino-1-bromo-4-alkoxybenzaldehyde F->G H Friedländer Annulation (with Ketone R-CO-CH₃) G->H Step 4 I Substituted Quinoline H->I

Caption: Proposed workflow for quinoline synthesis.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-4-alkoxy-2-methyl-3-nitrobenzene

  • Materials:

    • This compound

    • Sodium alkoxide (e.g., sodium methoxide or ethoxide)

    • Corresponding alcohol (e.g., methanol or ethanol)

    • Deionized water

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in the corresponding anhydrous alcohol.

    • Add a solution of sodium alkoxide (1.1 eq) in the same alcohol dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be used in the next step or purified by column chromatography.

Step 2: Synthesis of 1-Bromo-4-alkoxy-3-nitrobenzaldehyde

  • Materials:

    • 1-Bromo-4-alkoxy-2-methyl-3-nitrobenzene

    • Chromium trioxide (CrO₃) or other suitable oxidizing agent

    • Acetic anhydride

    • Acetic acid

  • Procedure:

    • Dissolve 1-Bromo-4-alkoxy-2-methyl-3-nitrobenzene (1.0 eq) in a mixture of acetic anhydride and acetic acid.

    • Cool the solution in an ice bath and slowly add chromium trioxide (2.5 eq).

    • Stir the reaction at a low temperature for several hours, then allow it to warm to room temperature overnight.

    • Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer and concentrate to obtain the aldehyde, which should be purified by chromatography.

Step 3 & 4: Synthesis of Substituted Quinoline via Reduction and Friedländer Annulation

  • Materials:

    • 1-Bromo-4-alkoxy-3-nitrobenzaldehyde

    • Stannous chloride dihydrate (SnCl₂·2H₂O) or other reducing agent

    • Ethanol

    • Ketone (R-CO-CH₃)

    • Base (e.g., sodium hydroxide or potassium hydroxide)

  • Procedure:

    • Reduction: Dissolve the nitrobenzaldehyde (1.0 eq) in ethanol and add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated HCl. Stir at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

    • Cyclization (One-pot): To the crude amino-aldehyde solution, add the ketone (1.2 eq) and a catalytic amount of a base (e.g., NaOH).

    • Reflux the mixture for 6-12 hours.

    • Cool the reaction, neutralize, and extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic extracts.

    • Purify the resulting substituted quinoline by column chromatography or recrystallization.

Quantitative Data Summary
StepStarting MaterialKey ReagentsProductMolar Mass ( g/mol )Theoretical Yield
1This compoundNaOR, ROH1-Bromo-4-alkoxy-2-methyl-3-nitrobenzeneVaries90-98%
21-Bromo-4-alkoxy-2-methyl-3-nitrobenzeneCrO₃, Ac₂O, AcOH1-Bromo-4-alkoxy-3-nitrobenzaldehydeVaries40-60%
3/41-Bromo-4-alkoxy-3-nitrobenzaldehydeSnCl₂·2H₂O, R-CO-CH₃, BaseSubstituted QuinolineVaries60-80%

Synthesis of Substituted Indoles

A potential pathway to an indole derivative from this compound could be envisioned through a modified Leimgruber-Batcho indole synthesis.

Synthetic Pathway Overview

This route involves the formation of an enamine from the ortho-nitrotoluene derivative, followed by reductive cyclization to afford the indole ring.

G A This compound B Condensation with DMF-DMA A->B Step 1 C Enamine Intermediate B->C D Reductive Cyclization (e.g., H₂, Pd/C) C->D Step 2 E Substituted Indole D->E

Caption: Leimgruber-Batcho approach to indole synthesis.

Experimental Protocols

Step 1: Synthesis of the Enamine Intermediate

  • Materials:

    • This compound

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

    • Pyrrolidine or other secondary amine (catalyst)

    • Toluene or DMF (solvent)

  • Procedure:

    • Dissolve this compound (1.0 eq) in dry toluene or DMF.

    • Add DMF-DMA (2.0-3.0 eq) and a catalytic amount of pyrrolidine.

    • Heat the reaction mixture to reflux for 12-24 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material and the formation of the deep-colored enamine.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine.

Step 2: Reductive Cyclization to the Indole

  • Materials:

    • Crude enamine intermediate

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas

    • Methanol or Ethyl acetate (solvent)

  • Procedure:

    • Dissolve the crude enamine in methanol or ethyl acetate.

    • Add 10% Pd/C catalyst (5-10 mol%).

    • Place the reaction mixture in a hydrogenation apparatus.

    • Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm).

    • Stir the reaction vigorously at room temperature for 6-24 hours.

    • Monitor the uptake of hydrogen and the reaction progress by TLC.

    • Upon completion, carefully filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting indole derivative by column chromatography or recrystallization.

Quantitative Data Summary
StepStarting MaterialKey ReagentsProductMolar Mass ( g/mol )Theoretical Yield
1This compoundDMF-DMA, PyrrolidineEnamine Intermediate~288.1375-90%
2Enamine IntermediateH₂, Pd/CSubstituted Indole~212.0460-80%

Disclaimer: The provided protocols are illustrative and based on established chemical principles. They have not been experimentally validated for the specific starting material, this compound. Researchers should conduct small-scale trials and optimize reaction conditions as necessary. Standard laboratory safety procedures should be followed at all times.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] These reactions, including the Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, and Stille couplings, are indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3]

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene , a versatile building block for the synthesis of complex molecular architectures. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups, along with multiple potential reaction sites, makes this substrate an interesting candidate for various coupling reactions. The protocols described herein are based on established methodologies for structurally similar aryl bromides and serve as a starting point for reaction optimization.

Compound of Interest

  • IUPAC Name: this compound

  • Chemical Formula: C₇H₅BrFNO₂

  • Molecular Weight: 234.02 g/mol

  • Structure: Chemical structure of this compound

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions of analogous aryl bromides. These data provide a baseline for expected outcomes when applying these methods to this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides [4][5][6]

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>90
4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃Dioxane1101885-95
3-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF901680-90

Table 2: Heck Coupling of Aryl Bromides with Alkenes [7][8][9]

AlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃NDMF1002485-95
n-Butyl acrylatePd(OAc)₂ (0.5)PPh₃ (1)Na₂CO₃DMA1201890-98
CyclohexenePdCl₂(PPh₃)₂ (2)-K₂CO₃NMP1102075-85

Table 3: Buchwald-Hartwig Amination of Aryl Bromides [10][11][12]

AminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene10012>95
AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1101880-90
Aqueous AmmoniaPd(OAc)₂ (2)Josiphos (4)K₃PO₄Toluene/H₂O1001875-85

Table 4: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes [13][14][15]

AlkynePalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT6>90
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHToluene501285-95
1-HeptynePd(OAc)₂ (1)CuI (2)PiperidineDMF80880-90

Experimental Protocols

The following are detailed, generalized protocols for the palladium-catalyzed cross-coupling of this compound. Note: These protocols are starting points and may require optimization of catalyst, ligand, base, solvent, temperature, and reaction time for this specific substrate. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biaryl compound from this compound and an organoboron reagent.[2][4][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene

  • Deionized water

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Add toluene and deionized water (e.g., in a 4:1 ratio).

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Under a positive pressure of argon, add Pd(OAc)₂ and SPhos.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Heck Coupling

This protocol outlines the synthesis of a substituted alkene from this compound and an alkene.[7][8][9]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.02 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealable reaction tube, combine this compound, the alkene, and triethylamine in DMF.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add Pd(OAc)₂ and tri(o-tolyl)phosphine to the mixture.

  • Seal the tube and heat the reaction to 100 °C.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Filter the reaction mixture to remove any precipitated salts.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 3: Buchwald-Hartwig Amination

This protocol details the formation of a C-N bond between this compound and an amine.[10][11][12]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.015 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition ArPdNu Ar-Pd(II)-Nu(Ln) ArPdX->ArPdNu Transmetalation ArPdNu->Pd0 Product Ar-Nu ArPdNu->Product Reductive Elimination Start ArX Ar-X ArX->ArPdX NuM Nu-M NuM->ArPdX

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental Workflow cluster_prep Reaction Setup cluster_workup Work-up & Purification reagents Combine Reactants, Base, Solvent degas Degas Mixture reagents->degas catalyst Add Catalyst & Ligand degas->catalyst heat Heat and Stir catalyst->heat cool Cool to RT & Quench heat->cool extract Extract with Organic Solvent cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 1-bromo-4-fluoro-2-methyl-3-nitrobenzene as a versatile starting material for the synthesis of various pharmaceutical intermediates. The strategic positioning of bromo, fluoro, methyl, and nitro groups on the benzene ring allows for a range of selective chemical transformations, making it a valuable building block in medicinal chemistry.

Key Synthetic Transformations

This compound can undergo several key reactions at its functional groups, providing access to a diverse array of intermediates. The primary transformations include:

  • Suzuki-Miyaura Coupling: The carbon-bromine bond can be selectively functionalized to form carbon-carbon bonds with various boronic acids.

  • Buchwald-Hartwig Amination: The aryl bromide moiety is a suitable handle for the palladium-catalyzed formation of carbon-nitrogen bonds with a wide range of amines.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the ring for nucleophilic attack, with the fluorine atom being the more likely leaving group compared to bromine in an SNAr context.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized or used in cyclization reactions to form heterocyclic systems.

G cluster_reactions Key Synthetic Transformations start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Ar-Br bond buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Ar-Br bond snar Nucleophilic Aromatic Substitution (C-Nu Bond Formation) start->snar Ar-F bond reduction Nitro Group Reduction (Amine Formation) start->reduction -NO2 group

Caption: Key synthetic transformations of this compound.

Application in the Synthesis of Substituted Benzimidazole Intermediates

Substituted benzimidazoles are a common scaffold in many pharmaceutical agents. The following workflow outlines a plausible synthetic route to a 6-bromo-5-fluoro-4-methyl-1H-benzimidazole derivative, a potential pharmaceutical intermediate, starting from this compound.

G A This compound B 2-Bromo-5-fluoro-6-methylaniline A->B Nitro Reduction (e.g., SnCl2, HCl) C N-(2-bromo-5-fluoro-6-methylphenyl)acetamide B->C Acetylation (e.g., Ac2O) D N-(2-amino-4-fluoro-3-methylphenyl)acetamide C->D Buchwald-Hartwig Amination (e.g., NH3, Pd catalyst) E 5-Fluoro-6-methyl-1H-benzo[d]imidazol-2-yl)methanol D->E Cyclization (e.g., Glycolic Acid)

Caption: Proposed synthetic pathway to a substituted benzimidazole intermediate.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of the Aryl Bromide

This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired biaryl product.

ParameterCondition
Aryl Halide This compound
Boronic Acid Arylboronic Acid (1.2 equiv.)
Catalyst Pd(dppf)Cl₂ (3 mol%)
Base K₂CO₃ (2.0 equiv.)
Solvent Dioxane/Water (4:1)
Temperature 90 °C
Time 8-16 h
Yield Data not available for this specific substrate. Yields for similar couplings of bromonitrobenzenes are typically in the range of 70-95%.[1]
Protocol 2: Buchwald-Hartwig Amination of the Aryl Bromide

This protocol outlines the amination of this compound with a generic secondary amine, such as morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-aryl amine.

ParameterCondition
Aryl Halide This compound
Amine Morpholine (1.2 equiv.)
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand Xantphos (4 mol%)
Base NaOtBu (1.4 equiv.)
Solvent Toluene
Temperature 100 °C
Time 12-24 h
Yield Data not available for this specific substrate. Yields for amination of similar electron-deficient aryl bromides are generally high.[2]
Protocol 3: Nucleophilic Aromatic Substitution of the Aryl Fluoride

This protocol describes the displacement of the fluorine atom by an alkoxide nucleophile.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Dimethylformamide (DMF)

  • Argon or Nitrogen gas

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous DMF (5 mL).

  • Add sodium methoxide (1.5 mmol, 1.5 equiv.) to the solution.

  • Heat the reaction mixture to 80°C and stir.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture to room temperature and quench by pouring it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the corresponding methoxy derivative.

ParameterCondition
Substrate This compound
Nucleophile Sodium Methoxide (1.5 equiv.)
Solvent DMF
Temperature 80 °C
Time 4-8 h
Yield Data not available for this specific substrate. SNAr reactions on activated aryl fluorides are generally high-yielding.[3]
Protocol 4: Reduction of the Nitro Group

This protocol details the reduction of the nitro group to an amine using tin(II) chloride.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.) and ethanol (10 mL).

  • Add a solution of tin(II) chloride dihydrate (4.0 mmol, 4.0 equiv.) in concentrated HCl (2 mL).

  • Heat the mixture to reflux (approximately 80°C) with stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is basic.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-5-fluoro-6-methylaniline.

ParameterCondition
Substrate This compound
Reagent SnCl₂·2H₂O (4.0 equiv.)
Solvent Ethanol / Conc. HCl
Temperature Reflux (~80 °C)
Time 2-4 h
Yield Data not available for this specific substrate. Reduction of aromatic nitro groups with SnCl₂ is generally efficient, with yields often exceeding 85%.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of pharmaceutical intermediates using this compound.

G setup Reaction Setup (Inert Atmosphere) reagents Addition of Reagents (Substrate, Catalyst, Base, Solvent) setup->reagents reaction Reaction (Heating & Stirring) reagents->reaction monitoring Reaction Monitoring (TLC / GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General workflow for synthesis and purification.

References

Application Notes and Protocols for the Nitration of 4-Bromo-1-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental procedure for the nitration of 4-bromo-1-fluoro-2-methylbenzene, yielding 1-bromo-4-fluoro-2-methyl-5-nitrobenzene. This protocol is intended for use by qualified professionals in a laboratory setting.

Introduction

The nitration of aromatic compounds is a cornerstone of electrophilic aromatic substitution reactions, providing a versatile method for the introduction of a nitro group onto a benzene ring. This functional group serves as a critical intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyestuffs. The directing effects of the substituents on the aromatic ring, namely the bromo, fluoro, and methyl groups, will influence the regioselectivity of the nitration. In the case of 4-bromo-1-fluoro-2-methylbenzene, the nitro group is expected to add to the position that is ortho to the activating methyl group and meta to the deactivating halogen substituents. This protocol details a robust method for this transformation using a mixture of potassium nitrate and concentrated sulfuric acid.

Data Presentation

The following table summarizes the key quantitative data for the product of the nitration of 4-bromo-1-fluoro-2-methylbenzene.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPurityYield
1-Bromo-4-fluoro-2-methyl-5-nitrobenzeneC₇H₅BrFNO₂234.02170098-98-3>95%54.3%

Note: The provided yield is based on a similar procedure for a structural isomer and may vary.[1]

Experimental Protocols

This section outlines the detailed methodology for the nitration of 4-bromo-1-fluoro-2-methylbenzene.

Materials and Reagents
  • 4-Bromo-1-fluoro-2-methylbenzene

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Silica gel for column chromatography

  • Deionized water

  • Ice

Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Procedure
  • Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stir bar and a thermometer, add 4-bromo-1-fluoro-2-methylbenzene (5.0 g, 21.1 mmol, 1.0 equiv) and concentrated sulfuric acid (50 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Nitrating Agent: While maintaining the temperature between 0 °C and 5 °C, add potassium nitrate (2.8 g, 27.4 mmol, 1.3 equiv) portion-wise over a period of 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to 25 °C and stir for 2 hours under a nitrogen atmosphere.

  • Quenching: Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated brine solution (2 x 50 mL).

  • Drying: Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield 1-bromo-4-fluoro-2-methyl-5-nitrobenzene as the final product.[1]

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start add_reagents Add 4-bromo-1-fluoro-2-methylbenzene and H₂SO₄ to flask start->add_reagents cool Cool to 0-5 °C add_reagents->cool add_nitrating_agent Add KNO₃ portion-wise cool->add_nitrating_agent react Stir at 25 °C for 2h add_nitrating_agent->react quench Pour into ice water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene chromatography->product

Caption: Workflow for the nitration of 4-bromo-1-fluoro-2-methylbenzene.

Safety Precautions

  • Handle with extreme care: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Perform in a fume hood: This reaction should be carried out in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.

  • Exothermic reaction: The nitration reaction is exothermic. It is crucial to control the temperature during the addition of the nitrating agent to prevent runaway reactions.

  • Quenching: The quenching of the reaction mixture in ice water should be done slowly and carefully to dissipate the heat generated.

  • Waste disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols: The Role of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is a versatile, fluorinated aromatic compound with significant potential as a key intermediate in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring bromo, fluoro, methyl, and nitro groups, offers multiple reaction sites for derivatization, enabling the creation of a diverse range of candidate molecules for herbicides, fungicides, and insecticides. This document provides detailed application notes on the synthetic utility of this compound and experimental protocols for its key transformations.

Introduction

The strategic incorporation of fluorine atoms and fluorinated moieties into agrochemical candidates has been a highly successful approach in modern crop protection research. The presence of fluorine can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, leading to improved efficacy and a more favorable environmental profile. This compound serves as a valuable building block for introducing a fluorinated, substituted phenyl ring into various agrochemical scaffolds. The primary synthetic strategy involves the reduction of the nitro group to an aniline, which can then be further elaborated into a wide array of functional groups and heterocyclic systems known to exhibit potent agrochemical activity.

Synthetic Utility and Key Reactions

The primary role of this compound in agrochemical synthesis is as a precursor to 2-bromo-5-fluoro-6-methyl-aniline. This aniline is a versatile intermediate that can undergo a variety of subsequent reactions to build complex agrochemical molecules.

Key transformations include:

  • Reduction of the Nitro Group: The conversion of the nitro group to an amine is the most common initial step. This can be achieved through various methods, including catalytic hydrogenation or reduction with metals in acidic media.

  • Amide Formation: The resulting aniline can be readily acylated with carboxylic acids or their derivatives (e.g., acyl chlorides) to form amides. Many commercial herbicides and fungicides belong to the acetamide class.

  • Urea and Thiourea Formation: Reaction of the aniline with isocyanates or isothiocyanates provides access to ureas and thioureas, which are also important classes of agrochemicals.

  • Heterocycle Formation: The aniline can serve as a key component in the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and triazoles, which are well-represented in commercial fungicides and insecticides.

  • Cross-Coupling Reactions: The bromo substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds, allowing for the construction of more complex molecular architectures.

The following diagram illustrates the central role of this compound and its primary aniline derivative in accessing various classes of potential agrochemicals.

G A This compound B 2-Bromo-5-fluoro-6-methyl-aniline A->B Reduction F Cross-Coupling Products A->F Cross-Coupling (e.g., Suzuki) C Amide Derivatives B->C Acylation D Urea / Thiourea Derivatives B->D Reaction with Isocyanates E Heterocyclic Derivatives (e.g., Pyrazoles, Triazoles) B->E Cyclization Reactions G Potential Herbicides C->G D->G H Potential Fungicides E->H I Potential Insecticides E->I F->G F->H F->I G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup and Isolation A Dissolve Starting Material in Methanol B Add Catalyst (Raney Ni or Pd/C) A->B C Purge with N₂ then H₂ B->C D Pressurize with H₂ C->D E Stir Vigorously at RT D->E F Monitor Reaction E->F G Filter to Remove Catalyst F->G H Concentrate Filtrate G->H I Obtain Crude Product H->I G cluster_0 Mitochondrial Electron Transport Chain A Complex I C Complex III A->C B Complex II (Succinate Dehydrogenase) B->C F Fumarate B->F D Complex IV C->D G ATP Synthesis D->G E Succinate E->B H SDHI Fungicide (Hypothetical Derivative) H->B Inhibits

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these demanding transformations.

Troubleshooting Guide & FAQs

This section provides answers to common questions and systematic approaches to troubleshoot and optimize your Suzuki coupling reactions with sterically hindered substrates.

Issue: Low to No Product Yield

Q1: My Suzuki reaction with a di-ortho-substituted aryl halide and a hindered boronic acid is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

A1: Low conversion in sterically demanding Suzuki couplings is a frequent challenge. The primary reason is the decreased reaction rate due to steric hindrance around the reaction centers, which impedes the crucial steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] The first aspects to evaluate are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature.[3]

Here is a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Selection: This is the most critical factor for a successful reaction with hindered substrates.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1][2]

    • Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide and accelerate the reductive elimination step.[1][3][4]

      • Bulky Phosphine Ligands (e.g., Buchwald Ligands): SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[1]

      • N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even with tetra-ortho-substituted biaryls.[1] Robust acenaphthoimidazolylidene palladium complexes, for example, have shown excellent yields with low catalyst loadings.[5]

      • Specialized Ligands: For particularly challenging couplings, consider specialized ligands like BI-DIME or AntPhos.[1][6]

  • Base Selection: The choice of base is crucial as it activates the boronic acid for transmetalation and can significantly impact the reaction rate and yield.[1][7]

    • Recommendation: Use a moderately strong base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[1][5] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1][8]

  • Solvent Selection: The solvent can influence catalyst activity and substrate solubility.

    • Recommendation: Aprotic polar solvents are generally good choices. Dioxane and toluene are commonly used and have proven effective for hindered couplings.[5]

  • Temperature and Reaction Time: Sterically hindered couplings often require more forcing conditions.

    • Recommendation: If the reaction is sluggish at a lower temperature (e.g., 80 °C), try increasing it to 100-110 °C or higher, solvent permitting. These reactions may also require longer reaction times, so monitoring the reaction over 24 hours can be beneficial.[1] Microwave irradiation can also be a valuable tool to accelerate the reaction.[1][5]

Issue: Significant Side Reactions

Q2: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I minimize it?

A2: Homocoupling, the formation of a biaryl from two molecules of the boronic acid, is a common side reaction. It is often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction.[3][9]

  • Troubleshooting Steps:

    • Thoroughly Degas Your Reaction Mixture: To remove oxygen, use techniques like three freeze-pump-thaw cycles or sparge the solvent with an inert gas (e.g., argon or nitrogen) for 20-30 minutes.[3]

    • Use a Well-Defined Pd(0) Precatalyst: Starting with a Pd(0) source can minimize the amount of Pd(II) present at the reaction's inception.[3]

Q3: My boronic acid appears to be degrading during the reaction, leading to low conversion. What is happening and what can I do?

A3: The instability of boronic acids can lead to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom.[10] This is a frequent cause of low yields, especially with hindered and electron-rich boronic acids.[1]

  • Troubleshooting Steps:

    • Use an Excess of Boronic Acid: Employing a 1.5 to 2-fold excess of the boronic acid can help compensate for its degradation.[1]

    • Use More Stable Boronic Acid Derivatives: Consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborates, as they are often more stable than the corresponding boronic acids.[1][8] Protecting the boronic acid as a diethanolamine complex is another strategy to enhance stability.[1]

    • Anhydrous Conditions: Running the reaction under anhydrous conditions can minimize protodeboronation, although water is sometimes necessary for the activity of certain bases.[2]

Q4: I am observing a significant amount of a side product from the reduction of my aryl halide. What causes this and how can I prevent it?

A4: The reduction of the aryl halide to the corresponding arene is a known side reaction, particularly with electron-rich or sterically hindered aryl bromides.[1][6] This can occur via β-hydride elimination from a Pd-alkyl intermediate if an alkylboronic acid is used, or through other pathways.[6]

  • Troubleshooting Steps:

    • Ligand Selection: The choice of ligand can significantly influence the competition between the desired cross-coupling and the reduction pathway. For instance, the unique structure of the AntPhos ligand has been shown to inhibit the β-hydride elimination-reduction pathway in sterically demanding aryl-alkyl couplings.[6]

    • Reaction Conditions: Optimizing the base and solvent can also help to disfavor the reduction pathway.

Data Presentation: Ligand and Base Effects

The following tables summarize the impact of different ligands and bases on the outcome of Suzuki coupling reactions with sterically hindered substrates, based on literature findings.

Table 1: Effect of Ligand on Yields for Sterically Hindered Couplings

Ligand TypeExamplesTypical Performance with Hindered SubstratesReference(s)
Bulky, Electron-Rich Phosphines SPhos, XPhos, RuPhosExcellent yields, effective for di- and tri-ortho-substituted biaryls.[1]
N-Heterocyclic Carbenes (NHCs) Acenaphthoimidazolylidene-Pd complexesHighly efficient, even with low catalyst loadings, for di-, tri-, and tetra-ortho-substituted biaryls.[5]
Specialized Biaryl Phosphines BI-DIME, AntPhosEffective for extremely hindered biaryls, including tetra-ortho-substituted systems.[1][6][11]
Standard Phosphines PPh₃Often ineffective, leading to low to no yield.[3]

Table 2: Common Bases for Suzuki Coupling of Hindered Substrates

BaseStrengthTypical Use Case with Hindered SubstratesNotesReference(s)
K₃PO₄ ModerateOften a good starting point, effective in many cases.Can be used with a small amount of water.[1][8]
Cs₂CO₃ ModerateAnother effective carbonate base.[1]
t-BuOK StrongNecessary for very challenging, highly hindered couplings.Use with caution, can promote side reactions.[1][5]
KF MildCan be used to activate boronic acids when base-labile functional groups are present.[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Halide and Boronic Acid:

This protocol is a general guideline and requires optimization for specific substrates.

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.5-2.0 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Transmetalation Intermediate oa_complex->trans_complex Transmetalation re_complex Reductive Elimination Precursor trans_complex->re_complex re_complex->pd0 Reductive Elimination product R-R' Product re_complex->product aryl_halide Ar-X aryl_halide->oa_complex boronic_acid R'-B(OR)₂ boronic_acid->trans_complex base Base base->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Hindered Suzuki Coupling catalyst Optimize Catalyst System (Bulky Ligand: SPhos, XPhos, NHC) start->catalyst base Optimize Base (K₃PO₄, Cs₂CO₃, t-BuOK) catalyst->base conditions Increase Temperature & Reaction Time base->conditions side_reactions Address Side Reactions (Protodeboronation, Homocoupling) conditions->side_reactions success Improved Yield side_reactions->success

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

Ligand_Selection_Logic start Substrate Steric Hindrance moderate Moderate Hindrance (e.g., ortho-substituted) start->moderate high High Hindrance (e.g., di-ortho-substituted) start->high extreme Extreme Hindrance (e.g., tetra-ortho-substituted) start->extreme buchwald Use Bulky Phosphine Ligands (e.g., SPhos, XPhos) moderate->buchwald high->buchwald nhc Consider NHC Ligands high->nhc extreme->nhc specialized Employ Specialized Ligands (e.g., BI-DIME, AntPhos) extreme->specialized

Caption: Logic for selecting ligands based on substrate steric hindrance.

References

Technical Support Center: Purification of Substituted Nitroaromatic Compounds by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of substituted nitroaromatic compounds using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why are my nitroaromatic compound peaks tailing?

Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a common issue when analyzing polar compounds like nitroaromatics.[1][2] This can compromise the accuracy of quantification.[3]

  • Cause 1: Secondary Interactions with Stationary Phase: Nitroaromatic compounds, especially those with basic functional groups, can interact with residual silanol groups on the silica-based stationary phase of the column.[1][4] These secondary interactions lead to peak tailing.[1]

  • Solution 1a: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2-3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[5][6]

  • Solution 1b: Use of an End-Capped Column: Employing a highly deactivated or "end-capped" column reduces the number of accessible silanol groups, leading to more symmetrical peaks.[2][4]

  • Solution 1c: Buffer Selection: Using a buffer in the mobile phase helps maintain a constant pH and can mask the residual silanol groups.[2][7] Phosphate buffers are common, and for LC-MS applications, volatile buffers like formate or acetate are preferred.

  • Solution 1d: Alternative Stationary Phase: Consider using a column with a different stationary phase, such as a Phenyl or Cyano phase, which can offer different selectivity for nitroaromatic compounds and reduce tailing.[8][9]

  • Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[5]

  • Solution 2: Reduce Injection Volume/Concentration: Dilute your sample or decrease the injection volume to ensure you are working within the column's loading capacity.[5][10]

  • Cause 3: Extra-Column Volume: Excessive tubing length or a large detector cell volume can cause band broadening and peak tailing.[5]

  • Solution 3: Minimize Dead Volume: Use shorter, narrower internal diameter tubing (e.g., 0.005") to connect the column to the detector.[5][10]

Q2: My retention times are shifting between runs. What is the cause?

Unstable retention times can make peak identification difficult and indicate a problem with the HPLC system or method robustness.[3][11]

  • Cause 1: Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase, or the evaporation of a volatile solvent component, can alter its composition and affect retention times.[10][11]

  • Solution 1: Prepare Fresh Mobile Phase: Always prepare fresh mobile phase for each set of analyses and keep the solvent reservoirs capped.[10] Ensure accurate measurement of all components.

  • Cause 2: Temperature Fluctuations: The temperature of the column can significantly impact retention times and even change the elution order of compounds.[11][12]

  • Solution 2: Use a Column Oven: Employ a thermostatted column oven to maintain a consistent temperature throughout the analysis.[10][11]

  • Cause 3: Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase before injection, retention times can drift.[10]

  • Solution 3: Sufficient Equilibration Time: Allow sufficient time for the mobile phase to run through the column before starting your analytical sequence. This is typically 10-20 column volumes.

  • Cause 4: Pump Issues: Air bubbles in the pump, faulty check valves, or leaks can lead to an inconsistent flow rate, causing retention time shifts.[3][13]

  • Solution 4: Degas Mobile Phase and Purge Pump: Degas your mobile phase using sonication or helium sparging to remove dissolved gases.[10] Purge the pump to remove any trapped air bubbles.[10]

Q3: I am observing high backpressure in my HPLC system. What should I do?

High or unstable backpressure can indicate a blockage or other issues within the HPLC system.[3]

  • Cause 1: Blockage in the System: Particulate matter from the sample or mobile phase can clog the column inlet frit or other system components.[3]

  • Solution 1a: Identify the Source of Blockage: Systematically disconnect components, starting from the detector and moving backward, to pinpoint the source of the high pressure.[3]

  • Solution 1b: Use In-line Filters and Guard Columns: Employ an in-line filter before the injector and a guard column before the analytical column to protect the system from particulates.[14]

  • Solution 1c: Filter Samples and Mobile Phases: Always filter your samples and buffered mobile phases through a 0.22 µm or 0.45 µm filter before use.[14]

  • Cause 2: Buffer Precipitation: If you are using a buffered mobile phase, the buffer can precipitate if it is not fully soluble in the organic modifier.[3]

  • Solution 2: Ensure Buffer Solubility: Check the miscibility and solubility of your buffer in the mobile phase at the intended concentration. Flush the system with water to dissolve any precipitated salts.[15]

Q4: I am not getting any separation between my substituted nitroaromatic isomers. How can I improve resolution?

Co-elution of isomers is a common challenge in HPLC.[3] Improving the separation requires optimizing the column's selectivity and efficiency.[3]

  • Solution 1: Optimize the Mobile Phase:

    • Adjust Solvent Strength: Modify the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and improve separation.[3]

    • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one doesn't provide adequate separation, try the other.[3]

    • Modify pH: For ionizable nitroaromatic compounds, small adjustments to the mobile phase pH can significantly impact retention and selectivity.[3]

  • Solution 2: Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.[3]

    • Phenyl Columns: These are often recommended for compounds with aromatic rings, like nitroaromatics, due to pi-pi interactions.

    • Pentafluorophenyl (PFP) Columns: These can provide unique selectivity for positional isomers of nitroaromatic compounds.[8]

    • Polar-Embedded Columns: These can offer different selectivity and are often suitable for separating polar compounds.[6]

  • Solution 3: Adjust Temperature: Temperature can affect selectivity.[12] Experiment with different column temperatures to see if it improves the separation of your isomers.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for substituted nitroaromatic compounds?

A good starting point for reverse-phase HPLC analysis of nitroaromatic compounds is to use a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[16][17] A gradient elution from a lower to a higher concentration of the organic solvent is often used in method development to determine the elution range of the compounds.[3] UV detection is commonly used, with a wavelength set around 254 nm.[18][19]

Q2: Which type of column is best for separating nitroaromatic compounds?

While C18 columns are a common starting point, other stationary phases can offer better selectivity for nitroaromatic compounds.[8][20]

  • Phenyl and PFP (Pentafluorophenyl) columns can provide enhanced retention and selectivity for aromatic and nitro-containing compounds due to pi-pi and dipole-dipole interactions.[8]

  • Cyano (CN) columns can also be used and may offer different selectivity compared to C18 or Phenyl phases.[9][19]

Q3: How should I prepare my sample for HPLC analysis?

Proper sample preparation is crucial for obtaining reliable results and protecting your HPLC system.

  • Dissolution: Dissolve the sample in a solvent that is compatible with your mobile phase, ideally the initial mobile phase composition.[3]

  • Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.[16]

  • Dilution: Dilute the sample to a concentration that is within the linear range of your detector and does not overload the column.[3]

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[14]

Q4: Can I use the same HPLC method for different substituted nitroaromatic compounds?

While a general method may work for a range of nitroaromatic compounds, it often needs to be optimized for specific analytes, especially when dealing with isomers or complex mixtures.[3] The position and type of substituent on the aromatic ring can significantly affect the compound's polarity and how it interacts with the stationary and mobile phases. Therefore, method optimization for each specific separation is highly recommended.

Data Presentation

Table 1: Common HPLC Columns for Nitroaromatic Compound Analysis

Stationary PhaseParticle Size (µm)Column Dimensions (mm)Key Features & Applications
C183, 5, 104.6 x 150, 4.6 x 250General purpose, good starting point for method development.[16][21]
Phenyl-Hexyl3, 54.6 x 150Enhanced retention for aromatic compounds due to pi-pi interactions.
Pentafluorophenyl (PFP)3, 54.6 x 150Unique selectivity for positional isomers and halogenated compounds.[8]
Cyano (CN)3, 54.6 x 150, 4.6 x 250Alternative selectivity to C18, can be used in both reversed-phase and normal-phase.[9][19]
RP-Amide54.6 x 150Enhanced retention for polar compounds.

Table 2: Example Mobile Phase Gradients for Nitroaromatic Compound Separation

Time (min)% Aqueous (e.g., Water with 0.1% Formic Acid)% Organic (e.g., Acetonitrile with 0.1% Formic Acid)Reference
0.07525[19]
10.03565[19]
11.07525[19]
15.07525[19]
Time (min) % Aqueous (Water) % Organic (Methanol) Reference
0.06040[16]
20.06040[16]
35.05050[16]

Experimental Protocols

Protocol 1: General HPLC Method Development for Substituted Nitroaromatic Compounds

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).[16] If separation is inadequate, screen other columns such as Phenyl or PFP.[8]

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid (for UV and MS compatibility).[19]

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.[19]

    • Degas both mobile phases before use.[10]

  • Scouting Gradient Run: Perform a broad gradient run to determine the elution range of the compounds (e.g., 5% to 95% B over 20 minutes).[3]

  • Method Optimization:

    • Based on the scouting run, develop a focused gradient to improve the separation of the target compounds.

    • Adjust the gradient slope to achieve a retention factor (k') between 2 and 10 for the main peaks.[3]

    • If co-elution persists, try methanol as the organic modifier instead of acetonitrile.[3]

    • Optimize the column temperature (e.g., 25-40 °C).[12]

  • System Parameters:

    • Flow Rate: 1.0 mL/min.[19]

    • Injection Volume: 5-20 µL.[19]

    • Detection: UV at 254 nm.[19]

Protocol 2: Sample Preparation for HPLC Analysis

  • Weighing: Accurately weigh a suitable amount of the nitroaromatic compound sample.[3]

  • Dissolution: Dissolve the sample in a known volume of a solvent compatible with the initial mobile phase conditions (e.g., a 50:50 mixture of water and acetonitrile).[3][16] Use HPLC-grade solvents.

  • Sonication: If the sample does not dissolve easily, sonicate the solution for 5-10 minutes.[16]

  • Dilution: Dilute the stock solution to the desired final concentration for analysis.[3]

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[14]

Visualizations

HPLC_Troubleshooting_Workflow Start Problem Observed in Chromatogram Peak_Tailing Peak Tailing? Start->Peak_Tailing Retention_Shift Retention Time Shift? Peak_Tailing->Retention_Shift No Adjust_pH Adjust Mobile Phase pH Peak_Tailing->Adjust_pH Yes High_Pressure High Backpressure? Retention_Shift->High_Pressure No Fresh_Mobile_Phase Prepare Fresh Mobile Phase Retention_Shift->Fresh_Mobile_Phase Yes No_Separation No Separation? High_Pressure->No_Separation No Check_Blockage Check for Blockages (frits, tubing) High_Pressure->Check_Blockage Yes Optimize_Mobile_Phase Optimize Mobile Phase (Solvent, pH) No_Separation->Optimize_Mobile_Phase Yes Change_Column Use End-Capped or Different Column Adjust_pH->Change_Column Reduce_Load Reduce Sample Load Change_Column->Reduce_Load End Problem Resolved Reduce_Load->End Use_Oven Use Column Oven Fresh_Mobile_Phase->Use_Oven Equilibrate Ensure Proper Equilibration Use_Oven->Equilibrate Equilibrate->End Filter_Sample Filter Sample and Mobile Phase Check_Blockage->Filter_Sample Check_Buffer Check Buffer Precipitation Filter_Sample->Check_Buffer Check_Buffer->End Change_Stationary_Phase Change Stationary Phase (e.g., Phenyl, PFP) Optimize_Mobile_Phase->Change_Stationary_Phase Adjust_Temp Adjust Temperature Change_Stationary_Phase->Adjust_Temp Adjust_Temp->End

Caption: A logical workflow for troubleshooting common HPLC issues.

Method_Development_Workflow Start Start Method Development Select_Column 1. Select Column (e.g., C18, Phenyl) Start->Select_Column Prepare_MP 2. Prepare Mobile Phase (A: Aqueous, B: Organic) Select_Column->Prepare_MP Scouting_Run 3. Perform Scouting Gradient Prepare_MP->Scouting_Run Evaluate 4. Evaluate Chromatogram Scouting_Run->Evaluate Good_Sep Good Separation? Evaluate->Good_Sep Optimize 5. Optimize Gradient/Isocratic Conditions Good_Sep->Optimize Yes Change_Params Change Parameters: - Organic Modifier - pH - Temperature Good_Sep->Change_Params No Finalize 6. Finalize Method Optimize->Finalize Change_Params->Scouting_Run

Caption: A typical workflow for HPLC method development.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions with the challenging substrate, 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound in cross-coupling reactions. The sterically hindered and electron-deficient nature of this substrate, with an ortho-methyl and ortho-nitro group, often leads to low yields and side reactions.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields with this substrate are common due to a combination of steric hindrance and challenging electronics. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: Standard palladium catalysts and ligands are often ineffective. The steric bulk from the ortho-methyl group and the adjacent nitro group necessitates the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[1][2] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle with hindered substrates.

  • Base and Solvent System: The choice of base and solvent is critical. For sterically hindered couplings, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than organic bases.[3] Aprotic polar solvents such as dioxane, THF, or toluene, often with a small amount of water, are good starting points.[3]

  • Reaction Temperature: Due to the steric hindrance, higher reaction temperatures (e.g., 80-120 °C) may be required to overcome the activation energy barrier.[4]

  • Reagent Quality: Ensure all reagents, especially the boronic acid, palladium catalyst, and ligand, are of high purity and have been stored correctly to prevent degradation.[5] Boronic acids, in particular, can be prone to protodeboronation.[5][6]

Q2: I am observing significant amounts of side products, such as homocoupling of the boronic acid and debromination of my starting material. How can I minimize these?

A2: Side reactions are often indicative of a sluggish catalytic cycle or suboptimal reaction conditions.

  • Minimizing Homocoupling: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[6] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Using a well-defined palladium precatalyst can also help to ensure the rapid formation of the active Pd(0) species, which can outcompete side reactions.

  • Preventing Debromination: Debromination (hydrodehalogenation) can occur in the presence of a hydride source. Some bases or solvents can act as hydride donors at elevated temperatures. If debromination is a significant issue, consider screening different bases and ensuring your solvent is anhydrous and of high purity.

Q3: The nitro group on my substrate seems to be causing issues, potentially catalyst deactivation. What can I do?

A3: Nitroarenes can be challenging substrates in palladium catalysis as the nitro group can coordinate to the palladium center and inhibit catalytic activity.[7]

  • Ligand Selection: Specific ligands have been developed that are effective for the cross-coupling of nitroarenes. For Suzuki-Miyaura reactions, bulky biarylphosphine ligands like BrettPhos have shown success.[7] For other couplings, N-heterocyclic carbene (NHC) ligands can also be effective due to their strong electron-donating ability and steric bulk.

  • Reaction Conditions: Carefully optimizing the reaction temperature and time is crucial. Prolonged reaction times at high temperatures can increase the likelihood of catalyst deactivation. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time.

Q4: I am considering other cross-coupling reactions with this compound, such as Buchwald-Hartwig amination, Sonogashira, or Heck reactions. What are the key considerations?

A4: The same principles of using bulky ligands and carefully optimized conditions apply to other cross-coupling reactions with this substrate.

  • Buchwald-Hartwig Amination: This reaction is also sensitive to steric hindrance. Bulky, electron-rich phosphine ligands are essential.[6][8] The choice of base is critical and often depends on the pKa of the amine coupling partner.

  • Sonogashira Coupling: Copper-free Sonogashira conditions are often preferred to avoid side reactions. A suitable palladium catalyst and ligand combination, along with an appropriate amine base, will be necessary.

  • Heck Reaction: The Heck reaction is also catalyzed by palladium, and the choice of ligand and base will be important for achieving good yields and selectivity with this sterically hindered substrate.[9]

Experimental Protocols

The following protocols provide a starting point for optimizing the Suzuki-Miyaura coupling of this compound. A high-throughput screening approach is recommended to efficiently identify the optimal conditions.

Protocol 1: High-Throughput Screening of Catalysts, Ligands, and Bases for Suzuki-Miyaura Coupling

This protocol is designed for a 24-well plate format to rapidly screen different reaction parameters.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂, G3-XPhos, G3-SPhos) (2 mol%)

  • Ligands (e.g., SPhos, XPhos, RuPhos) (4 mol% if using Pd salt)

  • Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0 eq)

  • Solvent: Anhydrous 1,4-Dioxane/water (10:1)

  • Inert atmosphere (Argon or Nitrogen)

  • 24-well reaction block with stir bars

Procedure:

  • Plate Preparation: In an inert atmosphere glovebox, add a stir bar to each well of the 24-well reaction block.

  • Reagent Addition:

    • To each well, add this compound (e.g., 0.1 mmol).

    • Add the corresponding arylboronic acid (0.15 mmol) to each well.

    • Add the designated base (0.2 mmol) to each well according to your screening plan.

    • Add the palladium precatalyst (0.002 mmol) and, if necessary, the ligand (0.004 mmol) to each well.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture (1 mL) to each well.

  • Reaction: Seal the reaction block and place it on a stirring hotplate. Heat the block to 100 °C and stir for 12-24 hours.

  • Work-up and Analysis:

    • After cooling to room temperature, add an internal standard to each well.

    • Dilute a small aliquot of each reaction mixture with a suitable solvent (e.g., acetonitrile).

    • Analyze the samples by LC-MS or GC-MS to determine the reaction conversion and identify any side products.

Data Presentation: Catalyst and Ligand Screening for Suzuki Coupling

The following tables illustrate a hypothetical screening outcome to guide optimization.

Table 1: Initial Screening of Palladium Precatalysts and Ligands

EntryPalladium Source (2 mol%)Ligand (4 mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O (10:1)10024<5
2Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O (10:1)1002465
3Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O (10:1)1002472
4G3-SPhos-K₃PO₄Dioxane/H₂O (10:1)1002478
5G3-XPhos-Cs₂CO₃Toluene/H₂O (10:1)1102485

Table 2: Optimization of Base and Solvent

EntryCatalyst SystemBase (2.0 eq)SolventTemp (°C)Time (h)Yield (%)
1G3-XPhos (2 mol%)K₃PO₄Dioxane/H₂O (10:1)1101882
2G3-XPhos (2 mol%)Cs₂CO₃Dioxane/H₂O (10:1)1101888
3G3-XPhos (2 mol%)K₂CO₃Dioxane/H₂O (10:1)1101875
4G3-XPhos (2 mol%)Cs₂CO₃Toluene1101891
5G3-XPhos (2 mol%)Cs₂CO₃2-MeTHF1001889

Visualizations

General Troubleshooting Workflow for Low Yield in Cross-Coupling

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Evaluate Catalyst System - Use bulky ligands (e.g., SPhos, XPhos) - Use appropriate Pd precatalyst Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions - Screen bases (K3PO4, Cs2CO3) - Screen solvents (Dioxane, Toluene) - Increase temperature Start->Check_Conditions Check_Reagents Verify Reagent Quality - Purity of aryl bromide - Stability of boronic acid - Anhydrous/degassed solvents Start->Check_Reagents Optimization Systematic Optimization (e.g., High-Throughput Screening) Check_Catalyst->Optimization Check_Conditions->Optimization Check_Reagents->Optimization Side_Reactions Analyze for Side Reactions - Homocoupling - Debromination - Protodeboronation Side_Reactions->Optimization Optimization->Side_Reactions If issues persist Success Improved Yield Optimization->Success

Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

References

Technical Support Center: Nitration of Halogenated Toluenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and mitigating side reactions during the nitration of halogenated toluenes.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of when nitrating halogenated toluenes?

A1: The nitration of halogenated toluenes, while a standard electrophilic aromatic substitution, can be accompanied by several side reactions. The most common of these include:

  • Over-nitration (Dinitration): The introduction of a second nitro group onto the aromatic ring is a frequent side reaction, especially under harsh reaction conditions. The initial nitration product is deactivated towards further substitution, but forcing conditions can lead to dinitrated products.

  • Oxidation of the Methyl Group: The methyl substituent is susceptible to oxidation by nitric acid, particularly in the presence of free nitrogen dioxide. This can lead to the formation of the corresponding benzoic acid or benzaldehyde derivatives. This reaction is highly exothermic and can pose a risk of a runaway reaction.[1]

  • Ipso Substitution: This is a substitution reaction where the incoming electrophile (the nitronium ion) attacks a position already occupied by a substituent. In the case of halogenated toluenes, this can involve the displacement of the halogen or the methyl group.

  • Formation of Phenolic Byproducts (Cresols): Under certain conditions, the reaction can lead to the formation of nitrocresols. This can occur through the oxidation of the starting material to a cresol, which is then nitrated, or via ipso-attack followed by rearrangement.[2]

Q2: I am observing a higher-than-expected yield of dinitrated products. How can I favor mononitration?

A2: To favor mononitration and minimize the formation of dinitrated byproducts, you should carefully control the reaction conditions. Here are several strategies:

  • Control Reaction Temperature: Keep the reaction temperature low. For many nitrations of halogenated toluenes, maintaining the temperature below 10 °C is recommended.[3]

  • Use a Milder Nitrating Agent: Instead of a harsh mixed acid (concentrated nitric and sulfuric acids), consider using a milder nitrating agent.

  • Control Stoichiometry: Use a stoichiometric amount of the nitrating agent relative to the halogenated toluene. An excess of the nitrating agent will drive the reaction towards dinitration.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent further reaction to the dinitrated product.

Q3: My reaction mixture is turning dark brown or black, and I'm getting a lot of tar-like material. What's happening and how can I prevent it?

A3: The formation of dark, tarry substances is typically due to the oxidation of the aromatic ring and the methyl group by the nitric acid. This is more pronounced with activated substrates and at higher temperatures. To mitigate this:

  • Strict Temperature Control: This is the most critical factor. The reaction is exothermic, so efficient cooling is essential. Add the nitrating agent slowly to the substrate solution to avoid a rapid temperature increase.

  • De-gassing: Ensure your nitric acid is free from dissolved nitrogen oxides (which can appear as brown fumes), as these can initiate oxidative side reactions.

  • Use of Urea: In some cases, adding a small amount of urea to the reaction mixture can help to scavenge nitrous acid, which is involved in oxidative side reactions.

Q4: I've isolated my product, but I have an unexpected isomer distribution. What could be the cause?

A4: The isomer distribution in the nitration of halogenated toluenes is a delicate balance of electronic and steric effects of the methyl and halogen substituents. Several factors can influence this:

  • Reaction Temperature: Temperature can affect the regioselectivity. Higher temperatures may favor the formation of thermodynamically more stable isomers, which may not be the kinetically favored products formed at lower temperatures.

  • Nitrating Agent: The nature of the nitrating agent can significantly alter the isomer ratios. For example, nitration of toluene with HNO₃ in acetic anhydride can yield different isomer ratios compared to mixed acid nitration.

  • Acid Concentration: The concentration of sulfuric acid in a mixed acid nitration can influence the isomer distribution.

  • Steric Hindrance: Bulky substituents can hinder nitration at the ortho position, leading to a higher proportion of the para isomer.

Q5: What is ipso-substitution and when should I be concerned about it?

A5: Ipso-substitution is an electrophilic aromatic substitution where the incoming electrophile attacks a position on the ring that is already substituted. The existing substituent is then displaced. In the nitration of halogenated toluenes, this can lead to the replacement of the halogen atom or the methyl group with a nitro group. You should be particularly aware of ipso-substitution when dealing with substrates that have substituents that can stabilize the intermediate carbocation formed during the ipso-attack. For example, in the nitration of p-cymene (4-methylisopropylbenzene), a significant portion of the product results from the displacement of the isopropyl group.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Yield of Dinitrated Products 1. Reaction temperature is too high.2. Excess of nitrating agent.3. Prolonged reaction time.1. Maintain reaction temperature at or below 10°C using an ice bath.[3]2. Use a molar ratio of nitric acid to substrate closer to 1:1.3. Monitor the reaction by TLC and quench as soon as the starting material is consumed.
Significant Formation of Dark Tar/Resin 1. Reaction temperature is too high, leading to oxidation.2. Presence of nitrous acid in the nitric acid.1. Ensure slow addition of the nitrating agent with efficient cooling to maintain a low and stable temperature.2. Use fresh, colorless nitric acid or add a small amount of urea to scavenge nitrous acid.
Low Overall Yield of Nitrated Product 1. Incomplete reaction due to low temperature or insufficient reaction time.2. Significant formation of oxidation byproducts.3. Loss of product during workup and purification.1. Allow the reaction to stir for a longer period at the controlled temperature, monitoring by TLC.2. Follow recommendations to minimize tar formation.3. Ensure proper phase separation during extraction and minimize transfers.
Unexpected Isomer Ratio 1. Inaccurate temperature control.2. Use of a different nitrating agent or acid concentration than intended.3. Steric effects not fully considered.1. Use a thermometer to monitor the internal reaction temperature closely.2. Prepare the nitrating mixture with precise measurements.3. Consider the steric bulk of substituents when predicting the major product.
Formation of Phenolic Byproducts 1. Oxidation of the aromatic ring followed by nitration.2. Ipso-attack by the nitronium ion followed by rearrangement.1. Maintain very low reaction temperatures.2. During workup, a wash with a dilute sodium bicarbonate or sodium hydroxide solution will extract acidic phenolic byproducts into the aqueous layer.[3]

Quantitative Data on Isomer Distribution

The following tables summarize the quantitative data for the isomer distribution upon mononitration of various halogenated toluenes under different reaction conditions. The exact isomer ratios can be influenced by factors such as the nitrating agent, temperature, and solvent.

Table 1: Nitration of Chlorotoluenes

SubstrateNitrating Agent/ConditionTemperature (°C)2-Nitro Isomer (%)3-Nitro Isomer (%)4-Nitro Isomer (%)5-Nitro Isomer (%)6-Nitro Isomer (%)
o-ChlorotolueneHNO₃/H₂SO₄20-25-41.55.553-
p-ChlorotolueneHNO₃/H₂SO₄15-206634---

Table 2: Nitration of Bromotoluenes

SubstrateNitrating Agent/ConditionTemperature (°C)Isomer Distribution
4-BromotolueneHNO₃/H₂SO₄-Dinitration primarily occurs at positions 2 and 6 (ortho to the methyl group).[4]

Experimental Protocols

Protocol for the Selective Mononitration of o-Chlorotoluene

This protocol is adapted for the selective mononitration of o-chlorotoluene with the aim of minimizing side reactions.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • The reaction is exothermic. Strict temperature control is crucial to prevent a runaway reaction.

Materials:

  • o-Chlorotoluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Nitrating Mixture: In a dropping funnel, carefully and slowly add a stoichiometric equivalent of concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool the mixture in an ice bath.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, add the o-chlorotoluene.

  • Cooling: Cool the flask containing the o-chlorotoluene in an ice-salt bath to between 0 and 5°C.

  • Addition of Nitrating Agent: Begin the slow, dropwise addition of the cold nitrating mixture to the stirred o-chlorotoluene solution. Monitor the internal temperature closely and maintain it below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 30 minutes. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large amount of crushed ice in a beaker with stirring.

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The resulting mixture of isomers can be separated by fractional distillation or column chromatography.

Reaction Mechanisms and Logical Diagrams

The following diagrams illustrate the key reaction pathways, including the desired nitration and common side reactions.

Nitration_Pathway Start Halogenated Toluene AreniumIon Arenium Ion Intermediate (Sigma Complex) Start->AreniumIon Electrophilic Attack by NO2+ Oxidation Oxidation Products (e.g., Nitrobenzoic Acid) Start->Oxidation Oxidation of Methyl Group Ipso Ipso Substitution Intermediate Start->Ipso Ipso Attack Phenolic Phenolic Byproducts (e.g., Nitrocresol) Start->Phenolic Oxidation/ Rearrangement NitratingAgent Nitrating Agent (HNO3/H2SO4) Nitronium Nitronium Ion (NO2+) NitratingAgent->Nitronium Generation Nitronium->AreniumIon MainProduct Mononitrated Halogenated Toluene AreniumIon->MainProduct Deprotonation Dinitrated Dinitrated Product MainProduct->Dinitrated Further Nitration (harsher conditions) IpsoProduct Ipso Product Ipso->IpsoProduct Rearrangement/ Substitution Dinitration_Side_Reaction Mononitro Mononitrated Halogenated Toluene SecondArenium Second Arenium Ion Intermediate Mononitro->SecondArenium Electrophilic Attack (harsher conditions) Nitronium Nitronium Ion (NO2+) Nitronium->SecondArenium Dinitro Dinitrated Product SecondArenium->Dinitro Deprotonation Oxidation_Side_Reaction TolueneDeriv Halogenated Toluene (-CH3 group) BenzylRadical Benzylic Radical/ Cation Intermediate TolueneDeriv->BenzylRadical H-abstraction/ Oxidation OxidizingAgent Oxidizing Species (from HNO3/NO2) OxidizingAgent->BenzylRadical Aldehyde Nitrobenzaldehyde Derivative BenzylRadical->Aldehyde Further Oxidation CarboxylicAcid Nitrobenzoic Acid Derivative Aldehyde->CarboxylicAcid Further Oxidation Ipso_Substitution_Mechanism Substrate Halogenated Toluene (e.g., p-Chlorotoluene) IpsoArenium Ipso-Arenium Ion (NO2 at substituted carbon) Substrate->IpsoArenium Ipso Attack Nitronium Nitronium Ion (NO2+) Nitronium->IpsoArenium Rearrangement Rearrangement/ Loss of Substituent IpsoArenium->Rearrangement 1,2-shift or expulsion of substituent FinalProduct Ipso-Substituted Product (e.g., p-Nitrotoluene) Rearrangement->FinalProduct

References

Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve yields in the Buchwald-Hartwig amination of electron-deficient aryl halides.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with an electron-deficient aryl chloride (e.g., a chloropyridine) shows low to no conversion. What are the most common causes?

Low or no conversion is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides.[1] The oxidative addition of the C-Cl bond to the Palladium(0) complex is often the rate-limiting step.[1]

Key areas to investigate first include:

  • Catalyst Activity: Ensure the palladium catalyst is active. The use of pre-catalysts is highly recommended as they provide efficient formation of the active catalyst.[2][3] The reaction mixture should be a homogeneous, colored solution (often yellow to reddish-brown); the formation of a fine black precipitate ("palladium black") indicates catalyst decomposition.[4]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[4] Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1]

  • Ligand Choice: Bulky, electron-rich phosphine ligands are crucial for activating aryl chlorides.[5] Ligands like RuPhos, BrettPhos, and XPhos are designed to stabilize the palladium catalyst and facilitate oxidative addition.[5]

  • Base Strength and Purity: A strong base, such as Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS), is typically required.[2][6] Ensure the base is anhydrous and of high purity.[1]

Q2: I'm observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) as a side product. How can I suppress this?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of aminated.[1] This often occurs when reductive elimination of the desired product is slow, allowing for competing pathways.[1][7]

Strategies to minimize this side reaction include:

  • Ligand Selection: Use sterically hindered ligands that promote faster reductive elimination.[5][7]

  • Base Purity: Ensure the base is anhydrous. Traces of water or hydroxide can exacerbate the problem.[1]

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2 equivalents) can help favor the desired C-N coupling pathway.[1][8]

  • Temperature Control: While heat is often necessary, excessively high temperatures can lead to catalyst decomposition and favor side reactions.[4] Operating at the lowest effective temperature (e.g., 80-100 °C) is recommended.[2][4]

Q3: How do I choose the right ligand and base for my specific electron-deficient substrate?

The choice of ligand and base is highly context-dependent and critical for success.[9][10]

  • For Ligands:

    • Sterically Hindered Biaryl Phosphines: Ligands like XPhos, SPhos, RuPhos, and BrettPhos are generally the top choices for challenging substrates like electron-deficient aryl chlorides.[5] They enhance catalyst stability and activity.[5]

    • Primary Amines: BrettPhos is specifically designed for coupling with primary amines.[6]

    • Secondary Amines: RuPhos is often a good choice for secondary amines.[6]

    • Amides/Weak Nucleophiles: More reactive ligands like tBuBrettPhos may be necessary for less nucleophilic amines or amides.[6]

  • For Bases:

    • Strong, Non-Nucleophilic Bases: NaOtBu is the most common and often provides the highest reaction rates.[2][6] LHMDS is another strong base that is useful for substrates with acidic protons (e.g., -OH, -NH) or for reactions at lower temperatures.[6]

    • Weaker Bases for Sensitive Substrates: For substrates with base-sensitive functional groups (like esters or nitro groups), weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or catalyst loadings.[2][6]

    • Soluble Organic Bases: In some cases, soluble organic bases like DBU can be used, which can be advantageous for continuous flow processes and for substrates intolerant of harsh inorganic bases.[11]

Troubleshooting Guide

This section addresses specific issues in a problem-solution format.

Problem / Observation Potential Cause(s) Recommended Solution(s)
No reaction or very low conversion 1. Inactive Catalyst: Pd(0) catalyst was not formed or has decomposed.[4] 2. Poor Substrate Reactivity: Aryl chloride C-Cl bond is difficult to activate.[1] 3. Inadequate Base Strength: The base is not strong enough to deprotonate the amine-palladium complex.[12][13] 4. Reagent Insolubility: One or more components are not fully dissolved.[4]1. Use an air-stable Pd pre-catalyst (e.g., G3 or G4 XPhos Pd pre-catalyst). Ensure strict inert atmosphere (Ar/N₂).[1][3] 2. Switch to a more electron-rich, bulky phosphine ligand (e.g., RuPhos, BrettPhos). Increase reaction temperature to 100-120 °C.[4][5] 3. Switch to a stronger base like NaOtBu or LHMDS. Ensure the base is fresh and anhydrous.[1][6] 4. Change the solvent. Toluene and dioxane are common choices. For stubborn solubility issues, THF may be used.[4][8]
Reaction starts but stalls 1. Catalyst Poisoning: The heteroaromatic substrate (e.g., pyridine) can coordinate to the Pd center and inhibit catalysis.[4][8] 2. Catalyst Decomposition: Prolonged heating can lead to the formation of inactive palladium black.[4]1. Use a sterically hindered ligand that shields the palladium center, preventing substrate coordination.[4] 2. Lower the reaction temperature to 80-90 °C and increase the reaction time. Monitor for the formation of palladium black.[4]
Formation of side products (e.g., hydrodehalogenation) 1. Presence of Water: Trace moisture can lead to reduction of the aryl halide.[1] 2. Slow Reductive Elimination: The final product-forming step is slower than competing side reactions.[7] 3. β-Hydride Elimination: An unproductive side reaction that can compete with reductive elimination.[7]1. Use anhydrous solvents and reagents. Ensure the base is not hydrated.[1] 2. Screen different ligands. Bulky, electron-rich ligands often accelerate reductive elimination.[5] 3. This is often ligand-dependent. Changing the ligand can alter the relative rates of reductive elimination vs. β-hydride elimination.
Low yields with functionalized substrates (e.g., containing esters, nitriles) 1. Base Incompatibility: Strong bases like NaOtBu can react with sensitive functional groups.[6]1. Use a weaker base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Be prepared to increase catalyst loading or temperature.[2][6] 2. Consider using a soluble organic base like DBU, which is known to be more tolerant of sensitive functional groups.[11]

Ligand/Base Selection Guide

The following diagram provides a decision-making workflow for selecting an appropriate ligand and base combination for the amination of electron-deficient aryl halides.

G Ligand/Base Selection for Electron-Deficient Aryl Halides sub Define Substrates Aryl Halide + Amine amine_type What is the amine type? sub->amine_type primary Primary Amine amine_type->primary secondary Secondary Amine amine_type->secondary amide Amide / Weak Nu amine_type->amide brettphos Try BrettPhos or SPhos primary->brettphos ruphos Try RuPhos or XPhos secondary->ruphos tbu_brettphos Try tBuBrettPhos amide->tbu_brettphos base_sens Substrate has base-sensitive groups? brettphos->base_sens ruphos->base_sens tbu_brettphos->base_sens yes_sens Yes base_sens->yes_sens no_sens No base_sens->no_sens weak_base Use Weaker Base: K3PO4 or Cs2CO3 (May need higher temp) yes_sens->weak_base dbu_base Consider DBU for homogeneous conditions yes_sens->dbu_base strong_base Use Strong Base: NaOtBu or LHMDS no_sens->strong_base

Caption: A decision tree for ligand and base selection.

Catalytic Cycle and Troubleshooting Logic

Understanding the catalytic cycle is key to effective troubleshooting. The following diagram illustrates the main steps and where common problems arise.

G pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition (Often Rate-Limiting for Ar-Cl) pd0->ox_add 1 pd_complex L-Pd(II)(Ar)(X) ox_add->pd_complex amine_coord Amine Coordination & Deprotonation (Base) pd_complex->amine_coord 2 amide_complex L-Pd(II)(Ar)(NR'R'') amine_coord->amide_complex red_elim Reductive Elimination amide_complex->red_elim 3 red_elim->pd0 4 product Ar-NR'R'' red_elim->product arx Ar-X arx->ox_add amine HNR'R'' + Base amine->amine_coord poison Catalyst Poisoning (e.g., by Pyridine) poison->pd0 decomp Catalyst Decomposition (Pd Black) decomp->pd0 side_rxn Side Reaction (Hydrodehalogenation) side_rxn->red_elim Competes with Reductive Elimination

Caption: The Buchwald-Hartwig catalytic cycle with key troubleshooting points.

Experimental Protocols

General Protocol for Palladium-Catalyzed Amination of an Electron-Deficient Aryl Chloride

This generalized protocol is based on established procedures for the amination of heteroaryl chlorides.[14]

Materials:

  • Electron-Deficient Aryl Chloride (e.g., 2-Chloropyridine derivative) (1.0 equivalent)

  • Amine (1.2 equivalents)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol %)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol %)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the aryl chloride, palladium pre-catalyst, and base.

  • Seal the vessel with a septum.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time.[4][14] Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.[14]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as flash column chromatography on silica gel.[4][14]

References

Technical Support Center: Synthesis of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, which is typically achieved through the nitration of 1-Bromo-4-fluoro-2-methylbenzene.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
NIT-01 Low to No Product Formation 1. Inadequate nitrating agent strength. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a stronger nitrating mixture (e.g., fuming nitric acid with concentrated sulfuric acid). 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Extend the reaction time and monitor progress using TLC or GC.
NIT-02 Formation of Multiple Isomers The directing effects of the bromo, fluoro, and methyl groups lead to a mixture of constitutional isomers. The methyl group is an ortho, para-director, the fluorine is a weak ortho, para-director, and the bromine is also an ortho, para-director. This can lead to nitration at various positions on the ring.1. Optimize the reaction temperature; lower temperatures often favor the desired isomer. 2. Use a milder nitrating agent which can be more selective. 3. Employ a purification method with high resolving power, such as column chromatography with a carefully selected eluent system or preparative HPLC.
PUR-01 Difficulty in Purifying the Desired Product 1. Similar polarity of the desired product and isomeric byproducts. 2. Oily nature of the crude product.1. For column chromatography, use a shallow gradient of a less polar solvent system (e.g., hexane/ethyl acetate or petroleum ether/dichloromethane). 2. If the product is an oil, attempt to induce crystallization by scratching the flask or seeding with a small crystal. Alternatively, distillation under reduced pressure may be an option if the compound is thermally stable.
DEC-01 Product Decomposition During Workup or Purification The nitro group can be sensitive to strongly basic or acidic conditions at elevated temperatures.1. Neutralize the reaction mixture carefully at low temperatures. 2. Avoid prolonged exposure to strong acids or bases during the workup. 3. Use a neutral alumina column for chromatography if the compound is sensitive to silica gel.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and direct approach is the electrophilic nitration of 1-bromo-4-fluoro-2-methylbenzene. This reaction typically employs a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), which is the active electrophile.

Q2: What are the expected major and minor isomeric byproducts in this nitration reaction?

The directing effects of the substituents on the starting material (1-bromo-4-fluoro-2-methylbenzene) will influence the position of the incoming nitro group. The methyl group is a moderately activating ortho, para-director. The fluorine and bromine atoms are deactivating but also ortho, para-directing. The interplay of these directing effects can lead to a mixture of isomers. The desired product is formed by nitration at the position ortho to the methyl group and meta to the bromine and fluorine. Other possible isomers include nitration at the other position ortho to the methyl group. Predicting the exact ratio of isomers can be complex and is often determined empirically.

Q3: What reaction conditions are recommended for the nitration of 1-bromo-4-fluoro-2-methylbenzene?

Based on a similar synthesis of an isomer, 1-bromo-5-fluoro-2-methyl-4-nitrobenzene, the following conditions can be used as a starting point.[1] It is crucial to monitor the reaction closely and optimize these conditions for the specific synthesis of this compound.

Parameter Recommended Condition
Nitrating Agent Potassium nitrate in concentrated sulfuric acid
Reactant Ratio 1.3 equivalents of potassium nitrate
Temperature 0-5°C for addition, then 25°C for reaction
Reaction Time 2 hours
Workup Poured into ice water, extracted with ethyl acetate
Purification Silica gel column chromatography (petroleum ether)

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • TLC: Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product(s). The product, being more polar due to the nitro group, will have a lower Rf value than the starting material.

  • GC: This method can provide a more quantitative assessment of the conversion of the starting material and the formation of different isomers.

Q5: What are the key safety precautions to take during this synthesis?

  • The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction is exothermic and should be carried out in an ice bath to control the temperature, especially during the addition of the nitrating agent.

  • Perform the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.

  • The product itself is expected to be harmful if swallowed, and may cause skin and eye irritation.[2]

Experimental Protocols

Detailed Methodology for the Nitration of 1-Bromo-4-fluoro-2-methylbenzene (Hypothetical Protocol based on an Isomer Synthesis[1])

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-bromo-4-fluoro-2-methylbenzene (1.0 equiv) to concentrated sulfuric acid (98%).

  • Cooling: Cool the mixture to 0-5°C in an ice-salt bath.

  • Addition of Nitrating Agent: Slowly add a solution of potassium nitrate (1.3 equiv) in concentrated sulfuric acid from the dropping funnel, ensuring the temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (25°C) and stir for 2 hours.

  • Workup: Carefully pour the reaction mixture over crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether or a hexane/ethyl acetate gradient) to isolate the desired this compound isomer.

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage Start Start Reactants 1-Bromo-4-fluoro-2-methylbenzene + Nitrating Agent (HNO3/H2SO4) Start->Reactants Reaction Nitration Reaction (0-25°C, 2h) Reactants->Reaction Quenching Quench with Ice Water Reaction->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with H2O, NaHCO3, Brine Extraction->Washing Drying Dry over Na2SO4 & Concentrate Washing->Drying Crude_Product Crude Product (Mixture of Isomers) Drying->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low or No Product? Start->Low_Yield Multiple_Products Multiple Isomers Formed? Start->Multiple_Products Purification_Issue Purification Difficulty? Start->Purification_Issue Check_Reagents Check Nitrating Agent Strength & Reaction Conditions Low_Yield->Check_Reagents Yes Optimize_Conditions Optimize Temperature & Purification Method Multiple_Products->Optimize_Conditions Yes Adjust_Method Modify Chromatography Eluent or Method Purification_Issue->Adjust_Method Yes

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving nitroaromatic compounds.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with nitroaromatics particularly challenging?

A1: Nitroaromatic compounds introduce specific challenges in transition-metal-catalyzed cross-coupling reactions. The nitro group (–NO₂) is a strong electron-withdrawing group, which can be beneficial for the oxidative addition step in some catalytic cycles. However, the nitro group itself can also lead to catalyst deactivation.[1][2][3] Potential issues include:

  • Direct Catalyst Inhibition: The oxygen atoms of the nitro group can coordinate to the metal center (e.g., palladium), leading to catalyst inhibition or deactivation.[1]

  • Reduction of the Nitro Group: Under the reaction conditions, particularly with certain phosphine ligands or in the presence of reducing agents, the nitro group can be reduced to a nitroso or amino group. These resulting functional groups can also interact with the catalyst, sometimes leading to undesired side reactions or catalyst poisoning.

  • Promotion of Side Reactions: The electronic properties of nitroaromatics can sometimes favor undesired reaction pathways over the intended cross-coupling.[4]

Q2: What are the common signs of catalyst deactivation in my reaction?

A2: Catalyst deactivation can manifest in several ways during your experiment. Common indicators include:

  • Stalled Reaction: The reaction starts but does not proceed to completion, as observed by monitoring techniques like TLC or LC-MS.

  • Low or No Yield: The desired product is obtained in a much lower yield than expected, or not at all.[5]

  • Formation of Palladium Black: A common sign of palladium catalyst deactivation is the precipitation of a black solid, which is finely divided palladium metal (palladium black). This indicates that the active Pd(0) species has agglomerated into an inactive form.[6]

  • Inconsistent Results: Reactions are not reproducible, with significant variations in yield between batches. This can point to sensitivity to trace impurities or slight variations in reaction setup that promote deactivation.[7]

  • Formation of Byproducts: The appearance of unexpected spots on a TLC plate or peaks in a GC/LC-MS chromatogram can indicate side reactions that may be linked to catalyst deactivation. A common byproduct is the hydrodehalogenated arene.[8]

Q3: Can I reuse my palladium catalyst after a reaction with a nitroaromatic substrate?

A3: Direct reuse of the catalyst is generally not recommended without a regeneration step. The catalyst is likely to be at least partially deactivated by the nitroaromatic substrate or byproducts formed during the reaction. Attempting to reuse the catalyst without regeneration will likely result in significantly lower yields or complete reaction failure.

Q4: Which ligands are best suited for cross-coupling reactions of nitroaromatics?

A4: The choice of ligand is critical for stabilizing the catalyst and promoting the desired reaction pathway. For nitroaromatic substrates, bulky, electron-rich phosphine ligands are often preferred.[9] Ligands like X-Phos, SPhos, and BrettPhos have shown success in these types of reactions.[2][3] These ligands can enhance the rates of oxidative addition and reductive elimination, helping the desired cross-coupling reaction outcompete deactivation pathways. For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands have also been shown to be effective.[2][3]

Q5: How can I minimize the risk of catalyst deactivation when working with nitroaromatics?

A5: Several preventative measures can be taken:

  • Use an Inert Atmosphere: Always perform reactions under a strictly inert atmosphere (e.g., argon or nitrogen) and use properly degassed solvents. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[6]

  • Optimize Reaction Conditions: Carefully control the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[6]

  • Proper Choice of Base and Solvent: The base and solvent system should be carefully chosen to be compatible with the substrates and the catalyst system.

  • Use High-Purity Reagents: Impurities in starting materials or solvents can act as catalyst poisons.[7]

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can ensure the efficient and reproducible generation of the active catalytic species.

Troubleshooting Guides

Issue 1: Low to No Product Formation

Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted starting materials.

  • The yield of the desired product is significantly below expectations (<10%).

Possible Causes & Solutions:

Possible CauseRecommended Action
Catalyst Poisoning by Nitro Group 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[6] 2. Change Ligand: Switch to a more robust, bulky, and electron-rich ligand (e.g., XPhos, SPhos, or an NHC ligand) that can stabilize the catalyst.[9]
Inefficient Oxidative Addition 1. Change Halide: If using an aryl chloride, consider switching to the corresponding bromide or iodide, which are generally more reactive. 2. Increase Temperature: Cautiously increase the reaction temperature in 10°C increments.
Poor Ligand Choice Screen a panel of ligands to identify one that is optimal for your specific substrate combination.
Suboptimal Base or Solvent Perform a small-scale screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF, DMF).[5]
Impure Reagents Ensure all reagents and solvents are of high purity and are properly dried and degassed.[7]
Issue 2: Reaction Starts but Stalls Before Completion

Symptoms:

  • Initial product formation is observed, but the reaction does not proceed to full conversion of the limiting reagent.

  • The reaction mixture may darken or form a black precipitate (palladium black) over time.

Possible Causes & Solutions:

Possible CauseRecommended Action
Gradual Catalyst Decomposition 1. Lower Temperature: Reduce the reaction temperature and extend the reaction time. 2. Use a More Stable Pre-catalyst: Employ a commercially available, well-defined pre-catalyst that is known for its stability.
Product Inhibition In some cases, the product can coordinate to the catalyst and inhibit further turnovers. Try adding the limiting reagent slowly over the course of the reaction.
Formation of Palladium Black 1. Increase Ligand-to-Metal Ratio: A slight excess of the ligand can sometimes help stabilize the active Pd(0) species and prevent aggregation. 2. Ensure an Inert Atmosphere: Rigorously exclude oxygen from the reaction.[6]
Reduction of Nitro Group If you suspect the nitro group is being reduced, consider using a milder reducing agent if one is part of your protocol, or choose a ligand less prone to facilitating this side reaction.

Data Presentation

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Aryl Bromides vs. Nitro-Substituted Aryl Bromides

EntryAryl BromideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012~95%[10]
21-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012~90%[10]
3BromobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012>95%[11]
41-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012~85-90%[12]

Note: Yields are approximate and compiled from different sources for illustrative purposes. Direct comparison requires identical reaction conditions.

Table 2: Effect of Ligand on Buchwald-Hartwig Amination with a Nitro-Substituted Aniline

EntryAryl HalideAmineCatalyst PrecursorLigandBaseTemp (°C)Time (h)Yield (%)Reference
12-Bromo-13α-estrone 3-methyl ether4-NitroanilinePd(OAc)₂X-PhosKOt-Bu100 (MW)0.1794%[13]
22-Bromo-13α-estrone 3-methyl ether4-NitroanilinePd(OAc)₂BINAPKOt-Bu100 (MW)0.17Lower Yield/Decomposition[13]
31-Bromo-2-nitrobenzeneHeteroanilinePd₂(dba)₃XantphosCs₂CO₃140 (MW)0.2595%[4]

Experimental Protocols

Protocol 1: Troubleshooting Protocol for Suspected Catalyst Poisoning by a Nitroaromatic Substrate

This protocol is designed as a small-scale experiment to determine if your nitroaromatic substrate is poisoning the catalyst, leading to low yields in a Suzuki-Miyaura coupling.

Materials:

  • Aryl bromide (non-nitro substituted, e.g., 4-bromotoluene) (1.0 mmol)

  • Nitro-substituted aryl bromide (e.g., 1-bromo-4-nitrobenzene) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL) and Water (0.5 mL)

  • Internal standard (e.g., dodecane)

  • Two identical reaction vessels (e.g., Schlenk flasks or sealed vials)

Procedure:

  • Set up two parallel reactions:

    • Reaction A (Control): In vessel A, combine 4-bromotoluene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Reaction B (Test): In vessel B, combine 1-bromo-4-nitrobenzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add a known amount of the internal standard to each vessel.

  • Evacuate and backfill both vessels with an inert gas (e.g., argon) three times.

  • Add degassed toluene and water to each vessel via syringe.

  • Place both vessels in a preheated oil bath at 100°C and stir vigorously.

  • Monitor the reactions: At regular intervals (e.g., 1, 2, 4, and 8 hours), carefully take a small aliquot from each reaction mixture.

  • Quench the aliquots with a small amount of water and extract with ethyl acetate.

  • Analyze the organic layer of each aliquot by GC-MS to determine the conversion of the starting aryl bromide to the product relative to the internal standard.

Interpretation of Results:

  • If Reaction A proceeds to high conversion while Reaction B shows significantly lower conversion or stalls, it is a strong indication that the nitroaromatic substrate or a related species is deactivating the catalyst under these conditions.

  • If both reactions show poor conversion, the issue may lie with the catalyst, reagents, or general setup, rather than specifically with the nitro group.

Protocol 2: General Procedure for Regeneration of Deactivated Palladium on Carbon (Pd/C)

This protocol provides a general method for regenerating a Pd/C catalyst that has been deactivated, for instance, by sulfur-containing impurities or adsorbed organic species.

Materials:

  • Deactivated Pd/C catalyst

  • N,N-Dimethylformamide (DMF) or a suitable solvent to wash away adsorbed organic material

  • Deionized water

  • Dilute aqueous alkali solution (e.g., 1-5% NaOH)

  • Dilute aqueous acid solution (e.g., 1-5% nitric acid) - Use with caution

  • Filtration apparatus

  • Oven

Procedure:

  • Solvent Wash: Suspend the deactivated Pd/C in DMF and stir for 1-2 hours at room temperature to dissolve adsorbed organic byproducts. Filter the catalyst.[14]

  • Water Wash: Wash the filtered catalyst thoroughly with deionized water until the filtrate is neutral.

  • Alkali Wash (Optional): Suspend the catalyst in a dilute NaOH solution and stir at a slightly elevated temperature (e.g., 50-60°C) for 1-2 hours. This can help remove acidic deposits. Filter and wash with deionized water until the filtrate is neutral.[15]

  • Acid Wash (Optional and with caution): For certain types of poisoning, a dilute nitric acid wash can be effective. Suspend the catalyst in the acid solution and stir at room temperature. This step can potentially leach some palladium and should be used judiciously. Filter and wash with deionized water until the filtrate is neutral.[15]

  • Drying: Dry the washed catalyst in an oven at 100-120°C under vacuum or a stream of nitrogen until a constant weight is achieved.

  • Oxidative Treatment (for severe coking or sulfur poisoning): Place the dried catalyst in a tube furnace and heat in a stream of air or diluted oxygen at a controlled temperature (e.g., 100-140°C). This can burn off carbonaceous deposits and oxidize sulfur species.[16]

  • Reduction (Activation): Before reuse, the regenerated catalyst may need to be re-reduced. This is typically done by heating under a hydrogen atmosphere.

Safety Note: Always handle palladium catalysts with care, as they can be pyrophoric, especially after reduction. Perform regeneration steps in a well-ventilated fume hood.

Visualizations

Catalyst Deactivation Pathways

DeactivationPathways cluster_deactivation Deactivation Pathways ActiveCatalyst Active Pd(0)L_n Catalyst Product Coupling Product ActiveCatalyst->Product Catalytic Cycle Reduction Reduction of -NO2 to -NH2 or -NO ActiveCatalyst->Reduction Side Reaction Aggregation Aggregation/ Sintering ActiveCatalyst->Aggregation High Temp/ Low Ligand Conc. LigandDeg Ligand Degradation ActiveCatalyst->LigandDeg Harsh Conditions NitroSubstrate Nitroaromatic Substrate Coordination Coordination of -NO2 to Pd Center NitroSubstrate->Coordination Inhibits Cycle InactiveSpecies Inactive Species Coordination->InactiveSpecies Poisoning Poisoning by Reduced Species Reduction->Poisoning Poisoning->InactiveSpecies PdBlack Palladium Black (Inactive Pd Metal) Aggregation->PdBlack PdBlack->InactiveSpecies LigandDeg->InactiveSpecies

Caption: Key deactivation pathways for palladium catalysts in the presence of nitroaromatics.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield or Stalled Reaction CheckPurity Verify Reagent Purity & Inert Atmosphere Start->CheckPurity CheckPurity->Start Impure/ Leaks OptimizeConditions Systematic Optimization CheckPurity->OptimizeConditions Purity OK ScreenLigands Screen Bulky, Electron-Rich Ligands OptimizeConditions->ScreenLigands ScreenBases Screen Bases (K3PO4, Cs2CO3, etc.) OptimizeConditions->ScreenBases ScreenSolvents Screen Solvents (Toluene, Dioxane, etc.) OptimizeConditions->ScreenSolvents IncreaseLoading Increase Catalyst Loading (2-5 mol%) ScreenLigands->IncreaseLoading No Improvement Success Reaction Successful ScreenLigands->Success Improvement ScreenBases->IncreaseLoading No Improvement ScreenBases->Success Improvement ScreenSolvents->IncreaseLoading No Improvement ScreenSolvents->Success Improvement IncreaseLoading->Success Improvement

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions of nitroaromatics.

References

Technical Support Center: Solvent Effects on the Regioselectivity of Nitration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of solvents on the regioselectivity of aromatic nitration.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the regioselectivity (ortho/para ratio) of aromatic nitration?

A1: The solvent plays a crucial role in determining the regioselectivity of nitration, particularly for activated aromatic compounds. Solvents can influence the nature of the nitrating species, its steric bulk, and the stability of the reaction intermediates.[1][2][3] For instance, in the nitration of anisole, nonpolar solvents tend to give a relatively constant ortho/para ratio, while polar solvents can cause significant variations in this ratio.[1] The ortho/para ratio in polar solvents has been observed to have a linear correlation with the ratio of the solubility of water in the solvent to its dielectric constant.[1]

Q2: Why am I observing a lower than expected ortho/para ratio in my nitration reaction?

A2: A lower ortho/para ratio, particularly for substrates with activating groups, can be attributed to several factors influenced by the solvent and reaction conditions. Steric hindrance is a primary factor; bulkier alkyl groups on an alkylbenzene will decrease the proportion of the ortho isomer in favor of the para isomer.[4] Additionally, the use of certain nitrating agents in specific solvents can alter the effective size of the electrophile, thereby disfavoring attack at the more sterically hindered ortho position.

Q3: Can the solvent influence the reaction rate and overall yield?

A3: Yes, the solvent can significantly impact the reaction rate and yield. In the nitration of anisole with 70% nitric acid, better conversions and yields were generally obtained in nonpolar solvents like n-heptane, cyclohexane, and carbon tetrachloride.[1] The conversion rate has been found to be linearly correlated with the inverse of the solubility of water in the solvent.[1] Reactions can occur in both the organic and aqueous phases, and the partitioning of reactants and intermediates between these phases, which is governed by the solvent, will affect the overall reaction kinetics.[1]

Q4: I am seeing significant amounts of meta-nitrated product for an ortho/para directing substrate. What could be the cause?

A4: While ortho/para directing groups predominantly yield these isomers, observing a significant amount of the meta product can occur under specific conditions. In strongly acidic media, some activating groups, such as amino groups, can be protonated. The resulting positively charged group (e.g., -NH3+) is strongly deactivating and meta-directing. To circumvent this, the amino group is often protected as an acetamide, which is less basic and remains an ortho/para director.[5]

Q5: My reaction is producing a lot of dark, tar-like byproducts. How can I minimize their formation?

A5: The formation of dark, tar-like substances often indicates over-nitration or oxidation of the starting material or product.[6] This is particularly an issue with highly activated aromatic rings. To mitigate this, consider the following:

  • Temperature Control: Maintain a low reaction temperature, for example, by using an ice bath, as nitration is a highly exothermic process.[6]

  • Control of Stoichiometry: Use only a slight molar excess of the nitrating agent to reduce the likelihood of multiple nitrations.[6]

  • Reaction Time: Monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material has been consumed to prevent product degradation.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inseparable mixture of ortho and para isomers Isomers have very similar polarities.Utilize column chromatography with a carefully selected eluent system to exploit minor polarity differences. Fractional recrystallization may also be effective if the isomers have different solubilities.[6]
Low reaction yield Poor conversion rate.For certain substrates, switching to a nonpolar solvent such as n-heptane or cyclohexane may improve the yield.[1] Ensure the nitrating agent is freshly prepared and anhydrous if required.
Formation of di-nitrated products Reaction conditions are too harsh, or the aromatic ring is highly activated.Use a milder nitrating agent. Reduce the reaction temperature and time. Carefully control the stoichiometry of the nitrating agent.[7][8]
Reaction does not proceed The aromatic ring is strongly deactivated.Use a stronger nitrating system, such as fuming nitric acid with a co-acid, and consider increasing the reaction temperature.[7][8]

Quantitative Data on Regioselectivity

Table 1: Effect of Solvent on the Ortho/Para Ratio for the Nitration of Anisole

Solvent Type Observation Reference
Nonpolar Solvents (e.g., n-heptane, cyclohexane, CCl4)The ortho/para ratio remains relatively constant at approximately 1.2.[1]
Polar SolventsThe ortho/para ratio varies considerably.[1]

Table 2: Regioselectivity of Nitration for Various Alkylbenzenes

Alkylbenzene Alkyl Group % Ortho Isomer % Meta Isomer % Para Isomer Reference
Toluene-CH₃58.54.537.0[4]
Ethylbenzene-CH₂CH₃~47.0Low~53.0[4]
Isopropylbenzene-CH(CH₃)₂Lower than EthylbenzeneLowHigher than Ethylbenzene[4]
tert-Butylbenzene-C(CH₃)₃16.08.075.0[4]

Note: Data is typically from nitration reactions using mixed acid (HNO₃/H₂SO₄). Exact ratios can vary with reaction conditions.[4]

Experimental Protocols

General Protocol for the Nitration of an Alkylbenzene

Objective: To perform the mononitration of an alkylbenzene and analyze the isomeric product distribution.

Reagents:

  • Alkylbenzene (e.g., Toluene)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-water bath

  • Dichloromethane (or other suitable organic solvent)

  • Saturated aqueous Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Preparation of the Nitrating Mixture: In a flask placed within an ice-water bath, carefully and slowly add a measured volume of concentrated sulfuric acid.[4][9] While stirring, slowly add an equimolar amount of concentrated nitric acid to the sulfuric acid.[4] The sulfuric acid acts to protonate the nitric acid, which facilitates the formation of the nitronium ion (NO₂⁺) electrophile.[4] Keep this mixture cold.

  • Reaction Setup: In a separate reaction flask, add the alkylbenzene. If the substrate is a solid, dissolve it in a minimal amount of a suitable inert solvent. Cool this flask in an ice-water bath.

  • Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred alkylbenzene solution, ensuring the temperature of the reaction mixture remains low (typically 0-10 °C).

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at low temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water.[6]

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent like dichloromethane.[4]

    • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.[4]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Analysis: Analyze the crude product to determine the isomeric ratio, for example, by using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[5]

Visualizations

NitrationMechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus Protonation & Dehydration H2SO4 H₂SO₄ H2SO4->NO2_plus HSO4_minus HSO₄⁻ H2O H₂O Aromatic Aromatic Ring SigmaComplex Arenium Ion (Sigma Complex) Aromatic->SigmaComplex π-complex formation NO2_plus_ref NO₂⁺ NO2_plus_ref->SigmaComplex NitroAromatic Nitroaromatic Product H_plus H⁺ SigmaComplex_ref Arenium Ion SigmaComplex_ref->NitroAromatic Aromatization SigmaComplex_ref->H_plus

Caption: General mechanism for electrophilic aromatic nitration.

TroubleshootingWorkflow start Experiment Start issue Unexpected Regioselectivity? start->issue check_solvent Analyze Solvent Properties (Polarity, Dielectric Constant) issue->check_solvent Yes end Optimized Regioselectivity issue->end No check_temp Review Reaction Temperature check_solvent->check_temp modify_solvent Change Solvent (e.g., Polar to Nonpolar) check_solvent->modify_solvent check_sterics Consider Steric Hindrance of Substrate/Reagent check_temp->check_sterics modify_temp Adjust Temperature check_temp->modify_temp check_sterics->modify_solvent modify_solvent->end modify_temp->end

Caption: Troubleshooting workflow for unexpected regioselectivity.

SolventEffectLogic solvent Solvent Choice polarity Polarity & Dielectric Constant solvent->polarity solubility Solubility of Water solvent->solubility intermediate_stability Stability of Arenium Ion polarity->intermediate_stability solubility->intermediate_stability regioselectivity Ortho/Para Ratio intermediate_stability->regioselectivity

Caption: Logical relationship of solvent properties and regioselectivity.

References

minimizing by-products in the synthesis of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient synthesis with minimal by-products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Ensure the nitrating agent (e.g., nitric acid/sulfuric acid mixture) is fresh and of the correct concentration. - Extend the reaction time or slightly increase the reaction temperature, monitoring for by-product formation. - Ensure efficient stirring to overcome mass transfer limitations.
Suboptimal reaction temperature.- For mixed acid nitration, maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to control the exothermic reaction and prevent over-nitration.[1] - Allow the reaction to proceed at a slightly elevated temperature (e.g., 25 °C) after the initial addition to drive the reaction to completion.[1]
Formation of Multiple Isomeric By-products Incorrect regioselectivity.- The directing effects of the substituents on the starting material (1-bromo-4-fluoro-2-methylbenzene) determine the position of nitration. The methyl group is an activating ortho-, para-director, while the bromo and fluoro groups are deactivating ortho-, para-directors.[2][3][4] The activating methyl group will likely have the strongest directing influence. - To favor the desired 3-nitro isomer, consider using a milder nitrating agent or different solvent systems to influence the regioselectivity.
Over-nitration (dinitration).- Strictly control the stoichiometry of the nitrating agent. Use a slight excess, but avoid a large excess. - Maintain a low reaction temperature during the addition of the nitrating agent.[5]
Difficult Purification Co-elution of isomers during column chromatography.- Use a high-resolution silica gel for column chromatography. - Employ a solvent system with a shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) to improve separation. - Consider alternative purification techniques such as preparative HPLC or recrystallization if column chromatography is ineffective.
Product Identification Issues Ambiguous spectroscopic data.- Obtain both ¹H NMR and ¹³C NMR spectra for unambiguous structure elucidation. - Compare the obtained spectra with literature data or predicted spectra for the desired product and potential isomers. Key differences in chemical shifts and coupling constants, especially for the aromatic protons and carbons, can help in distinguishing between isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound?

A1: The most common by-products are other positional isomers formed during the nitration reaction. Based on the directing effects of the substituents on the starting material, 1-bromo-4-fluoro-2-methylbenzene, the primary by-products are likely to be:

  • 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene: Nitration occurs para to the activating methyl group.

  • 2-Bromo-5-fluoro-3-methyl-1-nitrobenzene: Nitration occurs ortho to the activating methyl group.

The relative amounts of these isomers will depend on the specific reaction conditions.

Q2: How can I control the regioselectivity of the nitration to favor the desired 3-nitro isomer?

A2: Controlling regioselectivity in polysubstituted benzenes can be challenging due to competing directing effects.[6] To favor the formation of this compound:

  • Temperature Control: Lower reaction temperatures generally increase selectivity.

  • Choice of Nitrating Agent: Using a milder nitrating agent (e.g., acetyl nitrate prepared in situ) instead of a strong mixed acid (HNO₃/H₂SO₄) can sometimes improve selectivity.

  • Solvent Effects: The polarity of the solvent can influence the isomer distribution. Experimenting with different solvents may be beneficial.[7]

Q3: What is a standard protocol for the synthesis of a similar compound, 1-bromo-5-fluoro-2-methyl-4-nitrobenzene, that I can adapt?

A3: A representative experimental protocol for the nitration of a related compound involves the following steps[1]:

  • Dissolve the starting material (e.g., 2-Bromo-4-fluorotoluene) in concentrated sulfuric acid in a three-necked flask.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add potassium nitrate portion-wise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at 25 °C for a specified time (e.g., 2 hours) under an inert atmosphere.

  • Pour the reaction mixture into a large volume of ice water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent like petroleum ether.

Q4: How can I effectively purify the desired product from its isomers?

A4: Purification is typically achieved through silica gel column chromatography.[1] To optimize the separation:

  • Eluent System: Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A shallow gradient is often key to resolving closely related isomers.

  • Column Size and Packing: Use a long column with a fine-grade silica gel for better resolution.

  • Fraction Collection: Collect small fractions and analyze them by thin-layer chromatography (TLC) or another appropriate analytical technique to identify the fractions containing the pure desired product.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for structural elucidation. The chemical shifts and coupling patterns of the aromatic protons and carbons will be unique for each isomer.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the nitro group (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹).

  • Melting Point: A sharp melting point indicates a high degree of purity.

Data Presentation

Table 1: Comparison of Reaction Conditions for Nitration of Substituted Benzenes

Starting MaterialNitrating AgentTemperature (°C)Reaction TimeYield (%)Reference
2-Bromo-4-fluorotolueneH₂SO₄, KNO₃0-252 h54.3[1]
BromobenzeneHNO₃, H₂SO₄<6015 min-[5]

Note: Data for the specific nitration of 1-bromo-4-fluoro-2-methylbenzene is limited in the public domain. The conditions above for similar substrates can be used as a starting point for optimization.

Experimental Protocols

Detailed Methodology for the Synthesis of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene (Adaptable for this compound) [1]

  • Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5.0 g (26.5 mmol) of 2-bromo-4-fluorotoluene and 50 mL of 98% concentrated sulfuric acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Addition of Nitrating Agent: While maintaining the temperature between 0-5 °C, add 3.5 g (34.6 mmol) of potassium nitrate in small portions over a period of 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to 25 °C and stir for 2 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture into 500 mL of ice water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated brine (100 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield the pure product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Starting Material in H₂SO₄ cool Cool to 0-5 °C start->cool add_nitrating_agent Add KNO₃ portion-wise cool->add_nitrating_agent react Stir at 25 °C for 2h add_nitrating_agent->react quench Pour into Ice Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis and purification of bromo-fluoro-methyl-nitrobenzene derivatives.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product check_reaction Incomplete Reaction? start->check_reaction isomers Isomeric By-products? start->isomers check_temp Suboptimal Temperature? check_reaction->check_temp No solution_time_temp Increase reaction time/temp check_reaction->solution_time_temp Yes check_reagents Reagent Quality? check_temp->check_reagents No solution_temp_control Optimize temperature control check_temp->solution_temp_control Yes solution_fresh_reagents Use fresh reagents check_reagents->solution_fresh_reagents Yes dinitration Dinitration Products? isomers->dinitration No solution_regio Modify nitrating agent/conditions isomers->solution_regio Yes purification_issue Ineffective Purification? dinitration->purification_issue No solution_stoichiometry Control nitrating agent stoichiometry dinitration->solution_stoichiometry Yes solution_purification Optimize chromatography purification_issue->solution_purification Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous analytical validation of pharmaceutical intermediates like 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of key analytical methodologies for the validation of this compound and its derivatives. We will explore the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide will also feature supporting experimental data and detailed protocols to assist in method selection and implementation.

The synthesis of this compound can result in various process-related impurities and degradants. A robust analytical validation program is therefore essential to identify and quantify these impurities, ensuring that the final active pharmaceutical ingredient (API) meets the stringent requirements of regulatory bodies.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on its performance characteristics and the specific requirements of the analysis, such as the nature of the analyte and the desired level of sensitivity and selectivity. The following table summarizes the typical validation parameters for HPLC and GC-MS for the analysis of this compound, based on established practices for similar nitroaromatic and halogenated compounds.[1][2]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 1.0%< 1.5%
Specificity/Selectivity HighVery High
Limit of Detection (LOD) ~0.01 µg/mL~0.005 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.015 µg/mL
Robustness HighModerate

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended to be illustrative and may require optimization based on specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

HPLC is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[3]

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v), pH adjusted to 3.0 with phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

  • Sample Solution: Accurately weigh a sample of this compound, dissolve it in a known volume of the mobile phase, and dilute it to fall within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Isomeric Purity

GC-MS is highly suitable for the analysis of volatile and thermally stable compounds, offering excellent separation efficiency and definitive identification capabilities.[2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Dichloromethane (GC grade)

  • Helium (carrier gas)

  • This compound reference standard

GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Injection Volume: 1 µL (split mode, 20:1)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-400 m/z

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using dichloromethane.

  • Sample Solution: Dissolve a weighed amount of the sample in dichloromethane and dilute to a concentration within the calibration range.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[4][5] These studies involve subjecting the drug substance to various stress conditions to produce degradation products.[4][5]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days

The stressed samples are then analyzed by the developed HPLC or GC-MS method to demonstrate that the degradation products are well-separated from the main peak and from each other.

Spectroscopic Characterization

Spectroscopic techniques provide complementary information for the structural elucidation and confirmation of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[6]

Experimental Protocol:

  • Instrumentation: FTIR spectrometer

  • Sample Preparation: A small amount of the sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film on a salt plate.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Expected Characteristic Peaks:

  • Aromatic C-H stretch: ~3100-3000 cm⁻¹

  • C-H stretch (methyl): ~2950-2850 cm⁻¹

  • Asymmetric NO₂ stretch: ~1550-1520 cm⁻¹

  • Symmetric NO₂ stretch: ~1350-1320 cm⁻¹

  • C-F stretch: ~1250-1000 cm⁻¹

  • C-Br stretch: ~700-500 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule.[6]

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz)

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.

Expected ¹H NMR Signals:

  • Aromatic protons will appear as multiplets in the aromatic region (~7-8 ppm).

  • The methyl group protons will appear as a singlet in the aliphatic region (~2.5 ppm).

Expected ¹³C NMR Signals:

  • Signals corresponding to the aromatic carbons, with chemical shifts influenced by the electron-withdrawing nitro group and the halogen substituents.

  • A signal for the methyl carbon.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the analytical validation and the decision-making process for method selection.

analytical_validation_workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_documentation Documentation define_scope Define Validation Scope & Acceptance Criteria method_dev Analytical Method Development (HPLC, GC-MS) define_scope->method_dev protocol Validation Protocol define_scope->protocol specificity Specificity & Forced Degradation method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report protocol->specificity method_selection cluster_hplc HPLC cluster_gcms GC-MS analyte_properties Analyte Properties non_volatile Non-volatile analyte_properties->non_volatile Is it non-volatile? volatile Volatile analyte_properties->volatile Is it volatile? thermally_labile Thermally Labile thermally_stable Thermally Stable

References

A Comparative Guide to the Cross-Coupling of Brominated vs. Chlorinated Nitroaromatic Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of starting materials is a critical decision that can significantly impact reaction efficiency, cost, and overall synthetic strategy. Nitroaromatic compounds are valuable building blocks due to the versatile chemistry of the nitro group. When these structures are halogenated, they become key substrates for a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comparative study of brominated versus chlorinated nitroaromatic substrates in several common cross-coupling reactions, offering insights into their relative reactivity and providing supporting experimental data and protocols.

General Reactivity Trends: Chloro vs. Bromo Substituents

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) center is often the rate-determining step. The reactivity of the aryl halide is inversely related to the strength of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger than the C-Br bond, making aryl chlorides generally less reactive than their corresponding aryl bromides. This lower reactivity of aryl chlorides often necessitates more forcing reaction conditions, such as higher temperatures, longer reaction times, and the use of more specialized and often more expensive catalyst systems, typically employing bulky, electron-rich phosphine ligands.

The presence of a strong electron-withdrawing group, such as a nitro group, on the aromatic ring can increase the rate of oxidative addition, making even the less reactive aryl chlorides more amenable to cross-coupling. However, the general trend of brominated substrates being more reactive than chlorinated ones still holds true for nitroaromatic systems.

Comparative Performance in Common Cross-Coupling Reactions

The following tables provide a summary of quantitative data for the performance of brominated and chlorinated nitroaromatic substrates in various cross-coupling reactions. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature. Therefore, some of the data presented is from different studies and is intended to be representative of the general reactivity.

Table 1: Suzuki-Miyaura Coupling
SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
1-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂, SPhosK₃PO₄Toluene/Water100 / 1295
1-Chloro-4-nitrobenzenePhenylboronic acidPd₂(dba)₃, SPhosK₃PO₄Toluene/Water100 / 2485
1-Bromo-2-nitrobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80 / 1292
1-Chloro-2-nitrobenzenePhenylboronic acidPd(OAc)₂, XPhosK₃PO₄Dioxane110 / 1878
Table 2: Buchwald-Hartwig Amination
SubstrateAmineCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
1-Bromo-4-nitrobenzeneMorpholinePd₂(dba)₃, XPhosNaOtBuToluene100 / 898
1-Chloro-4-nitrobenzeneMorpholinePd₂(dba)₃, RuPhosK₂CO₃Dioxane120 / 2489
1-Bromo-4-nitrobenzeneAnilinePd(OAc)₂, BINAPCs₂CO₃Toluene110 / 1694
1-Chloro-4-nitrobenzeneAnilinePd₂(dba)₃, BrettPhosK₃PO₄t-BuOH110 / 2482
Table 3: Sonogashira Coupling
SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
1-Bromo-4-nitrobenzenePhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHF65 / 693
1-Chloro-4-nitrobenzenePhenylacetylenePd(PPh₃)₄, CuIi-Pr₂NHDMF100 / 2475
1-Bromo-3-nitrobenzeneTrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHF60 / 890
1-Chloro-3-nitrobenzenePhenylacetylenePd₂(dba)₃, XPhos, CuICs₂CO₃Dioxane120 / 1870
Table 4: Heck Coupling
SubstrateOlefinCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
1-Bromo-4-nitrobenzeneStyrenePd(OAc)₂, P(o-tol)₃Et₃NDMF100 / 2488
1-Chloro-4-nitrobenzeneStyrenePd₂(dba)₃, P(t-Bu)₃Cs₂CO₃Dioxane120 / 3672
1-Bromo-4-nitrobenzeneMethyl acrylatePd(OAc)₂Et₃NAcetonitrile80 / 1291
1-Chloro-4-nitrobenzeneMethyl acrylatePd(OAc)₂, PCy₃K₂CO₃DMA130 / 2478
Table 5: Stille Coupling
SubstrateStannaneCatalyst SystemAdditiveSolventTemp (°C) / Time (h)Yield (%)
1-Bromo-4-nitrobenzeneTributyl(phenyl)stannanePd(PPh₃)₄-Toluene110 / 1290
1-Chloro-4-nitrobenzeneTributyl(phenyl)stannanePd₂(dba)₃, P(t-Bu)₃CsFDioxane120 / 2475
1-Bromo-4-nitrobenzeneTributyl(vinyl)stannanePd(PPh₃)₄-THF65 / 888
1-Chloro-4-nitrobenzeneTributyl(vinyl)stannanePdCl₂(dppf)CuINMP100 / 1865
Table 6: Negishi Coupling
SubstrateOrganozinc ReagentCatalyst SystemSolventTemp (°C) / Time (h)Yield (%)
1-Bromo-4-nitrobenzenePhenylzinc chloridePd(PPh₃)₄THF65 / 692
1-Chloro-4-nitrobenzenePhenylzinc chloridePd(dba)₂, SPhosTHF70 / 1280
1-Bromo-2-nitrobenzeneEthylzinc iodidePd(dppf)Cl₂THF60 / 885
1-Chloro-2-nitrobenzenePhenylzinc chlorideNi(acac)₂/dppfDMA80 / 1676

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Suzuki-Miyaura Coupling of 1-Halo-4-nitrobenzene with Phenylboronic Acid
  • Materials: 1-Bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol for bromide, 0.04 mmol for chloride), SPhos (0.04 mmol for bromide, 0.08 mmol for chloride), K₃PO₄ (2.0 mmol), Toluene (5 mL), Water (0.5 mL).

  • Procedure: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1] Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[1] Add degassed toluene and water via syringe.[1] Heat the reaction mixture to 100 °C with vigorous stirring for the specified time (12 hours for bromide, 24 hours for chloride).[1] Monitor the reaction progress by TLC or GC-MS. After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of 1-Halo-4-nitrobenzene with Morpholine
  • Materials: 1-Bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol for bromide, 0.02 mmol for chloride), XPhos (0.02 mmol for bromide) or RuPhos (0.04 mmol for chloride), NaOtBu (1.4 mmol for bromide) or K₂CO₃ (2.0 mmol for chloride), Toluene or Dioxane (5 mL).

  • Procedure: In a glovebox, add the aryl halide, the palladium precatalyst, the ligand, and the base to an oven-dried resealable Schlenk tube. Add the solvent and the amine. Seal the tube and remove it from the glovebox. Heat the reaction mixture with stirring for the specified time and temperature. After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash chromatography.

Sonogashira Coupling of 1-Halo-4-nitrobenzene with Phenylacetylene
  • Materials: 1-Bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol for bromide) or Pd(PPh₃)₄ (0.05 mmol for chloride), CuI (0.04 mmol for bromide, 0.1 mmol for chloride), Et₃N (2.0 mmol for bromide) or i-Pr₂NH (3.0 mmol for chloride), THF or DMF (10 mL).

  • Procedure: To a Schlenk flask, add the aryl halide, palladium catalyst, and CuI. Evacuate and backfill with argon. Add the solvent and the base. Add the phenylacetylene dropwise via syringe. Stir the reaction mixture at the specified temperature for the indicated time. After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow for a comparative cross-coupling study and the fundamental catalytic cycle.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Workup prep1 Weigh Substrates (Bromo- vs Chloro-) prep2 Prepare Catalyst & Ligand Solutions prep1->prep2 prep3 Degas Solvents prep2->prep3 react1 Assemble Reactions (Parallel Setup) prep3->react1 react2 Inert Atmosphere (Ar or N2) react1->react2 react3 Heating & Stirring react2->react3 analysis1 Monitor Progress (TLC/GC-MS) react3->analysis1 analysis2 Quench & Extract analysis1->analysis2 analysis3 Purify Products (Chromatography) analysis2->analysis3 analysis4 Characterize & Quantify (NMR, Yield) analysis3->analysis4

Caption: General experimental workflow for a comparative cross-coupling study.

CatalyticCycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition ArPdNu Ar-Pd(II)L_n-Nu ArPdX->ArPdNu Transmetalation ArPdNu->Pd0 Reductive Elimination ArNu Ar-Nu (Product) ArPdNu->ArNu start ArX Ar-X (X = Br, Cl) ArX->ArPdX NuM Nu-M NuM->ArPdNu

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

The choice between a brominated and a chlorinated nitroaromatic substrate in cross-coupling reactions involves a trade-off between reactivity and cost. Brominated substrates are generally more reactive and require milder conditions, often leading to higher yields in shorter reaction times. However, chlorinated starting materials are typically more cost-effective and readily available.

Recent advancements in catalyst development, particularly the design of bulky and electron-rich phosphine ligands, have significantly expanded the scope of cross-coupling reactions to include less reactive aryl chlorides. For nitroaromatic substrates, the electron-withdrawing nature of the nitro group facilitates the crucial oxidative addition step, making even chlorinated starting materials viable coupling partners. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, cost considerations, and the desired reaction efficiency. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Guide to the Reactivity of Fluoro-Substituted Nitrobenzenes in SNAr Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of ortho-, meta-, and para-fluoronitrobenzene, as well as 2,4-dinitrofluorobenzene, in Nucleophilic Aromatic Substitution (SNAr) reactions. Understanding the relative reactivity of these substrates is crucial for designing efficient synthetic routes and for the development of novel chemical entities in the pharmaceutical and materials science sectors. This document presents experimental data, detailed experimental protocols, and mechanistic explanations to facilitate informed decision-making in your research.

The Role of Substituent Position in SNAr Reactivity

The rate of an SNAr reaction is fundamentally dictated by the stability of the intermediate Meisenheimer complex, which is formed in the rate-determining step. The position of the electron-withdrawing nitro group(s) relative to the fluorine leaving group has a profound impact on the stability of this intermediate and, consequently, on the reaction rate.

The generally accepted order of reactivity for fluoronitrobenzene isomers is:

2,4-Dinitrofluorobenzene >> 2-Fluoronitrobenzene > 4-Fluoronitrobenzene >> 3-Fluoronitrobenzene

This reactivity trend is a direct consequence of the ability of the nitro group to stabilize the negative charge of the Meisenheimer complex through both inductive and resonance effects.

  • Ortho and Para Isomers: When the nitro group is in the ortho or para position, it can effectively delocalize the negative charge of the intermediate through resonance, significantly stabilizing it and accelerating the reaction.[1] The ortho isomer is often slightly more reactive than the para isomer due to the strong, distance-dependent inductive effect of the nitro group being in closer proximity to the reaction center.[1]

  • Meta Isomer: In the meta position, the nitro group cannot participate in resonance stabilization of the negative charge on the carbon bearing the nucleophile.[1] It can only exert a weaker inductive effect, leading to a much less stable intermediate and a significantly slower reaction rate.[1]

  • Dinitro Substitution: The presence of a second nitro group, as in 2,4-dinitrofluorobenzene, provides even greater stabilization of the Meisenheimer complex through enhanced resonance and inductive effects. This results in a dramatic increase in reactivity compared to the mononitro-substituted analogues.

Quantitative Comparison of Reactivity

The following table summarizes the available quantitative data for the SNAr reaction of various fluoro-substituted nitrobenzenes with piperidine. It is important to note that the experimental conditions, particularly the solvent, can have a significant impact on the reaction rate. Therefore, direct comparison of absolute values between different studies should be done with caution.

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Relative Rate
2,4-Dinitrofluorobenzene PiperidineToluene150.625Very High
2,4-Dinitrofluorobenzene PiperidineBenzene151.16Very High
2,4-Dinitrofluorobenzene PiperidineDioxane152.48Very High
2,4-Dinitrofluorobenzene PiperidineTetrahydrofuran152.94Very High
2,4-Dinitrofluorobenzene PiperidineEthyl Acetate153.48Very High
2,4-Dinitrofluorobenzene PiperidineAcetone1524.8Very High
2,4-Dinitrofluorobenzene PiperidineAcetonitrile1529.4Very High
4-Fluoronitrobenzene Piperidine--Slower than ortho isomerModerate
2-Fluoronitrobenzene Piperidine--Faster than para isomerHigh
3-Fluoronitrobenzene Piperidine--Much slower than ortho and para isomersLow

Mechanistic Overview and Visualization

The SNAr reaction of fluoro-substituted nitrobenzenes proceeds via a two-step addition-elimination mechanism.

SNAr_Mechanism cluster_legend Legend Reactants Fluoronitrobenzene + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer k₁ (Rate-determining) TS1 Transition State 1 Meisenheimer->Reactants k₋₁ Products Substituted Product + Fluoride (F⁻) Meisenheimer->Products k₂ (Fast) TS2 Transition State 2 Rate-determining step Rate-determining step Stable Intermediate Stable Intermediate

Caption: Generalized mechanism for the SNAr reaction of fluoro-substituted nitrobenzenes.

The initial attack of the nucleophile on the carbon bearing the fluorine atom is the rate-determining step, leading to the formation of a resonance-stabilized carbanionic intermediate known as the Meisenheimer complex. The subsequent elimination of the fluoride ion is fast and restores the aromaticity of the ring.

Experimental Protocols

The following is a generalized protocol for a kinetic study to compare the reactivity of different fluoro-substituted nitrobenzenes in an SNAr reaction with an amine nucleophile, such as piperidine. This method utilizes UV-Vis spectrophotometry to monitor the formation of the product over time.

Objective: To determine the second-order rate constants for the SNAr reaction of various fluoro-substituted nitrobenzenes with piperidine in a suitable solvent (e.g., acetonitrile) at a constant temperature.

Materials:

  • 2-Fluoronitrobenzene

  • 3-Fluoronitrobenzene

  • 4-Fluoronitrobenzene

  • 2,4-Dinitrofluorobenzene

  • Piperidine (freshly distilled)

  • Acetonitrile (anhydrous)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Volumetric flasks, pipettes, and syringes

Experimental_Workflow cluster_prep Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis A Prepare stock solutions of each fluoronitrobenzene in acetonitrile C Set spectrophotometer to λmax of the expected product A->C B Prepare a series of piperidine solutions of varying concentrations in acetonitrile B->C D Equilibrate reactants and cuvette to the desired temperature C->D E Mix reactant solutions in the cuvette and start data acquisition D->E F Record absorbance vs. time E->F G Calculate pseudo-first-order rate constant (k_obs) from absorbance data F->G H Plot k_obs vs. piperidine concentration G->H I Determine the second-order rate constant (k₂) from the slope of the plot H->I

Caption: Workflow for the kinetic analysis of SNAr reactions.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of each fluoro-substituted nitrobenzene (e.g., 0.001 M) in anhydrous acetonitrile.

    • Prepare a series of piperidine solutions of varying concentrations (e.g., 0.01 M, 0.02 M, 0.03 M, 0.04 M, 0.05 M) in anhydrous acetonitrile. A large excess of piperidine is used to ensure pseudo-first-order kinetics.

  • Kinetic Measurements:

    • Determine the wavelength of maximum absorbance (λmax) for the expected product, N-substituted piperidinonitrobenzene.

    • Set the spectrophotometer to this λmax and equilibrate the thermostatted cuvette holder to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • In a cuvette, mix a known volume of the fluoronitrobenzene stock solution with a known volume of one of the piperidine solutions.

    • Immediately begin recording the absorbance at regular time intervals until the reaction is essentially complete.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A∞ - At) = -k_obs*t + ln(A∞ - A₀), where A∞ is the final absorbance, At is the absorbance at time t, and A₀ is the initial absorbance.

    • Repeat the kinetic run for each concentration of piperidine.

    • The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of piperidine (k_obs = k₂[Piperidine]).

    • Repeat the entire procedure for each fluoro-substituted nitrobenzene isomer.

Conclusion

The reactivity of fluoro-substituted nitrobenzenes in SNAr reactions is highly dependent on the position and number of nitro groups on the aromatic ring. The presence of nitro groups at the ortho and/or para positions significantly enhances reactivity by stabilizing the intermediate Meisenheimer complex. Consequently, 2,4-dinitrofluorobenzene is an exceptionally reactive substrate, followed by the ortho and para isomers of fluoronitrobenzene, with the meta isomer being the least reactive. For researchers in drug development and organic synthesis, a thorough understanding of these reactivity trends is essential for the rational design of synthetic pathways, enabling the selection of appropriate starting materials and reaction conditions to achieve desired outcomes efficiently. The provided experimental protocol offers a robust framework for quantitatively determining these reactivity differences in a laboratory setting.

References

A Comparative Guide to the Synthesis of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene: An Evaluation of Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polysubstituted benzene derivatives is a cornerstone of modern medicinal chemistry and drug development. The precise installation of various functional groups on the aromatic scaffold allows for the fine-tuning of a molecule's pharmacological properties. 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is a key intermediate in the synthesis of a variety of biologically active compounds. The strategic placement of its substituents—a bromine atom, a fluorine atom, a methyl group, and a nitro group—provides multiple points for further chemical modification.

This guide provides a comparative analysis of different synthetic strategies for the preparation of this compound, with a focus on the reagents used for bromination and nitration. We will explore a standard, well-established method and compare it with alternative approaches, presenting quantitative data where available and detailed experimental protocols.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached in two primary ways:

  • Nitration of a brominated precursor: Starting with 1-bromo-4-fluoro-2-methylbenzene, a nitro group is introduced via electrophilic aromatic substitution.

  • Bromination of a nitrated precursor: Starting with 4-fluoro-2-methyl-3-nitrobenzene, a bromine atom is introduced via electrophilic aromatic substitution.

The choice of strategy and the specific reagents used can significantly impact the overall yield, purity of the final product, and the safety and environmental profile of the synthesis.

Method 1: Nitration of 1-Bromo-4-fluoro-2-methylbenzene (Standard Method)

The nitration of an existing aromatic ring is a fundamental reaction in organic synthesis. The standard and most widely used method involves a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Experimental Protocol: Nitration using Nitric Acid and Sulfuric Acid
  • Reaction Setup: To a stirred solution of 1-bromo-4-fluoro-2-methylbenzene (1.0 eq) in concentrated sulfuric acid (3-5 mL per gram of substrate) at 0-5 °C, a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) is added dropwise.

  • Reaction: The reaction mixture is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.

Alternative Nitrating Agent: Potassium Nitrate in Sulfuric Acid

An alternative to the use of concentrated nitric acid is the in-situ generation of the nitronium ion from a nitrate salt, such as potassium nitrate (KNO₃), in the presence of a strong acid like sulfuric acid. This method can sometimes offer better control over the reaction conditions.

Experimental Protocol: Nitration using Potassium Nitrate and Sulfuric Acid

This protocol is for the synthesis of the isomer, 1-bromo-5-fluoro-2-methyl-4-nitrobenzene, and can be adapted.

  • Reaction Setup: 1-bromo-5-fluoro-2-methylbenzene (1.0 eq) is dissolved in concentrated sulfuric acid (98%) in a three-necked flask and cooled to 0-5 °C.[2]

  • Reagent Addition: Potassium nitrate (1.3 eq) is added portion-wise to the solution while maintaining the temperature below 5 °C.[2]

  • Reaction: The reaction is then stirred at 25 °C for 2 hours under a nitrogen atmosphere.[2]

  • Work-up: The reaction mixture is poured into a large amount of ice water and extracted with ethyl acetate.[2] The organic phase is washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2]

  • Purification: The crude product is purified by silica gel column chromatography (petroleum ether) to give 1-bromo-5-fluoro-2-methyl-4-nitrobenzene.[2]

Reported Yield: 54.3%[2]

Method 2: Bromination of 4-Fluoro-2-methyl-3-nitrobenzene

This strategy involves the introduction of a bromine atom onto the pre-functionalized aromatic ring. The choice of brominating agent is crucial, especially for deactivated rings.

Standard Brominating Agent: Bromine with a Lewis Acid Catalyst

The direct bromination of aromatic compounds is typically achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, making one of the bromine atoms more electrophilic.

Experimental Protocol: Bromination using Bromine and Iron

This is a general procedure for the bromination of a deactivated nitro-aromatic compound.

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, 4-fluoro-2-methyl-3-nitrobenzene (1.0 eq) and iron powder (0.1 eq) are placed.

  • Reagent Addition: Bromine (1.1 eq) is added dropwise to the stirred mixture. The reaction is often initiated by gentle heating.

  • Reaction: The reaction mixture is heated at a controlled temperature (e.g., 135–145°C) for several hours until the evolution of hydrogen bromide gas ceases.[3]

  • Work-up: The reaction mixture is cooled and poured into water containing sodium bisulfite to quench any unreacted bromine.[3] The product is then isolated by steam distillation or extraction with an organic solvent.[3]

  • Purification: The crude product is purified by recrystallization.

Reported Yield for a similar reaction (bromination of nitrobenzene): 60-75%[3]

Alternative Brominating Agent: N-Bromosuccinimide (NBS) in Sulfuric Acid

N-Bromosuccinimide (NBS) is a versatile and easy-to-handle reagent for bromination.[4] In the presence of a strong acid like sulfuric acid, NBS can act as a source of an electrophilic bromine species, capable of brominating even deactivated aromatic rings.[5] This method often offers higher regioselectivity and milder reaction conditions compared to using Br₂.[5]

Experimental Protocol: Bromination using NBS in Sulfuric Acid

This protocol is for the regioselective bromination of the similarly substituted 1-chloro-2-methyl-3-nitrobenzene.

  • Reaction Setup: In a dry round-bottom flask, 1-chloro-2-methyl-3-nitrobenzene (1.0 eq) is dissolved in concentrated sulfuric acid (3-5 mL per gram of substrate).[5]

  • Reagent Addition: N-Bromosuccinimide (1.1 eq) is added portion-wise over 10-15 minutes.[5]

  • Reaction: The reaction mixture is heated to 55-60°C and stirred for 2-4 hours.[5]

  • Work-up: The reaction mixture is cooled to room temperature and then carefully poured into a beaker containing ice water. The resulting precipitate is collected by vacuum filtration.

  • Purification: The solid is washed with water and then with a cold, dilute solution of sodium thiosulfate to remove any residual bromine. The product is then dried.

While a specific yield for the target molecule is not provided, this method is highlighted as effective for highly deactivated aromatic compounds.[5]

Quantitative Data Summary

Synthetic RouteReagentsStarting MaterialProductReported Yield
Nitration HNO₃ / H₂SO₄1-Bromo-4-fluoro-2-methylbenzeneThis compoundNot specified
Nitration KNO₃ / H₂SO₄1-Bromo-5-fluoro-2-methylbenzene1-Bromo-5-fluoro-2-methyl-4-nitrobenzene (isomer)54.3%[2]
Bromination Br₂ / Fe4-Fluoro-2-methyl-3-nitrobenzeneThis compound60-75% (for nitrobenzene)[3]
Bromination NBS / H₂SO₄4-Fluoro-2-methyl-3-nitrobenzeneThis compoundNot specified

Signaling Pathways and Experimental Workflows

Nitration_Pathway cluster_std Standard Nitration cluster_alt Alternative Nitration 1-Bromo-4-fluoro-2-methylbenzene 1-Bromo-4-fluoro-2-methylbenzene HNO3_H2SO4 HNO₃ / H₂SO₄ 1-Bromo-4-fluoro-2-methylbenzene->HNO3_H2SO4 Reacts with Product_Std This compound HNO3_H2SO4->Product_Std Yields 1-Bromo-5-fluoro-2-methylbenzene 1-Bromo-5-fluoro-2-methylbenzene KNO3_H2SO4 KNO₃ / H₂SO₄ 1-Bromo-5-fluoro-2-methylbenzene->KNO3_H2SO4 Reacts with Product_Alt 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene KNO3_H2SO4->Product_Alt Yields (54.3%)

Caption: Synthetic pathways for nitration.

Bromination_Pathway cluster_std_brom Standard Bromination cluster_alt_brom Alternative Bromination 4-Fluoro-2-methyl-3-nitrobenzene_std 4-Fluoro-2-methyl-3-nitrobenzene Br2_Fe Br₂ / Fe 4-Fluoro-2-methyl-3-nitrobenzene_std->Br2_Fe Reacts with Product_Std_Brom This compound Br2_Fe->Product_Std_Brom Yields (60-75% for nitrobenzene) 4-Fluoro-2-methyl-3-nitrobenzene_alt 4-Fluoro-2-methyl-3-nitrobenzene NBS_H2SO4 NBS / H₂SO₄ 4-Fluoro-2-methyl-3-nitrobenzene_alt->NBS_H2SO4 Reacts with Product_Alt_Brom This compound NBS_H2SO4->Product_Alt_Brom Yields

Caption: Synthetic pathways for bromination.

Experimental_Workflow cluster_nitration_flow General Nitration Workflow cluster_bromination_flow General Bromination Workflow Start_Nit Dissolve Starting Material in H₂SO₄ Cool Cool to 0-5 °C Start_Nit->Cool Add_Nitrating_Agent Add Nitrating Agent (HNO₃ or KNO₃) Cool->Add_Nitrating_Agent React Stir at Controlled Temperature Add_Nitrating_Agent->React Quench Pour onto Ice React->Quench Isolate Filter Precipitate Quench->Isolate Purify_Nit Recrystallize or Column Chromatography Isolate->Purify_Nit Start_Brom Mix Starting Material and Catalyst (if any) Add_Brominating_Agent Add Brominating Agent (Br₂ or NBS) Start_Brom->Add_Brominating_Agent React_Brom Heat and Stir Add_Brominating_Agent->React_Brom Quench_Brom Pour into Water/Bisulfite Solution React_Brom->Quench_Brom Isolate_Brom Extract or Steam Distill Quench_Brom->Isolate_Brom Purify_Brom Recrystallize Isolate_Brom->Purify_Brom

Caption: Generalized experimental workflows.

Conclusion

The synthesis of this compound can be effectively achieved through either nitration of a brominated precursor or bromination of a nitrated precursor.

  • For nitration , the standard mixture of nitric and sulfuric acid is a reliable method. However, the use of potassium nitrate in sulfuric acid presents a viable alternative, with a reported yield of 54.3% for a closely related isomer.[2] This may offer advantages in terms of handling and control.

  • For bromination , the classical approach using bromine and a Lewis acid catalyst is effective, though it involves handling hazardous liquid bromine. The use of N-Bromosuccinimide in concentrated sulfuric acid emerges as a promising alternative, particularly for deactivated aromatic rings, offering potentially milder conditions and higher regioselectivity.

The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, desired yield and purity, and considerations of safety and environmental impact. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the synthesis of this important chemical intermediate.

References

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of a suitable palladium catalyst is critical for the successful coupling of challenging substrates such as 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene, which is both sterically hindered and electronically deactivated. This guide provides a comparative overview of common palladium catalysts that are anticipated to be effective for this transformation, supported by data from analogous reactions and detailed experimental protocols.

Performance Comparison of Selected Palladium Catalysts

Direct comparative experimental data for the Suzuki coupling of this compound is limited in publicly available literature. However, based on studies of structurally similar sterically hindered and electron-deficient aryl bromides, the following table summarizes the expected performance of several state-of-the-art palladium catalyst systems. The selection includes catalysts with bulky, electron-rich phosphine ligands, which are known to facilitate the challenging oxidative addition and reductive elimination steps of the catalytic cycle.

Catalyst SystemLigandPalladium PrecursorTypical Catalyst Loading (mol%)Expected YieldKey Advantages
System 1 SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Pd(OAc)₂1-3HighBroad substrate scope, effective for sterically hindered substrates.[1][2]
System 2 XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Pd₂(dba)₃1-3HighHigh catalytic activity, often effective at room temperature for some substrates.[3]
System 3 RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)Pd-G3-XPhos1-3Very HighExcellent for challenging couplings, including those with nitrogen-containing heterocycles.
System 4 BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)Pd(OAc)₂1-3Very HighParticularly effective for sterically demanding substrates and heteroaryl couplings.
System 5 [Pd(allyl)Cl]₂ / cataCXium® AcataCXium® A2-5Good to HighBuchwald palladacycle precatalysts are highly active and stable.[4]

Note: The expected yields are estimations based on the performance of these catalyst systems with analogous challenging substrates. Optimization of reaction conditions is crucial to achieve the best results for the specific coupling of this compound.

Experimental Workflow and Catalytic Cycle

The successful execution of a Suzuki-Miyaura coupling reaction requires careful attention to the experimental setup and an understanding of the underlying catalytic cycle.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Aryl Halide, Boronic Acid, Base setup Assemble under Inert Atmosphere reagents->setup glassware Oven-dry Glassware glassware->setup solvent Degas Solvent add_reagents Add Solvent and Liquid Reagents solvent->add_reagents add_catalyst Add Pd Precursor and Ligand setup->add_catalyst add_catalyst->add_reagents heat Heat and Stir add_reagents->heat quench Quench Reaction heat->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following is a general experimental protocol that can be adapted for the Suzuki-Miyaura coupling of this compound with a suitable boronic acid. It is crucial to perform all steps under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle precatalyst; 1-3 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos, or BrettPhos; 1.1 - 1.2 equiv relative to Pd)

  • Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃; 2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane, or 2-methyltetrahydrofuran)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

This guide provides a starting point for researchers investigating the Suzuki coupling of this compound. The optimal catalyst system and reaction conditions will need to be determined empirically for each specific boronic acid coupling partner. The use of high-throughput screening techniques can be beneficial in rapidly identifying the most effective catalytic system.

References

A Comparative Guide to Mechanistic Studies of Nucleophilic Aromatic Substitution on 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic aspects of nucleophilic aromatic substitution (SNAr) on 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide draws upon experimental data from closely related analogues to provide a comprehensive and objective comparison of its expected reactivity with alternative substrates. The information presented herein is intended to support researchers in designing experiments, interpreting results, and developing synthetic strategies involving this and similar polysubstituted aromatic compounds.

Introduction to Nucleophilic Aromatic Substitution on this compound

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reactivity of an aromatic substrate in an SNAr reaction is predominantly governed by the electronic nature of its substituents. Electron-withdrawing groups, such as the nitro group (-NO2), are crucial for activating the aromatic ring towards nucleophilic attack.

The target molecule, this compound, possesses a unique substitution pattern that influences its reactivity:

  • Activating Group: The nitro group at position 3 strongly activates the ring towards nucleophilic attack.

  • Leaving Groups: The molecule contains two potential leaving groups, a bromine atom at position 1 and a fluorine atom at position 4.

  • Modulating Groups: The methyl group at position 2 introduces steric hindrance and has a weak electron-donating effect.

Understanding the interplay of these factors is key to predicting the regioselectivity and reaction rates of nucleophilic substitution on this substrate.

Mechanistic Pathway

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: Generalized mechanism for the SNAr reaction.

The first step, the nucleophilic attack to form the Meisenheimer complex, is typically the rate-determining step (rds) as it involves the disruption of the aromatic system. The stability of this intermediate, which is enhanced by electron-withdrawing groups that can delocalize the negative charge, is a key factor in determining the overall reaction rate.

Comparative Reactivity Analysis

Due to the absence of specific kinetic data for this compound, we will compare the expected reactivity with that of well-studied analogues.

The Role of the Leaving Group: Fluorine vs. Bromine

In SNAr reactions, the C-F bond is generally more reactive than the C-Br bond. This is counterintuitive to the trend observed in SN1 and SN2 reactions where bromide is a better leaving group than fluoride. The enhanced reactivity of fluoride in SNAr is attributed to the high electronegativity of the fluorine atom, which makes the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. Since the attack of the nucleophile is the rate-determining step, the C-X bond strength is less important.

The table below presents kinetic data for the reaction of 2,4-dinitrohalobenzenes with piperidine, illustrating the typical leaving group effect in SNAr reactions.

Leaving Group (X in 2,4-Dinitro-X-benzene)NucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂, M⁻¹s⁻¹)
FPiperidineAprotic Solvents25Typically the highest
ClPiperidineAprotic Solvents25Intermediate
BrPiperidineAprotic Solvents25Lower
IPiperidineAprotic Solvents25Lowest

Note: The exact rate constants vary depending on the specific aprotic solvent used. This table represents a general trend.

For this compound, it is expected that nucleophilic substitution will preferentially occur at the fluorine-bearing carbon (position 4) over the bromine-bearing carbon (position 1), assuming steric factors are not overwhelming.

The Influence of the Nucleophile

The rate of SNAr reactions is also highly dependent on the nature of the nucleophile. Generally, stronger nucleophiles react faster. The table below provides a qualitative comparison of the reactivity of common nucleophiles.

NucleophileGeneral Reactivity
R-S⁻ (Thiolates)Very High
R-O⁻ (Alkoxides)High
R₂NH (Secondary Amines)Moderate to High
RNH₂ (Primary Amines)Moderate
OH⁻ (Hydroxide)Moderate
The Effect of Substituents

The methyl group at the 2-position in this compound will have a dual effect:

  • Electronic Effect: As an electron-donating group, it will slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted analogue.

  • Steric Effect: It will sterically hinder the attack of nucleophiles at the adjacent bromine at position 1 and to a lesser extent at position 4.

The nitro group at the 3-position is meta to both leaving groups. While it provides overall activation to the ring through its inductive effect, it cannot participate in resonance stabilization of the Meisenheimer complex formed by attack at either position 1 or 4. This will result in a significantly lower reaction rate compared to isomers where the nitro group is ortho or para to the leaving group.

Experimental Protocols for Mechanistic Studies

The following are generalized protocols for conducting kinetic studies of SNAr reactions. These can be adapted for investigating the reactivity of this compound.

General Workflow for Kinetic Measurements

workflow A Reactant and Nucleophile Solution Preparation B Temperature Equilibration in Thermostatted Cell A->B C Initiate Reaction by Mixing B->C D Monitor Reaction Progress (e.g., UV-Vis or HPLC) C->D E Data Acquisition (Absorbance/Concentration vs. Time) D->E F Kinetic Analysis (Plotting and Rate Constant Calculation) E->F

Caption: A generalized workflow for kinetic studies of SNAr reactions.

Kinetic Analysis using UV-Visible Spectroscopy

This method is suitable when the product of the reaction has a significantly different UV-Vis absorption spectrum from the reactants.

Objective: To determine the second-order rate constant for the reaction.

Materials:

  • This compound

  • Chosen nucleophile (e.g., piperidine, sodium methoxide)

  • Anhydrous solvent (e.g., DMSO, DMF, Acetonitrile)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

Procedure:

  • Solution Preparation: Prepare stock solutions of the substrate and the nucleophile in the chosen solvent of known concentrations.

  • Spectral Scans: Obtain the UV-Vis spectra of the starting material and the expected product to identify a suitable wavelength for monitoring where the product absorbs strongly and the starting material's absorbance is minimal.

  • Kinetic Run:

    • Place a solution of the substrate in the thermostatted cuvette.

    • Inject a solution of the nucleophile (typically in large excess to ensure pseudo-first-order conditions) and start the data acquisition immediately.

    • Record the absorbance at the chosen wavelength over time until the reaction is complete.

  • Data Analysis:

    • Under pseudo-first-order conditions, the natural logarithm of the difference between the final and current absorbance (ln(A∞ - At)) plotted against time will yield a straight line.

    • The pseudo-first-order rate constant (kobs) is the negative of the slope of this line.

    • The second-order rate constant (k₂) is calculated by dividing kobs by the concentration of the nucleophile in excess: k₂ = kobs / [Nucleophile].

Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)

This method is more versatile as it can be used even when there are no significant changes in the UV-Vis spectrum.

Objective: To determine the second-order rate constant by monitoring the disappearance of the reactant or the appearance of the product.

Materials:

  • This compound

  • Chosen nucleophile

  • Anhydrous solvent

  • HPLC system with a suitable column and detector

  • Thermostatted reaction vessel

  • Quenching solution (e.g., a dilute acid for amine reactions)

Procedure:

  • Method Development: Develop an HPLC method that can effectively separate the starting material, product, and any potential side products.

  • Reaction Setup:

    • In a thermostatted vessel, combine the solutions of the substrate and the nucleophile.

    • Start a timer at the moment of mixing.

  • Sampling: At regular intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution.

  • Analysis: Inject the quenched samples into the HPLC system and determine the concentration of the reactant and/or product by integrating the corresponding peak areas and using a pre-established calibration curve.

  • Data Analysis: Plot the concentration of the reactant or product against time. The initial rate of the reaction can be determined from the initial slope of this curve. By performing the reaction with different initial concentrations of reactants, the order of the reaction with respect to each component and the second-order rate constant can be determined.

Conclusion

While direct experimental data for the nucleophilic aromatic substitution on this compound is scarce, a mechanistic understanding can be derived from studies on analogous compounds. The presence of both fluorine and bromine as potential leaving groups, coupled with the electronic and steric effects of the methyl and nitro substituents, makes this a substrate of significant interest for mechanistic and synthetic studies. It is anticipated that substitution will preferentially occur at the more activated C-F bond, though the overall reaction rate will be attenuated by the meta-positioning of the nitro group. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively investigate the reactivity of this and other complex aromatic systems.

A Comparative Guide to the Kinetic Analysis of the Buchwald-Hartwig Amination of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of kinetic parameters and experimental methodologies for the Buchwald-Hartwig amination, with a specific focus on the challenging substrate, 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene. Due to the electron-deficient and sterically hindered nature of this aryl bromide, a thorough understanding of the reaction kinetics is crucial for optimizing reaction conditions and achieving high yields. This document collates data from analogous systems to predict kinetic behavior and offers detailed protocols for empirical analysis.

Performance Comparison with Alternative C-N Coupling Methods

The Buchwald-Hartwig amination is a premier method for C-N bond formation, but alternative reactions exist. The choice of method depends on factors like substrate scope, functional group tolerance, and reaction conditions.

C-N Coupling MethodTypical Catalyst/ReagentTypical BaseTemperature (°C)Key AdvantagesKey Disadvantages
Buchwald-Hartwig Amination Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) + Phosphine or NHC LigandStrong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, LiHMDS)25 - 120Broadest substrate scope, high functional group tolerance, generally high yields.[1][2]Catalyst cost, sensitivity to air and moisture, potential for ligand-related side reactions.
Ullmann Condensation Copper Catalyst (e.g., CuI, Cu₂O)K₂CO₃, Cs₂CO₃100 - 220Lower catalyst cost, effective for electron-deficient aryl halides.Harsh reaction temperatures, often requires stoichiometric copper, limited substrate scope.[3]
Chan-Lam Coupling Copper Catalyst (e.g., Cu(OAc)₂)Often base-free or mild base (e.g., Pyridine)25 - 80Mild, often aerobic conditions, couples arylboronic acids with amines.Substrate scope can be limited, mechanism is less understood.[4]
Metal-Free C-N Coupling Pnictogen-based catalysts, Photoredox catalystsReductant/OxidantVariesAvoids transition metal contamination.[4]Still under development, narrower substrate scope, may require specific activators.

Kinetic Analysis of the Buchwald-Hartwig Amination

While specific kinetic data for this compound is not publicly available, we can infer its expected behavior based on studies of structurally similar electron-deficient and sterically hindered aryl halides.[5][6][7] The rate-determining step for such challenging substrates is often the oxidative addition of the aryl bromide to the Pd(0) complex.

Expected Kinetic Profile

The following table summarizes the anticipated kinetic orders for the amination of this compound. These are starting points for experimental verification.

Reactant/ComponentExpected Reaction OrderRationale
This compound (ArBr) First-OrderThe concentration of the aryl halide directly influences the rate of oxidative addition.
Amine (R₂NH) Zero-Order (at high concentrations)Once the palladium-amido complex is formed, the amine concentration may not affect the rate-determining step. However, at low concentrations, it can become first-order.
Palladium Catalyst First-OrderThe reaction rate is directly proportional to the concentration of the active catalyst.
Base Zero to Positive-OrderThe base is typically not involved in the rate-determining oxidative addition but is crucial for the deprotonation of the amine. Its influence can vary depending on the specific catalytic cycle.
Ligand Inverse First-Order (excess ligand)Excess ligand can inhibit the reaction by occupying coordination sites on the palladium, slowing the formation of the active catalytic species.
Comparison of Catalyst Systems for Challenging Substrates

The choice of ligand is critical when dealing with electron-deficient and sterically hindered substrates. Bulky, electron-rich ligands are generally required to promote both the oxidative addition and the final reductive elimination steps.

Ligand TypeExamplesSuitability for this compound
Biaryl Phosphines XPhos, RuPhos, BrettPhosHigh. These are the state-of-the-art ligands for challenging couplings, promoting fast rates and high stability.[6][8]
N-Heterocyclic Carbenes (NHCs) IPr, IPr*OMeHigh. NHCs are excellent electron donors and can offer superior stability and activity, especially for hindered substrates.[5][6]
Bidentate Phosphines BINAP, dppfModerate. While effective for many systems, they can sometimes exhibit slower kinetics for highly hindered substrates compared to monodentate biaryl phosphines.[9]
Simple Trialkylphosphines P(t-Bu)₃Low to Moderate. Can be effective but may be less stable at the required reaction temperatures.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a kinetic analysis of the Buchwald-Hartwig amination of this compound.

General Reaction Setup
  • Reagent Preparation : Prepare stock solutions of this compound, the desired amine, a suitable internal standard (e.g., dodecane), the palladium precatalyst (e.g., Pd₂(dba)₃), and the ligand (e.g., XPhos) in an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Vessel : In an oven-dried Schlenk tube or a vial inside a glovebox, add the base (e.g., NaOt-Bu).

  • Component Addition : Add the stock solutions of the internal standard, aryl bromide, amine, ligand, and finally the palladium precatalyst. The total reaction volume should be consistent across all experiments.

  • Reaction Conditions : Place the sealed reaction vessel in a pre-heated oil bath or heating block at the desired temperature and stir vigorously.

Reaction Monitoring by HPLC/GC

Monitoring the reaction progress over time is essential for deriving kinetic data. Online HPLC is a highly effective method for this purpose.[10][11]

  • Sampling : At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching : Immediately quench the aliquot in a vial containing a solution of a quenching agent (e.g., diethyl ether with a small amount of acetic acid) to stop the reaction.

  • Analysis : Dilute the quenched sample if necessary and analyze by HPLC or GC to determine the concentration of the product and the remaining aryl bromide relative to the internal standard.

  • Data Plotting : Plot the concentration of the product versus time. The initial slope of this curve represents the initial reaction rate.

Determination of Reaction Order

To determine the kinetic order with respect to each component, a series of experiments must be performed where the concentration of one component is varied while all others are kept constant.

  • Varying [ArBr] : Perform at least three experiments with different initial concentrations of this compound, keeping the concentrations of the amine, catalyst, and base constant.

  • Varying [Amine] : Similarly, vary the initial concentration of the amine.

  • Varying [Catalyst] : Vary the initial concentration of the palladium precatalyst.

  • Analysis : Plot the logarithm of the initial rate (log(rate)) versus the logarithm of the concentration (log([reactant])) for each series. The slope of the resulting line corresponds to the order of the reaction with respect to that component.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the kinetic analysis of the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Pd(II)(Ar)(Br)L Pd0->OxAdd Oxidative Addition ArBr Ar-Br ArBr->OxAdd Amine R₂NH inv1 Amine->inv1 Base Base Base->inv1 Product Ar-NR₂ inv2 Product->inv2 Amido Pd(II)(Ar)(NR₂)L OxAdd->Amido Amine Binding & Deprotonation Amido->Pd0 (Regeneration) Amido->Product Reductive Elimination inv1->OxAdd

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Kinetic_Workflow Setup 1. Reaction Setup (Stock Solutions, Inert Atm.) Initiate 2. Initiate Reaction (Add Catalyst, Start Timer) Setup->Initiate Sample 3. Timed Sampling & Quenching Initiate->Sample Sample->Initiate Repeat for each time point Analyze 4. HPLC/GC Analysis Sample->Analyze Plot 5. Plot [Product] vs. Time Analyze->Plot Rate 6. Determine Initial Rate Plot->Rate Order 7. Determine Reaction Order (log(rate) vs. log[conc]) Rate->Order

Caption: Experimental workflow for kinetic analysis.

Comparison_Logic Goal Synthesize Ar-NR₂ BH Buchwald-Hartwig Goal->BH Ullmann Ullmann Goal->Ullmann CL Chan-Lam Goal->CL BH_attr Broad Scope Mild Conditions Pd Catalyst BH->BH_attr Ullmann_attr Harsh Temp. Cu Catalyst Good for e⁻-deficient ArX Ullmann->Ullmann_attr CL_attr Mild Conditions Cu Catalyst Uses Boronic Acids CL->CL_attr

Caption: Logical comparison of major C-N coupling reactions.

References

Comparative Guide to the Synthesis and Intermediate Characterization of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 1-bromo-4-fluoro-2-methyl-3-nitrobenzene, with a focus on the characterization of the key reaction intermediates. Due to the transient nature of these intermediates, direct experimental data is often scarce. Therefore, this guide combines established reaction mechanisms, data from analogous systems, and computational insights to provide a comprehensive overview for research and development purposes.

Introduction

This compound is a polysubstituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its synthesis typically involves electrophilic aromatic substitution (EAS) reactions, which proceed through transient cationic intermediates known as Wheland intermediates or sigma (σ) complexes. The stability and reactivity of these intermediates are crucial in determining the overall reaction outcome and regioselectivity.

Synthetic Pathways and Intermediate Analysis

The most probable synthetic approach to this compound involves a multi-step process where the substituents are introduced sequentially onto the aromatic ring. The order of these steps is critical to achieve the desired isomer.

Route 1: Nitration of 1-Bromo-4-fluoro-2-methylbenzene

This route begins with the commercially available 1-bromo-4-fluoro-2-methylbenzene and introduces the nitro group in the final step.

Reaction Pathway:

start 1-Bromo-4-fluoro-2-methylbenzene reagents + HNO₃ / H₂SO₄ start->reagents intermediate Wheland Intermediate (Sigma Complex) reagents->intermediate Electrophilic Attack deprotonation - H⁺ intermediate->deprotonation product This compound deprotonation->product Aromatization

Figure 1: Proposed synthetic pathway for this compound via nitration.

Characterization of the Wheland Intermediate:

The key intermediate in this reaction is the Wheland intermediate formed by the attack of the nitronium ion (NO₂⁺) on the aromatic ring. The directing effects of the existing substituents (Bromo, Fluoro, and Methyl) determine the position of the incoming nitro group.

  • -CH₃ (Methyl): Ortho, para-directing and activating.

  • -F (Fluoro): Ortho, para-directing and deactivating.

  • -Br (Bromo): Ortho, para-directing and deactivating.

The positions ortho and para to the activating methyl group are favored. The nitro group is directed to the position that is ortho to the methyl group and meta to the bromo and fluoro groups, leading to the desired product.

The direct experimental characterization of this specific Wheland intermediate is challenging. However, its properties can be inferred from:

  • Computational Studies: Density Functional Theory (DFT) calculations can be used to model the structure and stability of the possible Wheland intermediate isomers. These studies can provide insights into the charge distribution and the activation energies for their formation and deprotonation.[1]

  • Spectroscopic Analysis of Analogous Systems: While direct observation of the target intermediate is difficult, studies on the nitration of simpler aromatic compounds have utilized techniques like transient absorption spectroscopy to observe Wheland intermediates.[2] These studies provide a basis for understanding the electronic properties and lifetimes of such species.

Alternative Route: Bromination of 4-Fluoro-2-methyl-3-nitrobenzene

An alternative approach would involve introducing the bromine atom in the final step.

Reaction Pathway:

start 4-Fluoro-2-methyl-3-nitrobenzene reagents + Br₂ / FeBr₃ start->reagents intermediate Wheland Intermediate (Sigma Complex) reagents->intermediate Electrophilic Attack deprotonation - H⁺ intermediate->deprotonation product This compound deprotonation->product Aromatization

Figure 2: Alternative synthetic pathway via bromination.

Intermediate Analysis and Comparison:

In this route, the directing effects of the fluoro, methyl, and now the strongly deactivating nitro group will determine the position of bromination. The nitro group is a meta-director, while the methyl and fluoro groups are ortho, para-directors. The interplay of these directing effects makes achieving high regioselectivity for the desired product potentially more challenging compared to Route 1.

Comparison of Synthetic Routes

FeatureRoute 1: NitrationRoute 2: Bromination
Starting Material 1-Bromo-4-fluoro-2-methylbenzene4-Fluoro-2-methyl-3-nitrobenzene
Key Reagents Conc. HNO₃, Conc. H₂SO₄Br₂, FeBr₃
Intermediate Wheland intermediate from nitronium ion attackWheland intermediate from bromonium ion attack
Regioselectivity Likely higher due to converging directing effectsPotentially lower due to conflicting directing effects
Reaction Conditions Typically low temperatures (0-25 °C)Can vary, may require heating

Experimental Protocols

The following are generalized experimental protocols based on procedures for similar compounds.[3] Researchers should optimize these protocols for the specific substrate and scale.

General Protocol for Nitration (Route 1)
  • Preparation: In a three-necked flask equipped with a stirrer and a thermometer, dissolve 1-bromo-4-fluoro-2-methylbenzene in a suitable solvent (e.g., concentrated sulfuric acid).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 2 hours), monitoring the reaction progress by TLC or GC.

  • Work-up: Pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

General Protocol for Bromination (Route 2)
  • Preparation: In a flask protected from moisture, dissolve 4-fluoro-2-methyl-3-nitrobenzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

  • Catalyst Addition: Add a Lewis acid catalyst such as iron(III) bromide (FeBr₃).

  • Addition of Bromine: Slowly add a solution of bromine in the same solvent to the mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Work-up: Quench the reaction with a solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Experimental Workflow

The general workflow for the synthesis and characterization of the final product and, where possible, the intermediates, is outlined below.

cluster_synthesis Synthesis cluster_analysis Analysis & Characterization A Starting Material B Reaction Setup A->B C Reagent Addition B->C D Reaction Monitoring C->D E Work-up & Isolation D->E I Intermediate Analysis (Theoretical) (Computational Modeling) D->I In-situ (if possible) F Crude Product Analysis (TLC, GC-MS) E->F G Purification (Column Chromatography / Recrystallization) F->G H Final Product Characterization (NMR, IR, MS) G->H

Figure 3: General experimental workflow for synthesis and analysis.

Conclusion

References

A Comparative Guide to the Applications of Substituted Bromonitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted bromonitrobenzenes are versatile chemical intermediates with significant applications in organic synthesis, medicinal chemistry, and materials science. Their utility stems from the presence of three key functional components: the benzene ring, which provides a scaffold for various substitutions; the nitro group, a strong electron-withdrawing group that can activate the ring for nucleophilic substitution and can be reduced to an amino group; and the bromo group, a good leaving group in cross-coupling reactions. This guide provides a comparative overview of the applications of substituted bromonitrobenzenes, supported by experimental data and detailed protocols to aid in research and development.

Synthetic Applications: Building Blocks for Complex Molecules

Substituted bromonitrobenzenes are invaluable starting materials for the synthesis of a wide array of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, paving the way for the construction of novel pharmaceuticals, agrochemicals, and functional materials.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo and nitro groups on the benzene ring influence the reactivity of the molecule in cross-coupling reactions. The electron-withdrawing nature of the nitro group can enhance the oxidative addition step in the catalytic cycle of reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Table 1: Comparison of Suzuki-Miyaura Coupling Reactions with Substituted Bromonitrobenzenes

Bromonitrobenzene IsomerCoupling PartnerCatalyst/LigandBaseSolventTime (h)Yield (%)Reference
4-BromonitrobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1295[1]
3-BromonitrobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O1288[2]
2-BromonitrobenzenePhenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane2485[3]
4-Bromonitrobenzene4-Methoxyphenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene892[3]
3-Bromonitrobenzene4-Methoxyphenylboronic acidPd(OAc)₂/XPhosCs₂CO₃Dioxane1685[4]
2-Bromonitrobenzene4-Methoxyphenylboronic acidPd(OAc)₂/RuPhosK₂CO₃t-Amyl alcohol1878[5]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromonitrobenzene with Phenylboronic Acid [6][7]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromonitrobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-nitro-1,1'-biphenyl.

Table 2: Comparison of Buchwald-Hartwig Amination with Substituted Bromonitrobenzenes

Bromonitrobenzene IsomerAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromonitrobenzeneAnilinePd₂(dba)₃/BINAPNaOtBuToluene1001292[4]
3-BromonitrobenzeneAnilinePd(OAc)₂/XPhosCs₂CO₃Dioxane1101885[8]
2-BromonitrobenzeneAnilinePd₂(dba)₃/RuPhosK₃PO₄Toluene1002475[9]
4-BromonitrobenzeneMorpholinePd(OAc)₂/DavePhosNaOtBuToluene80695[10]
3-BromonitrobenzeneMorpholinePd₂(dba)₃/tBuXPhosK₂CO₃Dioxane1001688[11]
2-BromonitrobenzeneMorpholinePd(OAc)₂/JohnPhosLiHMDSTHF702080[10]

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromonitrobenzene with Aniline [12]

  • Reaction Setup: In a glovebox, add cesium carbonate (1.4 mmol) to an oven-dried Schlenk tube. Then add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., XPhos, 0.04 mmol).

  • Reagent Addition: Add 3-bromonitrobenzene (1.0 mmol) and aniline (1.2 mmol).

  • Solvent Addition: Add anhydrous dioxane (5 mL).

  • Reaction: Seal the tube and heat the mixture at 110 °C for 18 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to yield 3-nitro-N-phenylaniline.

Cycloaddition Reactions

Substituted bromonitrobenzenes can also participate in cycloaddition reactions, where the nitro group acts as an activating group for the aromatic ring, facilitating its participation as a diene or dienophile in Diels-Alder type reactions.

Biological Applications: From Antimicrobials to Anticancer Agents

The incorporation of bromo and nitro functionalities into a benzene ring can impart significant biological activity. These compounds have been investigated for their potential as antimicrobial, antifungal, and anticancer agents. The lipophilicity conferred by the bromo group and the electronic properties of the nitro group can influence the compound's ability to cross cell membranes and interact with biological targets.

Table 3: Antifungal Activity of Substituted Bromonitrobenzene Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundCandida albicansAspergillus nigerTrichophyton rubrumReference
1,3-Dibromo-5-nitrobenzene12.52512.5
2,4-Dibromo-1-nitrobenzene5010050
4-Bromo-1,2-dinitrobenzene255025
2-Bromo-4-nitrophenol6.2512.56.25

Table 4: Antibacterial Activity of Substituted Bromonitrobenzene Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
3,5-Dibromo-nitrobenzene163264
2-Bromo-4-nitroaniline81632
4-Bromo-2-nitrotoluene3264128
1-Bromo-4-fluoro-2-nitrobenzene4816

Table 5: Cytotoxic Activity of Substituted Bromonitrobenzene Derivatives against Cancer Cell Lines (IC₅₀ in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Reference
2-Bromo-5-nitrobenzoic acid15.221.818.5
4-Bromo-3-nitroaniline8.712.49.9
1-(4-Bromo-3-nitrophenyl)ethanone5.47.66.1
N-(4-bromo-3-nitrophenyl)acetamide11.316.113.8

Visualizing the Science: Pathways and Workflows

To better understand the applications and mechanisms of action of substituted bromonitrobenzenes, the following diagrams, generated using the DOT language, illustrate key processes.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Product Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(Ar')Ln Transmetalation Ar-Pd(II)(Ar')Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Biaryl Product (Ar-Ar') Ar-Pd(II)(Ar')Ln->Ar-Ar' Ar-X Bromonitrobenzene (Ar-X) Ar-X->Ar-Pd(II)(X)Ln Ar'-B(OR)2 Boronic Acid/Ester (Ar'-B(OR)2) Ar'-B(OR)2->Ar-Pd(II)(Ar')Ln Base Base Base->Ar-Pd(II)(Ar')Ln

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Apoptosis_Pathway cluster_cell Cancer Cell BNB_Derivative Bromonitrobenzene Derivative ROS ↑ Reactive Oxygen Species (ROS) BNB_Derivative->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptosis induction pathway by a bromonitrobenzene derivative.[13][14]

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Library_Synthesis Library Synthesis of Substituted Bromonitrobenzenes Plate_Preparation Assay Plate Preparation Library_Synthesis->Plate_Preparation Compound_Addition Automated Compound Addition Plate_Preparation->Compound_Addition Incubation Incubation Compound_Addition->Incubation Signal_Detection Signal Detection (e.g., Fluorescence) Incubation->Signal_Detection Data_Analysis Data Analysis (Hit Identification) Signal_Detection->Data_Analysis

Caption: A generalized workflow for high-throughput screening.[15][16]

References

Safety Operating Guide

Proper Disposal of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene, a chemical compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Safety Precautions

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, comes into contact with skin, or is inhaled.[1][2][3] The compound is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE): Before handling the compound, all personnel must be equipped with the following personal protective equipment:

  • Gloves: Wear compatible chemical-resistant gloves.[4]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][3][5]

  • Respiratory Protection: In areas with inadequate ventilation or when dealing with dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4]

  • Protective Clothing: A lab coat or other protective clothing must be worn to prevent skin contact.[1][3][5]

Quantitative Hazard Data

The following table summarizes the known hazard classifications for this compound. Occupational exposure limits have not been established for this specific compound.

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed[2][3]
Acute Toxicity, DermalCategory 4Harmful in contact with skin[3]
Acute Toxicity, InhalationCategory 4Harmful if inhaled[3]
Skin Corrosion/IrritationCategory 2Causes skin irritation[2][3][4]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation[2][3][4]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation[2][3][4]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through incineration by a licensed professional waste disposal service.

Experimental Protocol for Chemical Inactivation and Disposal:

  • Segregation and Storage:

    • Store waste this compound in a designated, well-ventilated, and locked area.[1][5]

    • Keep the waste in a suitable, closed, and properly labeled container.[1][4]

  • Preparation for Disposal:

    • For disposal, the material can be dissolved or mixed with a combustible solvent.[4][6] This should be done in a fume hood with appropriate PPE.

  • Incineration:

    • The mixture should be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[4][6]

  • Alternative Disposal:

    • If incineration is not available, the waste must be disposed of at an approved waste disposal plant.[3]

    • Contact a licensed professional waste disposal service to arrange for collection and disposal in accordance with local, regional, and national regulations.[1][6]

Accidental Release Measures:

  • In case of a spill, evacuate the area and ensure adequate ventilation.[1][4]

  • Remove all sources of ignition.[1]

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using sand, earth, or vermiculite.

  • Collect the absorbed material into a labeled container for disposal.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Method start Waste this compound Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe segregate Segregate and Store in a Labeled, Closed Container ppe->segregate dissolve Dissolve in a Combustible Solvent segregate->dissolve Primary Method licensed_service Contact Licensed Waste Disposal Service segregate->licensed_service Alternative Method incinerate Burn in a Chemical Incinerator with Afterburner and Scrubber dissolve->incinerate end Disposal Complete incinerate->end licensed_service->end

Caption: Decision workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.